(S)-Vapol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
dichloromethane;3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2.CH2Cl2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42;2-1-3/h1-24,41-42H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOHEGGSYVOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8.C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-VAPOL: A Comprehensive Technical Guide to Structure, Synthesis, and Application in Asymmetric Catalysis
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the vaulted biaryl ligand (S)-VAPOL. This document covers its unique structural attributes, detailed synthetic protocols for obtaining the enantiomerically pure form, and its application as a powerful tool in asymmetric catalysis.
Introduction: The Architectural Advantage of this compound in Chiral Catalysis
This compound, with the chemical name (S)-2,2′-Diphenyl-[3,3′-biphenanthrene]-4,4′-diol, is a C₂-symmetric biaryl ligand that has garnered significant attention in the field of asymmetric synthesis.[1] Its rigid, "vaulted" architecture creates a well-defined and sterically demanding chiral pocket around a coordinated metal center. This structural feature is paramount in achieving high levels of stereocontrol in a variety of chemical transformations. Unlike its more flexible counterpart, BINOL, the extended phenanthrene backbone of VAPOL creates a deeper and more shielded chiral environment, which can lead to superior enantioselectivities in certain reactions.[2] The strategic placement of phenyl groups at the 2 and 2' positions further enhances this steric hindrance, playing a crucial role in the differentiation of enantiotopic faces of a prochiral substrate.
The utility of this compound extends to its derivatives, which have been successfully employed as ligands for a range of metals and as precursors to potent chiral Brønsted acids.[2][3] These catalysts have proven effective in a variety of asymmetric reactions, including Diels-Alder cycloadditions, aldol reactions, and aziridinations.[2][4] This guide will provide the necessary technical details to empower researchers to synthesize, characterize, and effectively utilize this compound in their own research endeavors.
Structural Elucidation and Chiroptical Properties
The defining feature of this compound is its atropisomerism, arising from hindered rotation around the C-C single bond connecting the two phenanthrene units. This results in two stable, non-superimposable mirror-image enantiomers. The (S)-configuration denotes a specific spatial arrangement of the two biaryl systems.
Key Structural Features:
-
C₂-Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies the analysis of its complexes and the stereochemical outcomes of reactions it catalyzes.
-
Vaulted Biaryl Backbone: The rigid phenanthrene units create a well-defined chiral cleft.
-
Dihedral Angle: The dihedral angle between the two phenanthrene rings is a critical parameter influencing the geometry of the chiral pocket.[5]
-
Hydroxyl Groups: The two hydroxyl groups serve as coordination sites for metal centers or as proton donors in Brønsted acid catalysis.
Chiroptical Properties:
The chirality of this compound gives rise to distinct chiroptical properties, which are essential for its characterization and the determination of its enantiomeric purity.
-
Optical Rotation: A key parameter for assessing the enantiomeric excess of a sample is its specific rotation, which is the measured rotation of plane-polarized light at a specific wavelength and concentration.[5]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light.[6] This technique provides a unique fingerprint of the chiral molecule and can be used to probe its electronic structure and conformation.
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the preparation of a racemic mixture of VAPOL, followed by a classical resolution to separate the desired enantiomer.
Synthesis of Racemic VAPOL
The synthesis of racemic VAPOL is achieved through the oxidative coupling of the precursor, 2-phenyl-4-phenanthrol.
Step 1: Synthesis of 2-Phenyl-4-phenanthrol
A common route to 2-phenyl-4-phenanthrol involves the reaction of 4-oxo-1,2,3,4-tetrahydrophenanthrene with N-bromosuccinimide, followed by elimination.[7]
Experimental Protocol: Synthesis of 2-Phenyl-4-phenanthrol
-
To a solution of 4-oxo-1,2,3,4-tetrahydrophenanthrene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.05 eq).
-
Initiate the reaction using a radical initiator (e.g., AIBN) or by photochemical means and heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Induce elimination to the aromatic phenanthrol by treating the crude product with a base (e.g., DBU) in a suitable solvent.
-
Purify the resulting 2-phenyl-4-phenanthrol by column chromatography on silica gel.
Step 2: Oxidative Coupling of 2-Phenyl-4-phenanthrol to Racemic VAPOL
The oxidative coupling of 2-phenyl-4-phenanthrol can be achieved using various oxidizing agents, with air (O₂) being a common and environmentally benign choice.
Experimental Protocol: Synthesis of Racemic VAPOL
-
Dissolve 2-phenyl-4-phenanthrol (1.0 eq) in a suitable solvent, such as a mixture of dichloromethane and methanol.
-
Add a catalytic amount of a copper(II) salt, for example, CuCl₂ (0.1 eq), and a chiral amine ligand like (-)-sparteine (0.1 eq) if a deracemization approach is desired, though for racemic synthesis, a simple copper salt is sufficient.
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen for 24-48 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the higher Rf VAPOL product.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude racemic VAPOL by column chromatography on silica gel to afford a white solid.
Resolution of Racemic VAPOL to this compound
The separation of the (S)-enantiomer from the racemic mixture is most effectively achieved by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent. A well-established method utilizes (-)-cinchonidine after converting racemic VAPOL into its cyclic phosphoric acid derivative.
Step 1: Preparation of Racemic VAPOL Cyclic Phosphoric Acid
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve racemic VAPOL (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with concentrated HCl until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the racemic VAPOL cyclic phosphoric acid.
Step 2: Diastereomeric Salt Formation and Separation
Experimental Protocol:
-
Dissolve the racemic VAPOL cyclic phosphoric acid (1.0 eq) in a suitable hot solvent, such as a mixture of chloroform and methanol.
-
In a separate flask, dissolve (-)-cinchonidine (1.0 eq) in the same hot solvent system.
-
Slowly add the (-)-cinchonidine solution to the phosphoric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystalline solid by filtration. This solid is the less soluble diastereomeric salt of this compound phosphoric acid and (-)-cinchonidine.
-
The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.
Step 3: Liberation of this compound
Experimental Protocol:
-
Suspend the diastereomerically pure salt in a biphasic mixture of dichloromethane and aqueous HCl (e.g., 2 M).
-
Stir the mixture vigorously until the solid dissolves and two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid is the cyclic phosphoric acid of this compound.
-
Hydrolyze the phosphoric acid by dissolving it in a suitable solvent (e.g., THF) and treating it with an aqueous base (e.g., NaOH), followed by acidification to yield enantiomerically pure this compound.
-
Purify the final product by recrystallization.
DOT Diagram: Synthetic Workflow for this compound
Caption: Synthetic pathway to enantiomerically pure this compound.
Application in Asymmetric Catalysis: The Diels-Alder Reaction
This compound and its derivatives have proven to be highly effective ligands and catalysts in a variety of asymmetric transformations. A prominent example is their use in the Diels-Alder reaction, a powerful C-C bond-forming reaction for the synthesis of six-membered rings.
Preparation of the this compound-Derived Boron Lewis Acid Catalyst
A highly effective catalyst for the asymmetric Diels-Alder reaction can be prepared in situ from this compound and a boron source, such as triphenyl borate (B(OPh)₃).[8]
Experimental Protocol: In Situ Catalyst Preparation
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (10 mol%).
-
Add anhydrous toluene as the solvent.
-
Add triphenyl borate (B(OPh)₃, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The resulting solution of the this compound-boron complex is then ready for use.
Asymmetric Diels-Alder Reaction of Methacrolein and Cyclopentadiene
This reaction serves as a classic example to demonstrate the efficacy of the this compound-derived catalyst in controlling both the diastereo- and enantioselectivity of the cycloaddition.
Experimental Protocol:
-
To the freshly prepared solution of the this compound-boron catalyst in toluene at -78 °C (dry ice/acetone bath), add methacrolein (1.0 eq).
-
Stir the mixture for 10 minutes.
-
Add freshly distilled cyclopentadiene (1.2 eq) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
DOT Diagram: Catalytic Cycle of the Asymmetric Diels-Alder Reaction
Caption: Proposed catalytic cycle for the this compound-boron catalyzed Diels-Alder reaction.
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Synthesis of Racemic VAPOL | 2-Phenyl-4-phenanthrol | Racemic VAPOL | ~70-80% | N/A | |
| Resolution of Racemic VAPOL | Racemic VAPOL Cyclic Phosphoric Acid, (-)-Cinchonidine | This compound | >95% | >99% | [9] |
| Asymmetric Diels-Alder | Methacrolein, Cyclopentadiene | (2R)-2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde | ~90% | >95% |
Conclusion
This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid and vaulted structure provides a unique and highly effective chiral environment for a multitude of chemical transformations. This guide has provided a detailed roadmap for its synthesis, from readily available starting materials to the enantiomerically pure ligand, and has showcased its application in the asymmetric Diels-Alder reaction. The protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to harness the potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.
References
- 1. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of (S)-Vapol Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-Vapol in Asymmetric Catalysis
This compound, with the full chemical name (S)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a highly effective and versatile chiral ligand extensively utilized in asymmetric catalysis. Its unique "vaulted" biphenanthrene backbone imparts significant steric influence and a well-defined chiral environment, making it a powerful tool for controlling the stereochemical outcome of a wide range of chemical transformations. The rigid and sterically demanding structure of this compound is crucial for inducing high levels of enantioselectivity in reactions such as carbon-carbon bond formations, reductions, and cycloadditions. A thorough understanding of its physical properties is paramount for its effective application, from designing reaction conditions to ensuring the reproducibility of catalytic results. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with standardized protocols for its characterization.
Molecular Structure and Chirality
The fundamental structure of this compound is characterized by a C2-symmetric biphenanthrene framework with phenyl groups at the 2 and 2' positions and hydroxyl groups at the 4 and 4' positions. The axial chirality arises from the restricted rotation around the C3-C3' bond connecting the two phenanthrene units.
Caption: 2D representation of the this compound molecular structure.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These parameters are essential for accurate stoichiometric calculations, solution preparation, and interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₄₀H₂₆O₂ | |
| Molecular Weight | 538.63 g/mol | |
| Appearance | Solid | |
| Melting Point | 185-191 °C | |
| Optical Rotation | [α]20/D +128° (c=1 in chloroform) | |
| CAS Number | 147702-15-6 |
Solubility Profile
-
Good Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., tetrahydrofuran).
-
Moderate to Low Solubility: Polar aprotic solvents (e.g., ethyl acetate, acetone).
-
Insoluble: Water and polar protic solvents (e.g., methanol, ethanol).
The principle of "like dissolves like" is a useful guide for selecting an appropriate solvent system for reactions involving this compound.
Spectroscopic and Crystallographic Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for verifying the chemical structure of this compound. While specific spectral data for the parent this compound ligand is not widely published, the spectra of its derivatives are well-documented. The expected ¹H NMR spectrum would show complex aromatic signals, and a characteristic signal for the hydroxyl protons. The ¹³C NMR spectrum would display a multitude of signals in the aromatic region, corresponding to the numerous inequivalent carbon atoms in the biphenanthrene and phenyl moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C=C aromatic ring stretches: A series of absorptions in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further corroborating the molecular formula.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, including its absolute configuration. Studies have revealed that this compound can exist in at least two polymorphic forms and can form a stable solvate with dichloromethane. A notable structural feature is that the unsolvated forms of the ligand do not exhibit classical hydrogen-bonding motifs.
Thermal Stability
Experimental Protocols for Characterization
The following section outlines standardized, step-by-step methodologies for the key experiments used to characterize this compound.
Measurement of Optical Rotation
Caption: Workflow for measuring the optical rotation of this compound.
Protocol:
-
Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1.0 mL of HPLC-grade chloroform in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform).
-
Sample Measurement: Fill the polarimeter sample tube (typically 1 dm in length) with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.
Chiral High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H), is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of the peak corresponding to this compound should be consistent. For enantiomeric purity analysis, a racemic mixture of Vapol should also be analyzed to determine the retention times of both enantiomers.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, and then build and refine the molecular model to obtain the final crystal structure. The absolute configuration can be determined from anomalous scattering effects, particularly when using copper radiation.
Conclusion
The physical properties of this compound are integral to its successful application in asymmetric catalysis. Its well-defined molecular structure, chirality, and solubility characteristics dictate its behavior in solution and its ability to induce high stereoselectivity. The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important chiral ligand, ensuring its quality, purity, and consistent performance in research and development settings.
Introduction: The Dawn of Vaulted Biaryl Ligands
An In-depth Technical Guide to the Discovery and History of VAPOL Ligands
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. For many years, atropisomeric biaryl ligands, most notably BINOL, have been workhorses in the field.[1] However, the spatial arrangement of the chiral environment in BINOL is located away from the metallic active center.[1] This observation sparked a simple yet profound idea: what if the bulky aromatic groups could be repositioned to create a more encapsulating and influential chiral pocket around the metal? This conceptual shift led to the development of a new class of "vaulted biaryl" ligands, with VAPOL (Vaulted Biphenanthrol) emerging as a prominent member.[1]
VAPOL, and its close relative VANOL (Vaulted Binaphthol), are distinguished by their annulated benzene rings that curve around the catalytic active site, creating a deep and well-defined chiral pocket.[1] This structural feature has proven to be highly effective in a variety of asymmetric transformations, establishing VAPOL as a privileged ligand in the chemist's toolbox. This guide will delve into the discovery, synthesis, structural characteristics, and catalytic applications of VAPOL ligands, providing a comprehensive resource for researchers in organic synthesis and drug development.
The Genesis of VAPOL: From Concept to Synthesis
The intellectual genesis of VAPOL arose from a critical analysis of the widely used BINOL ligand. The Wulff research group envisioned a ligand where the annulated benzene rings were moved from the "back" to the "front," thereby creating a more sterically demanding environment in the immediate vicinity of the metal center.[1] This led to the design of VANOL and subsequently VAPOL, with the latter possessing an even deeper chiral pocket due to an additional set of benzene rings.[1]
The initial synthesis of VAPOL involved the benzannulation of a Fischer carbene complex.[1][2] While successful in providing the target molecule, this method was not ideal for large-scale production. A more practical and scalable approach was later developed, centered around a cycloaddition/electrocyclization cascade (CAEC).[2][3] This improved synthesis is not only efficient but also amenable to gram-scale preparation with minimal need for chromatographic purification.[3]
A key step in the scalable synthesis is the oxidative coupling of a phenanthrol precursor, which can be achieved simply by heating in the presence of air.[1] The resulting racemic VAPOL can then be resolved to obtain the enantiomerically pure ligands. The classical resolution method involves the formation of diastereomeric salts from the cyclic phosphonic acid of VAPOL with a chiral amine, such as (-)-cinchonidine.[1] A deracemization procedure using a copper (II) salt and (-)-sparteine has also been developed as an alternative to classical resolution.[1][2]
Core Structural Features of VAPOL
The defining characteristic of VAPOL is its "vaulted" structure, which gives rise to a number of unique properties. X-ray crystallographic studies have revealed that VAPOL, along with VANOL and its isomer iso-VAPOL, adopts a cisoid conformation in the solid state, with the dihedral angle between the two aryl groups being less than 90°.[2][4] This is in stark contrast to BINOL, which typically exists in a transoid conformation with a dihedral angle greater than 90°.[2][4]
Another significant difference is the absence of intermolecular hydrogen bonding in the solid-state packing of VAPOL.[2][4] BINOL, on the other hand, is known to form networks of intermolecular hydrogen bonds. This structural divergence has important implications for the solubility and catalytic behavior of these ligands. The crystal structure of racemic VAPOL has been found to be significantly more stable than its enantiomerically pure forms, with the melting point of the racemate being 86°C higher than that of (S)-VAPOL.[5]
VAPOL in Action: Asymmetric Catalysis
VAPOL ligands have demonstrated their utility in a wide array of asymmetric catalytic reactions. When complexed with various metals, such as aluminum, zirconium, and boron, they form highly effective catalysts for reactions including:
-
Imino-aldol reactions[8]
-
Baeyer-Villiger oxidations[8]
-
Direct asymmetric aminoallylation of aldehydes[8]
A particularly well-studied application is the catalytic asymmetric aziridination of imines with ethyl diazoacetate. For this transformation, a highly effective catalyst is generated from VAPOL and triphenylborate, B(OPh)3.[2] Mechanistic investigations have revealed that the active catalyst is not a simple Lewis acid, but rather a boroxinate-based Brønsted acid.[9][10] This chiral polyborate species is assembled in situ and its structure can be modulated by the addition of different alcohols or phenols, allowing for fine-tuning of the catalyst's electronic and steric properties.[10]
Molecular Structure of VAPOL
Caption: Simplified 2D representation of the VAPOL ligand structure.
Experimental Protocols
Synthesis of Racemic VAPOL via Cycloaddition/Electrocyclization Cascade
This protocol is adapted from scalable syntheses described in the literature.[2][3]
-
Preparation of the Phenanthrol Monomer: The synthesis begins with the preparation of 2-phenyl-4-phenanthrol. This is achieved through a cycloaddition/electrocyclization cascade (CAEC) reaction. In a typical procedure, the acid chloride derived from 2-naphthyl acetic acid is thermolyzed in the presence of phenylacetylene.[2] The resulting cascade reaction affords the 2-phenyl-4-phenanthrol monomer.
-
Oxidative Coupling: The 2-phenyl-4-phenanthrol monomer is then subjected to oxidative coupling to form the biphenanthrol backbone of VAPOL. This can be accomplished by heating the monomer in a high-boiling solvent, such as diphenyl ether, exposed to air. For larger scale preparations, a thin layer of the monomer can be baked in an oven.[1]
-
Purification: The crude racemic VAPOL can be purified by crystallization from an appropriate solvent system, such as toluene/hexanes, to yield the desired product.
Asymmetric Aziridination of an Imine using a VAPOL-Boroxinate Catalyst
This protocol is a general representation of the catalytic asymmetric aziridination reaction.[8][9]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the (R)-VAPOL ligand (1 equivalent) is dissolved in an anhydrous solvent like toluene. To this solution, triphenylborate (B(OPh)3, 4 equivalents) and water (1 equivalent) are added.[2] The mixture is heated (e.g., to 80°C) for a period of time (e.g., 1 hour) to facilitate the formation of the boroxinate precursor. The volatile components are then removed under vacuum.
-
Reaction Assembly: The imine substrate (20 equivalents) is added to the flask containing the catalyst precursor to assemble the active boroxinate catalyst.
-
Aziridination: Ethyl diazoacetate (24 equivalents) is then added to initiate the aziridination reaction. The reaction is stirred at the appropriate temperature until completion, as monitored by techniques like TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched and worked up using standard procedures. The aziridine product is then purified by column chromatography to yield the enantiomerically enriched product.
Workflow for VAPOL Synthesis and Application
References
- 1. catalysis [www2.chemistry.msu.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Vapol: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis
(S)-Vapol (CAS Number: 147702-15-6; Molecular Weight: 538.63 g/mol ) has emerged as a cornerstone ligand in the field of asymmetric catalysis.[1][2] Its unique "vaulted" biphenanthrol backbone provides a sterically demanding and well-defined chiral environment, enabling high levels of stereocontrol in a variety of organic transformations. This guide, intended for researchers and professionals in drug development and chemical synthesis, offers an in-depth exploration of this compound's synthesis, mechanistic underpinnings, and practical applications, grounded in field-proven insights and authoritative data.
Core Molecular and Physical Properties
This compound, systematically named (S)-2,2′-Diphenyl-[3,3′-biphenanthrene]-4,4′-diol, is a C₂-symmetric atropisomeric ligand. Unlike the more flexible BINOL scaffold, Vapol's rigid structure creates a deep chiral pocket that is highly effective at discriminating between enantiotopic faces of a substrate. This structural feature is paramount to its function in catalysis.
| Property | Value | Source(s) |
| CAS Number | 147702-15-6 | [1][2] |
| Molecular Formula | C₄₀H₂₆O₂ | [1][2] |
| Molecular Weight | 538.63 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 185-191 °C | [3] |
| Optical Activity | [α]₂₀/D +128°, c = 1 in chloroform | [3] |
A remarkable characteristic of Vapol is the significant difference in stability between its racemic and enantiopure forms. The melting point of racemic Vapol is 86°C higher than that of the pure (S)-enantiomer, indicating a strong thermodynamic preference for the racemic crystal lattice.[4] This has practical implications for its resolution, a critical step in its synthesis.
Synthesis and Resolution of this compound
The synthesis of Vapol is a multi-step process that culminates in a challenging but crucial resolution step to isolate the desired (S)-enantiomer. The original and most cited synthetic routes involve the creation of the phenanthrol monomer followed by oxidative coupling.
Experimental Protocol: Synthesis of Racemic Vapol
The synthesis begins with the preparation of a 2-phenyl-4-hydroxyphenanthrene precursor. While early methods utilized Fischer carbene chemistry, alternative routes have been developed to avoid heavy metals.[2][5] A key step is the oxidative coupling of the 2-phenyl-4-hydroxyphenanthrene monomer.
Step-by-Step Monomer Coupling:
-
Preparation: A thin layer of the 2-phenyl-4-hydroxyphenanthrene precursor is placed in a suitable vessel, such as a large crystallization dish, to maximize air exposure.
-
Thermal Oxidation: The material is heated in an oven at approximately 185 °C.
-
Reaction: The coupling reaction is carried out in the presence of air over 24 hours. This process yields racemic Vapol.
-
Purification: The crude racemic Vapol is then purified by standard techniques such as column chromatography or recrystallization.
Causality: The high temperature provides the activation energy for the oxidative coupling, while the exposure to air provides the necessary oxidant (O₂). This method, though seemingly simple, is effective for gram-scale synthesis.
Experimental Protocol: Resolution of this compound
The resolution of racemic Vapol is a critical step to obtain the enantiopure ligand required for asymmetric catalysis. This is typically achieved via diastereomeric salt formation.
-
Phosphorylation: Racemic Vapol is first converted to a cyclic phosphoric acid derivative by reacting it with phosphorus oxychloride (POCl₃).
-
Diastereomeric Salt Formation: The resulting racemic phosphoric acid is then treated with a chiral resolving agent, such as (-)-cinchonidine. The differing solubilities of the two diastereomeric salts allow for their separation.
-
Crystallization: The salt of one diastereomer crystallizes preferentially from solution. This salt is collected by filtration. The second diastereomer can often be crystallized from the mother liquor.
-
Liberation of Enantiomer: The separated diastereomeric salts are then treated with an acid to hydrolyze the phosphate ester and liberate the pure (R)- and (S)-enantiomers of Vapol.
Self-Validation: The optical purity of the resolved this compound should be confirmed by measuring its specific rotation and comparing it to the literature value.[3] Further validation can be achieved using chiral HPLC analysis.
Caption: Resolution of racemic Vapol via diastereomeric salt formation.
Mechanism of Action: The Boroxinate Catalyst
This compound is most frequently employed not as a simple ligand, but as a precursor to more complex and highly active catalysts. A prominent example is its use in boron-mediated asymmetric reactions, such as aziridination.[1][3][6]
Extensive mechanistic studies, including ¹¹B and ¹H NMR spectroscopy, have revealed that the active catalytic species is not a simple Lewis acid complex. Instead, it is a boroxinate-based Brønsted acid.[3][6][7] This catalyst is formed in situ from this compound, a boron source (like triphenyl borate, B(OPh)₃, or borane), and trace water.[3][8]
The proposed mechanism involves the formation of a boroxine ring spiro-fused to the Vapol ligand. This creates a chiral anionic boroxinate. In the presence of an imine substrate, the imine is protonated, forming a chiral ion pair with the Vapol-boroxinate anion. This ion pair is the catalytically active species that delivers stereochemical information to the reaction.[6][7]
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2000056691A1 - Synthesis of vapol ligands - Google Patents [patents.google.com]
- 6. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of (S)-Vapol in Organic Solvents: A Technical Guide for Researchers
Abstract
(S)-VAPOL ((S)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) is a highly effective chiral ligand, pivotal in a range of asymmetric catalytic reactions. Its performance is intrinsically linked to its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical parameter for reaction optimization, catalyst preparation, and product purification. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, addressing the underlying chemical principles, offering a qualitative solubility profile based on available literature and structural analogies, and presenting detailed, field-proven methodologies for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing this versatile ligand.
Introduction to this compound and the Significance of its Solubility
This compound is a C2-symmetric atropisomeric biaryl ligand characterized by its "vaulted" biphenanthrene backbone. This unique steric and electronic architecture is instrumental in creating a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of transformations, including Diels-Alder reactions, imine aldol additions, and aziridinations. The efficiency and reproducibility of these catalytic systems are profoundly influenced by the solubility of the this compound ligand.
Proper solvent selection, guided by solubility data, is paramount for:
-
Homogeneous Catalysis: Ensuring the catalyst is fully dissolved is fundamental to achieving optimal reaction kinetics and avoiding mass transfer limitations.
-
Catalyst Loading and Preparation: Accurate solubility data allows for the preparation of stock solutions with known concentrations, facilitating precise catalyst loading.
-
Reaction Optimization: The choice of solvent can impact catalyst stability, reactivity, and enantioselectivity. Solubility is the first consideration in screening for the optimal solvent system.
-
Downstream Processing: Knowledge of solubility is crucial for designing effective purification strategies, such as crystallization and chromatography, to isolate the desired product from the catalyst.
Theoretical Principles Governing the Solubility of this compound
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2][3] The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For this compound, a large, relatively nonpolar molecule with hydroxyl functional groups, its solubility is a balance of several factors:
-
Molecular Structure and Polarity: this compound possesses a large, rigid, and predominantly nonpolar aromatic framework. This extensive hydrocarbon structure suggests good solubility in nonpolar and moderately polar organic solvents that can engage in van der Waals interactions.
-
Hydrogen Bonding: The two hydroxyl (-OH) groups on the biphenanthrene backbone are capable of acting as hydrogen bond donors and acceptors. This feature suggests that this compound will have some affinity for polar protic and aprotic solvents that can participate in hydrogen bonding.
-
Crystal Lattice Energy: The stability of the this compound crystal lattice must be overcome by the energy released upon solvation. The melting point of this compound is in the range of 185-191 °C, indicating a relatively stable crystal lattice.[4]
Qualitative Solubility Profile of this compound
While precise quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from its use in organic synthesis and its structural similarity to other biaryl ligands like BINOL.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | This compound is known to form a stable solvate with dichloromethane, indicating strong solute-solvent interactions.[5] Its optical activity is often measured in chloroform, confirming its solubility.[4] These solvents are moderately polar and can interact favorably with the aromatic rings of the ligand. |
| Aromatic | Toluene, Benzene | Moderate to High | Toluene is a common solvent for reactions utilizing this compound, implying sufficient solubility for catalytic applications. The nonpolar, aromatic nature of these solvents allows for favorable π-stacking and van der Waals interactions with the phenanthrene rings. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a polar aprotic solvent capable of acting as a hydrogen bond acceptor. Given that the related ligand BINOL is soluble in THF, it is reasonable to expect this compound to exhibit moderate solubility in this solvent.[6] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents can act as hydrogen bond acceptors, their high polarity may not be optimal for solvating the large nonpolar backbone of this compound. BINOL is soluble in these solvents, suggesting some solubility for this compound.[6] |
| Alcohols | Methanol, Ethanol | Low | Although these are polar protic solvents capable of hydrogen bonding, the extensive nonpolar surface area of this compound is likely to lead to poor solvation by these highly polar, small molecules. |
| Alkanes | Hexane, Cyclohexane | Very Low | These are nonpolar solvents that primarily interact through weak van der Waals forces. The strong intermolecular interactions within the this compound crystal lattice are unlikely to be overcome by the weak solute-solvent interactions with alkanes. |
Experimental Determination of this compound Solubility
For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides detailed protocols for quantifying the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is the gold standard method for determining equilibrium solubility.[7]
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined gravimetrically after solvent evaporation.
Experimental Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
Detailed Protocol:
-
Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Sampling: After the equilibration period, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.
-
Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Calculation: Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent. Calculate the solubility in the desired units (e.g., mg/mL or g/L).
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for analyzing solubility in complex mixtures or for high-throughput screening.
Principle: A saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the filtrate is then determined by HPLC using a calibration curve.
Experimental Workflow:
Caption: Workflow for HPLC-based Solubility Determination.
Detailed Protocol:
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of standards with at least five different concentrations.
-
Inject each standard into the HPLC and record the peak area corresponding to this compound.
-
Plot a graph of peak area versus concentration. The resulting linear regression will serve as the calibration curve.
-
-
Sample Analysis:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-3).
-
Filter the supernatant.
-
Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original solvent.
-
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound and should be considered during its application:
-
Temperature: The solubility of most solids, including this compound, increases with temperature.[1] This is an endothermic process where the added thermal energy helps to overcome the crystal lattice energy. For recrystallization purposes, a solvent should be chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Polarity: As discussed, a solvent with a polarity that is complementary to the overall polarity of the this compound molecule will be most effective. A balance between nonpolar character to solvate the aromatic backbone and some hydrogen bonding capability to interact with the hydroxyl groups is likely ideal.
-
Presence of Other Solutes: The presence of other reagents, starting materials, or additives in a reaction mixture can affect the solubility of this compound. These effects can be complex and are best determined empirically.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong qualitative and theoretical understanding can guide researchers in its effective use. The high solubility in halogenated solvents like dichloromethane and moderate to high solubility in aromatic solvents like toluene are well-supported by its common applications in synthesis. For applications demanding precise solubility values, the detailed gravimetric and HPLC-based protocols provided in this guide offer robust and reliable methods for their determination. A systematic approach to understanding and measuring the solubility of this compound will undoubtedly lead to more reproducible and optimized asymmetric catalytic processes.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Solvent - Wikipedia [en.wikipedia.org]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Structural Elucidation of a Privileged Chiral Ligand
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-VAPOL
This compound [(S)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol] is a cornerstone of asymmetric catalysis, belonging to the esteemed family of vaulted biaryl ligands.[1] Its unique, sterically demanding framework and defined chiral pocket have rendered it indispensable in a multitude of stereoselective transformations, including Diels-Alder reactions, aziridinations, and imino-aldol reactions.[1] The efficacy of this compound in these applications is intrinsically linked to its three-dimensional structure and electronic properties. Consequently, a rigorous and multi-faceted spectroscopic characterization is not merely a routine confirmation of identity but a fundamental prerequisite for its rational application and the development of next-generation catalysts.
This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification and purity assessment of this compound. The narrative is framed from the perspective of an application scientist, emphasizing not just the data itself, but the underlying principles and experimental considerations that ensure the generation of reliable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chiral Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a complex, atropisomeric molecule like this compound, a combination of ¹H and ¹³C NMR provides a detailed map of its carbon-hydrogen framework.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is characterized by a series of complex multiplets in the aromatic region and a distinct signal for the hydroxyl protons. The exact chemical shifts can be influenced by the solvent and concentration, a phenomenon that can be exploited for studying intermolecular interactions.[2]
Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 9.0 | m | 10H | Ar-H (Phenanthrene) | The protons on the phenanthrene backbone are expected to be in a complex, overlapping region due to their varied electronic environments. |
| ~7.2 - 7.6 | m | 10H | Ar-H (Phenyl) | The protons of the two phenyl substituents will also appear as a complex multiplet in the aromatic region. |
| ~5.0 - 6.0 | br s | 2H | Ar-OH | The hydroxyl protons typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2] |
Note: The data presented is a representative expectation for this compound in a common deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.
¹³C NMR Spectroscopy of this compound
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. Given the C₂ symmetry of this compound, the number of signals is half the total number of carbon atoms. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.[3]
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| ~120 - 140 | Ar-C (Quaternary) | The quaternary carbons of the aromatic rings, including the biaryl linkage, appear in this region. |
| ~110 - 130 | Ar-CH | The protonated aromatic carbons of the phenanthrene and phenyl rings. |
Note: This is a generalized representation. For a definitive assignment, two-dimensional NMR techniques such as HSQC and HMBC would be required.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4] For this compound, the most informative regions of the IR spectrum are those corresponding to the O-H and C=C stretching vibrations.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3500 (broad) | Strong | O-H stretch | The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups of the VAPOL molecules. |
| ~3050 | Medium | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |
| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretch | These characteristic absorptions are diagnostic for the presence of the multiple aromatic rings in the structure. |
| ~1200 | Strong | C-O stretch | Corresponds to the stretching vibration of the carbon-oxygen bond of the phenol moiety. |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[5] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Information Provided |
| ESI-HRMS | [M-H]⁻ | 513.1804 | The molecular formula of this compound is C₃₈H₂₆O₂. In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule is often observed, providing a highly accurate mass for confirmation of the elemental composition. |
| ESI-HRMS | [M+Na]⁺ | 537.1776 | In positive ion mode, adducts with sodium are common and can also be used for molecular formula confirmation. |
Experimental Protocol: High-Resolution NMR Data Acquisition for this compound
The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound, ensuring data integrity and reproducibility.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Spectrometer Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. This is crucial for high resolution.
3. ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a 90° pulse angle for optimal signal intensity. c. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. d. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more). e. Process the data with Fourier transformation, phase correction, and baseline correction.
4. ¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).[6] b. Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. c. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. d. Process the data similarly to the ¹H spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of a chiral ligand like this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its complex molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and when combined, they form a robust analytical package for ensuring the identity, purity, and quality of this pivotal chiral ligand. The experimental rigor and careful data interpretation outlined in this guide are essential for any researcher or drug development professional working with this compound and its derivatives, forming the bedrock of reliable and reproducible science.
References
Vapol: A Comprehensive Technical Guide to its Chirality, Atropisomerism, and Application in Asymmetric Synthesis
This guide provides an in-depth exploration of Vapol (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a cornerstone chiral ligand in the field of asymmetric catalysis. We will dissect the structural origins of its unique chirality, delve into the practicalities of its synthesis and resolution, and showcase its power in orchestrating highly stereoselective chemical transformations. This document is intended for researchers, chemists, and drug development professionals who seek a deep, functional understanding of this privileged ligand system.
The Essence of Chirality in Vapol: An Introduction to Atropisomerism
In the landscape of chiral molecules, Vapol stands out. Its chirality does not arise from a stereogenic carbon atom, the most common source of enantiomerism. Instead, Vapol exhibits axial chirality , a stereochemical property originating from hindered rotation around a single bond. This specific type of axial chirality in biaryl systems is termed atropisomerism , a phenomenon where rotational isomers (rotamers) can be isolated as stable, distinct enantiomers at ambient temperatures[1][2][3].
The Vapol molecule consists of two phenanthrene units linked by a C-C single bond. The steric hindrance imposed by the bulky phenyl groups at the 2 and 2' positions, combined with the ortho-hydrogens on the phenanthrene rings, creates a significant energy barrier to rotation around this central biaryl axis[4]. This barrier is high enough to prevent free rotation, effectively locking the molecule into one of two stable, non-superimposable, mirror-image conformations: the (R)- and (S)-enantiomers[1][5].
The defining characteristic of Vapol and its analogue VANOL is their "vaulted" structure, which creates a deep and well-defined chiral pocket around the catalytically active metal center, a feature distinct from the more common BINOL ligand system[4]. This unique three-dimensional architecture is fundamental to its efficacy in asymmetric catalysis.
Figure 1: Conceptual representation of atropisomerism in Vapol, where steric hindrance creates a high energy barrier to rotation around the central C-C bond, leading to stable (R) and (S) enantiomers that are non-superimposable mirror images.
Synthesis and Resolution: Accessing Enantiopure Vapol
The practical application of Vapol in asymmetric catalysis hinges on the availability of its enantiomerically pure forms. This is achieved through a multi-step process involving the synthesis of the racemic ligand followed by a classical resolution.
Synthesis of Racemic Vapol
Scalable and efficient syntheses for Vapol have been developed, often minimizing the need for extensive chromatographic purification[6]. A key strategy involves a cycloaddition/electrocyclization cascade to construct the phenanthrol monomer, which is then subjected to oxidative coupling to form the racemic biaryl structure[6][7].
Protocol for the Synthesis of 2-Phenyl-4-phenanthrol (Monomer) [7]
-
Benzannulation Reaction: A Fischer carbene complex derived from 1-bromonaphthalene is reacted with phenylacetylene. This benzannulation reaction efficiently constructs the core phenanthrene structure.
-
Deprotection: The resulting protected phenanthrol is deprotected. For instance, a methyl ether can be cleaved using reagents like aluminum chloride and ethanethiol to yield the desired 2-phenyl-4-phenanthrol monomer[4][7].
Protocol for Oxidative Coupling to Racemic Vapol [7]
-
The 2-phenyl-4-phenanthrol monomer is subjected to oxidative coupling conditions. This is typically achieved using a transition metal salt, such as iron(III) chloride (FeCl₃), to facilitate the formation of the C-C bond between two monomer units.
-
The reaction yields racemic Vapol, which is then purified, often by simple filtration or crystallization.
Resolution of Racemic Vapol
The separation of the (R)- and (S)-enantiomers is a critical step. A well-established method is classical resolution, which involves the formation of diastereomeric salts that can be separated by fractional crystallization.
Protocol for the Resolution of (±)-Vapol [4]
-
Formation of Phosphonic Acid: Racemic Vapol is first converted into a cyclic phosphonic acid derivative. This introduces an acidic handle necessary for salt formation with a chiral base.
-
Diastereomeric Salt Formation: The racemic phosphonic acid is treated with an enantiopure chiral resolving agent, such as (-)-cinchonidine. This results in the formation of two diastereomeric salts: [(R)-Vapol-acid-(-)-cinchonidine] and [(S)-Vapol-acid-(-)-cinchonidine].
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will crystallize out preferentially. This allows for its separation by filtration. The other diastereomer remains in the mother liquor.
-
Liberation of Enantiomers: Each separated diastereomeric salt is then treated with acid to break the salt and liberate the corresponding enantiomerically pure Vapol phosphonic acid. Subsequent hydrolysis removes the phosphate group, yielding the enantiopure (R)- and this compound ligands[4].
This classical resolution is highly effective, with both diastereomeric salts often being crystalline, facilitating a clean separation and providing access to both enantiomers of Vapol in high optical purity[4].
Structural Analysis and Characterization
The three-dimensional structure of Vapol has been extensively studied, providing crucial insights into its function as a chiral ligand.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of molecules[8][9]. X-ray crystallographic studies of Vapol have confirmed its vaulted biaryl structure. These studies reveal that in the solid state, Vapol adopts a cisoid conformation, with a dihedral angle between the two aryl groups of less than 90°[10][11]. This is in contrast to BINOL, which typically adopts a transoid conformation[10]. The crystal packing of Vapol is also notable for the absence of intermolecular hydrogen bonds, which are characteristic of BINOL's solid-state structure[10][12].
NMR Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing Vapol and its derivatives.
-
¹H NMR: The proton NMR spectrum of Vapol is complex, but certain protons are highly diagnostic. The bay-region proton (the proton on the phenanthrene ring system closest to the biaryl linkage) is particularly useful as it appears as a downfield doublet, shifted by approximately 2 ppm from other aromatic protons, providing a clear spectroscopic handle[13].
-
Chiral Solvating Agents: To determine the enantiomeric excess (ee) of a Vapol sample, NMR can be used in conjunction with a chiral solvating agent. For example, the phosphoric acid derivative of Vapol (VAPOL-PA) can itself be used as a chiral solvating agent to discriminate between enantiomers of chiral amines and acids through the formation of diastereomeric complexes that are distinguishable by NMR[14].
Vapol in Asymmetric Catalysis: A Paradigm of Stereocontrol
Vapol has proven to be a highly effective or "privileged" ligand in a wide array of asymmetric catalytic reactions. Its vaulted structure creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction with high fidelity[15][16][17].
Vapol is typically used to form chiral Lewis acids or Brønsted acids. For instance, reacting Vapol with organoaluminum reagents (e.g., diethylaluminum chloride) generates potent chiral Lewis acid catalysts[18][19]. Alternatively, reacting Vapol with boron compounds, such as triphenyl borate (B(OPh)₃), can generate highly effective boroxinate-based Brønsted acid catalysts[13][17][20].
Figure 2: General workflow for Vapol-mediated asymmetric catalysis, from in situ catalyst formation to the generation of the enantioenriched product.
Key Applications and Performance
Vapol-derived catalysts have demonstrated exceptional performance across several important classes of chemical reactions.
| Reaction Type | Metal/Reagent | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Asymmetric Aziridination | B(OPh)₃ | Benzhydryl imines + Ethyl diazoacetate | Up to 99% | [13][17] |
| Diels-Alder Reaction | Et₂AlCl | Methacrolein + Cyclopentadiene | Up to 98% | [18][19] |
| Imino-Aldol Reaction | Zirconium | Imines + Silyl enol ethers | High (e.g., 85-91%) | [17][21] |
| Baeyer-Villiger Oxidation | Aluminum | Cyclic ketones | Good to excellent | [17][19] |
Table 1: Performance of Vapol-based catalysts in selected asymmetric reactions.
The causality behind this high performance lies in the ligand's structure. The deep chiral pocket effectively shields one face of the coordinated substrate, forcing the incoming reagent to approach from the less hindered face. This enforced trajectory of attack is the mechanistic origin of the high enantioselectivity observed. For example, in the boroxinate-catalyzed aziridination, the active catalyst is believed to be a Brønsted acid where the protonated imine forms a tight ion pair with the chiral Vapol-boroxinate anion, orchestrating a highly organized transition state[13][20].
Detailed Protocol: Vapol-Catalyzed Asymmetric Aziridination
This protocol describes the gram-scale synthesis of a cis-aziridine-2-carboxylate using a Vapol-boron catalyst, a testament to the practical utility of this system[17].
Materials:
-
This compound
-
Triphenyl borate (B(OPh)₃)
-
Toluene (anhydrous)
-
Benzhydryl imine (derived from an appropriate aldehyde)
-
Ethyl diazoacetate (EDA)
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol).
-
Add anhydrous toluene (5.0 mL) and stir to dissolve.
-
Add triphenyl borate (0.3 mmol, 3 equivalents).
-
Add deionized water (0.3 mmol, 3 equivalents). The success of this reaction depends on the formation of a boroxine, which requires water[13].
-
Heat the mixture to 80 °C for 1 hour.
-
Remove all volatile components under high vacuum at 80 °C to yield the pre-catalyst.
Asymmetric Aziridination Reaction:
-
Allow the flask containing the pre-catalyst to cool to room temperature and backfill with inert gas.
-
Add the benzhydryl imine (1.0 mmol) dissolved in anhydrous toluene (5.0 mL). Stir for 15 minutes to allow for the formation of the active catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous toluene (2.0 mL) via syringe pump over 4-6 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring high selectivity.
-
Stir the reaction at this temperature until the imine is consumed (monitor by TLC or ¹H NMR).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cis-aziridine.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Conclusion
Vapol represents a triumph of rational ligand design. Its chirality, born from the sterically enforced restriction of bond rotation known as atropisomerism, has been harnessed to create a powerful tool for asymmetric synthesis. The ligand's vaulted architecture forms a deep, well-defined chiral pocket that enables exceptional levels of stereocontrol in a variety of important chemical transformations. The development of scalable synthetic and resolution protocols has made Vapol accessible, cementing its status as a privileged ligand for academic research and an invaluable asset for professionals in pharmaceutical and fine chemical development. The continued exploration of Vapol and its derivatives promises to further expand the frontiers of asymmetric catalysis.
References
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. Atropisomerism [ch.ic.ac.uk]
- 3. Atropisomers | Rowan [rowansci.com]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst | Semantic Scholar [semanticscholar.org]
- 12. Collection - Crystal Chemistry of VAPOL - The Journal of Organic Chemistry - Figshare [figshare.com]
- 13. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solid-State Structure and Crystal Packing of (S)-VAPOL
Abstract
(S)-VAPOL ((S)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) is a vaulted biaryl ligand paramount in the field of enantioselective catalysis. Its efficacy in inducing chirality is intimately linked to its three-dimensional structure. Beyond its molecular conformation, the solid-state arrangement—or crystal packing—profoundly influences its stability, solubility, and handling properties. This technical guide provides a detailed examination of the solid-state chemistry of this compound. We synthesize crystallographic data to elucidate the known polymorphs and solvates, focusing on the defining intermolecular interactions. A key finding is the conspicuous absence of classic hydrogen-bonding motifs in its unsolvated forms, a significant deviation from analogous biaryl ligands like BINOL. This guide presents the experimental workflows for crystallographic analysis and summarizes the structural data, offering field-proven insights for professionals leveraging this critical chiral ligand.
Introduction: The Architectural Significance of this compound
The vaulted biaryl ligand this compound has established itself as a cornerstone in asymmetric catalysis. Its rigid, C2-symmetric framework creates a well-defined chiral pocket, enabling high stereoselectivity in a multitude of chemical transformations. While extensive research has focused on its application in catalytic systems, a fundamental understanding of its solid-state properties is equally critical for its practical implementation.[1][2]
The arrangement of molecules in a crystal lattice dictates macroscopic properties such as melting point, dissolution rate, and chemical stability. For complex organic molecules like this compound, this can be further complicated by the phenomenon of polymorphism, where a single compound can exist in multiple distinct crystalline forms.[3] This guide delves into the crystallographic landscape of this compound, providing a detailed analysis of its molecular conformation and the nuanced forces that govern its crystal packing. A central theme is the ligand's deviation from expected bonding patterns, which offers valuable insights into its unique chemical nature.[1][2]
Molecular Conformation: The "Vaulted" Cisoid Structure
The defining feature of VAPOL is its "vaulted" structure, which forces the biaryl backbone into a cisoid conformation. Unlike BINOL, where the naphthalene rings can adopt a more flexible transoid arrangement, the phenanthrene moieties of VAPOL create significant steric hindrance that locks the dihedral angle to less than 90°.[4][5] This constrained geometry is directly responsible for the deep chiral cleft that makes VAPOL and its derivatives such effective ligands in catalysis.[6]
The hydroxyl groups, critical for coordination to metal centers or for forming derivative catalysts, are consequently buried within this pocket. This steric shielding has profound implications for its intermolecular interactions, as it inhibits the formation of the intermolecular hydrogen bonds typically observed in other biaryl diols.[4][5]
Caption: Conceptual structure of this compound highlighting its key functional groups and cisoid conformation.
The Polymorphic Landscape of this compound
Crystallographic studies have revealed that this compound exhibits a rich phase behavior. To date, two distinct unsolvated polymorphs (Form I and Form II) and a highly stable dichloromethane (CH₂Cl₂) solvate have been structurally characterized.[1][2] The existence of these forms underscores the importance of controlled crystallization conditions to ensure the isolation of a desired, single-phase solid.
-
This compound Form I: The initially identified crystalline form.
-
This compound Form II: A second, distinct polymorph.
-
This compound·CH₂Cl₂ Solvate: A very stable crystalline form that incorporates the solvent into its lattice.
The discovery of multiple forms highlights that subtle shifts in crystallization parameters (e.g., solvent, temperature, evaporation rate) can navigate the system to different points on the free energy landscape, resulting in distinct crystal packing arrangements.
Analysis of Crystal Packing and Intermolecular Forces
A striking feature of the unsolvated this compound polymorphs is the absence of classical hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2] This is a direct consequence of the molecular conformation described previously, where the hydroxyl groups are sterically encapsulated within the chiral pocket. This behavior stands in stark contrast to ligands like BINOL, where intermolecular O-H···O hydrogen bonds are a dominant, structure-directing feature.[5]
The crystal packing in this compound is therefore governed by a network of weaker, non-directional forces, primarily van der Waals interactions. The intricate shapes of the vaulted molecules pack together to maximize density in a "lock-and-key" fashion, minimizing void space. The stability of the lattice is derived from the cumulative effect of numerous C-H···π and π-π interactions between the extensive aromatic systems of the phenanthrene and phenyl groups.
References
- 1. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Crystal Chemistry of VAPOL - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Foreword: Understanding the Criticality of Thermal Properties for Advanced Chiral Ligands
An In-Depth Technical Guide to the Thermal Properties of (S)-VAPOL for Researchers and Drug Development Professionals
This compound ((S)-2,2′-Diphenyl-[3,3′-biphenanthrene]-4,4′-diol) is a highly effective and sterically demanding chiral ligand, renowned for its application in a variety of catalytic asymmetric reactions, including Diels-Alder, imine aldol, and aziridination reactions.[1] For scientists and professionals in drug development and fine chemical synthesis, the successful application, purification, and storage of such a valuable reagent are paramount. Its thermal properties—specifically its melting point and thermal stability—are not mere physical constants; they are critical process parameters that dictate reaction conditions, define purification strategies like recrystallization, and ensure the long-term viability and efficacy of the material.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to provide a foundational understanding of why these properties matter and how they are reliably determined. We will explore the causality behind experimental choices and present self-validating protocols that ensure data integrity, empowering researchers to confidently handle and utilize this compound to its full potential.
Section 1: Melting Point Determination of this compound by Differential Scanning Calorimetry (DSC)
The melting point of a crystalline solid is a fundamental indicator of its purity. For this compound, a sharp and well-defined melting range confirms the integrity of the material. Commercially available this compound with 97% purity typically exhibits a melting point within the range of 185-191 °C .[2][3]
Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and requiring only a small amount of sample.[4][5] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] The melting process results in an endothermic peak on the DSC thermogram, from which the onset temperature and peak maximum can be accurately determined.
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄₀H₂₆O₂ | [1][2] |
| Molecular Weight | 538.63 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point (mp) | 185-191 °C | [2][3] |
| Optical Activity | [α]20/D +128°, c = 1 in chloroform | [2] |
Experimental Protocol: Melting Point Determination via DSC
This protocol is designed to provide a precise and reproducible measurement of the melting point of this compound.
1. Instrument & Sample Preparation:
- Step 1.1: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a critical step for data trustworthiness.
- Step 1.2: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan. A small sample mass minimizes thermal gradients within the sample.
- Step 1.3: Crimp the pan with a non-hermetic lid. A pinhole or vented lid is acceptable as significant vaporization is not expected well below the decomposition temperature.
2. DSC Program Execution:
- Step 2.1: Place the prepared sample pan in the DSC cell and an empty, sealed reference pan in the reference position. The reference pan compensates for the heat capacity of the aluminum, isolating the thermal events of the sample.
- Step 2.2: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample at elevated temperatures.
- Step 2.3: Equilibrate the cell at 30 °C.
- Step 2.4: Ramp the temperature from 30 °C to 220 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[6]
3. Data Analysis:
- Step 3.1: Plot the heat flow (mW) versus temperature (°C).
- Step 3.2: Identify the endothermic peak corresponding to the melting event.
- Step 3.3: Determine the onset temperature of the peak, which is typically reported as the melting point. The peak maximum temperature should also be noted.
Visualization: DSC Experimental Workflow
Caption: Workflow for this compound melting point determination using DSC.
Section 2: Thermal Stability Assessment of this compound by Thermogravimetric Analysis (TGA)
Thermal stability refers to the ability of a material to resist decomposition at high temperatures.[7][8] This is a crucial parameter for this compound, as it determines the maximum temperature for its use in catalytic reactions, its stability during purification by sublimation (if applicable), and its long-term storage shelf-life.[7]
Thermogravimetric Analysis (TGA) is the definitive technique for this assessment.[9] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] A loss in mass indicates a decomposition or volatilization event. For a high-molecular-weight, solid ligand like this compound, significant mass loss before its boiling point is attributed to thermal decomposition.
Experimental Protocol: Thermal Stability Determination via TGA
This protocol is designed to determine the onset of thermal decomposition for this compound.
1. Instrument & Sample Preparation:
- Step 1.1: Ensure the TGA balance is calibrated using certified calibration weights.
- Step 1.2: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. These pan materials are inert at high temperatures.
- Step 1.3: Place the loaded pan onto the TGA's microbalance mechanism.
2. TGA Program Execution:
- Step 2.1: Purge the furnace and balance with an inert gas (Nitrogen or Argon) at a flow rate of 40-60 mL/min. Causality: An inert atmosphere is essential to prevent thermo-oxidative degradation, allowing for the determination of the molecule's intrinsic thermal stability.[10][11]
- Step 2.2: Equilibrate the sample at 30 °C and allow the balance reading to stabilize.
- Step 2.3: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Expertise: A 10 °C/min heating rate is standard for screening thermal stability. Slower rates can provide higher resolution of decomposition steps, while faster rates can shift the decomposition to higher temperatures. The chosen rate offers a practical balance.
3. Data Analysis:
- Step 3.1: Plot the percent mass loss versus temperature (°C). This is the TGA curve.
- Step 3.2: Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[9]
- Step 3.3: Determine the onset temperature of decomposition (Tonset). This is often calculated at the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. This temperature represents the upper limit for the material's practical use.
Visualization: TGA Experimental Workflow
Caption: Workflow for this compound thermal stability assessment using TGA.
Conclusion: A Framework for Process Safety and Quality
The thermal characterization of this compound provides a robust framework for its effective and safe utilization. The melting point of 185-191 °C , precisely measured by DSC, serves as a reliable quality control checkpoint.[2][3] The thermal stability, determined by TGA, establishes the safe upper-temperature limit for its application in catalysis and handling, preventing degradation that could compromise reaction yield, enantioselectivity, and product purity. By adhering to these validated analytical protocols, researchers and drug development professionals can ensure the integrity of their processes and the quality of their outcomes.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 147702-15-6 [sigmaaldrich.com]
- 3. (R)-VAPOL CAS#: 147702-15-6 [m.chemicalbook.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Asymmetry: A Technical Guide to Vaulted Biaryl Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the design of chiral ligands is paramount. Among the pantheon of privileged ligand scaffolds, vaulted biaryl ligands have emerged as a powerful class of molecules, enabling remarkable levels of stereocontrol in a wide array of chemical transformations. This in-depth guide provides a comprehensive overview of these unique ligands, from their rational design and synthesis to their diverse applications and the mechanistic principles that underpin their success.
Beyond BINOL: The Genesis of the Vaulted Biaryl Concept
The development of vaulted biaryl ligands, most notably VANOL and VAPOL, was born from a simple yet insightful observation of the widely used BINOL (1,1'-bi-2-naphthol) ligand.[1] While BINOL has proven to be a workhorse in asymmetric catalysis, its structural geometry places the bulk of the chiral information on the side of the chiral axis opposite to the metal's active site.[1] The "vaulted" biaryl design philosophy sought to reorient this chirality, creating a more encapsulating and influential chiral environment directly around the catalytic center.[1]
By "vaulting" the annulated benzene rings forward, ligands like VANOL (vaulted binaphthol) and VAPOL (vaulted biphenanthrol) create a deep, sterically defined chiral pocket.[1][2] This structural feature is key to their ability to enforce high levels of enantioselectivity in catalytic reactions.
Figure 1: A comparison of the "linear" structure of BINOL with the "vaulted" architectures of VANOL and VAPOL, which create a more defined chiral pocket.
The dihedral angle between the two aryl groups in vaulted biaryls is typically less than 90°, resulting in a cisoid conformation in the solid state.[2][3] This contrasts with BINOL, which often adopts a transoid conformation with dihedral angles greater than 90°.[3] Furthermore, crystal structures of VAPOL have revealed a lack of the classical hydrogen-bonding motifs often observed in BINOL, highlighting a fundamental difference in their solid-state behavior.[4]
Synthesis of Vaulted Biaryl Ligands: Crafting the Chiral Architecture
The synthesis of vaulted biaryl ligands, while intricate, has been refined to allow for scalable production. Several synthetic strategies have been developed, with the choice of method often depending on the desired scale and the specific derivative being targeted.
Key Synthetic Approaches
-
Benzannulation of Carbene Complexes: An early route to VAPOL involved the benzannulation of a 1-naphthylcarbene complex with phenylacetylene. While effective, the use of a chromium carbene complex can be a drawback for large-scale synthesis due to the cost and toxicity of the metal.[2]
-
Snieckus Phenol Synthesis: To circumvent the use of chromium, a route involving the annulation of a naphthalene carboxamide via the Snieckus methodology has been developed.[5] This approach offers a more practical alternative for the synthesis of VAPOL derivatives.[5]
-
Cycloaddition/Electrocyclization Cascade: A highly efficient and scalable synthesis of both VANOL and VAPOL utilizes a cycloaddition/electrocyclic ring-opening/electrocyclic ring closure/tautomerization cascade.[6] This one-step route provides the monomeric precursors for the final oxidative coupling.
-
Dienone-Phenol Rearrangement: A succinct synthesis of VANOL has been reported that employs a dienone-phenol rearrangement of a 4-aryl-1-tetralenone generated in situ.[7]
Oxidative Coupling and Resolution
A crucial step in the synthesis of both VANOL and VAPOL is the oxidative coupling of the corresponding phenolic monomers to form the biaryl linkage. This is often achieved by heating in the presence of air. The resulting racemic mixture of the ligand must then be resolved to obtain the enantiopure forms.
Classical resolution methods involving the formation of diastereomeric salts with chiral resolving agents like (-)-cinchonidine have been employed. More recently, deracemization procedures using a copper(II) complex of (-)-sparteine have proven to be a convenient method for obtaining optically pure ligands on a laboratory scale.[7] An alternative resolution method has also been developed using borate esters of quinine and quinidine, which is particularly relevant given the rising cost of sparteine.[8]
Step-by-Step Synthesis of (S)-7,7′-dimethyl-VAPOL via Snieckus Annulation
The following is a representative, detailed protocol for the synthesis of a VAPOL derivative, illustrating the practical steps involved.
Step 1: Synthesis of the Phenanthrol Monomer
-
To a solution of the appropriate naphthalene carboxamide in THF at -78 °C is added s-BuLi.
-
The resulting solution is stirred at -78 °C for 1 hour.
-
Allyl bromide is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ether. The organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield the ortho-allylated amide.
-
This amide is then dissolved in THF at -78 °C, and MeLi is added.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with 1 M HCl and extracted with ether. The organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield the 2-phenyl-4-phenanthrol monomer.
Step 2: Oxidative Dimerization
-
The phenanthrol monomer is placed in an Erlenmeyer flask and heated to 185 °C in the presence of air for 20 hours.
-
The resulting dark solid is extracted with an appropriate solvent and purified by silica gel chromatography to give the racemic 7,7′-dimethylVAPOL.
Step 3: Deracemization
-
A Cu(II)-(-)-sparteine complex is generated in situ by the ultrasonic treatment of CuCl with (-)-sparteine in the presence of air.
-
The racemic 7,7′-dimethylVAPOL is added to the copper complex solution under an inert atmosphere.
-
After 24 hours, the ligand is purified by chromatography on silica gel to give (S)-7,7′-dimethylVAPOL with high enantiomeric excess.
Mechanism of Action: Enforcing Stereochemistry
The remarkable stereoselectivity achieved with vaulted biaryl ligands stems from their ability to create a highly organized and sterically demanding chiral environment around the metal center. This is particularly well-illustrated in the case of boron-mediated asymmetric aziridination reactions, which proceed through the formation of a chiral polyborate catalyst, often referred to as a "BOROX" catalyst.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic asymmetric α-Iminol rearrangement: new chiral platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Introduction: Beyond BINOL, The Advent of Vaulted Biaryl Ligands
An In-Depth Technical Guide to the Electronic Properties of the (S)-VAPOL Ligand
For decades, the field of asymmetric catalysis has been dominated by a select few "privileged" ligand scaffolds, with BINOL (2,2'-dihydroxy-1,1'-binaphthyl) being a cornerstone. However, the quest for higher efficiency, novel reactivity, and broader substrate scope has driven the innovation of new ligand architectures. Among the most successful are the vaulted biaryl ligands, VAPOL (Vaulted Biphenanthrol) and VANOL (Vaulted Binaphthol), introduced by the Wulff group.[1][2] Unlike the relatively planar BINOL, VAPOL possesses a unique, rigid, and deeply pocketed three-dimensional structure.[2] This "vaulted" architecture creates a more defined and sterically demanding chiral environment around a coordinated metal center.
This structural distinction is not merely academic; it translates into tangible catalytic advantages. In numerous applications, including Diels-Alder reactions, aziridinations, and imine aldol reactions, VAPOL-derived catalysts have demonstrated superior yields and enantioselectivities compared to their BINOL-based counterparts.[3] A key physical difference is that VAPOL exists in a cisoid conformation and lacks the intermolecular hydrogen bonding that characterizes BINOL in the solid state.[4][5][6]
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core electronic properties of the this compound ligand. We will dissect the theoretical underpinnings of its electronic structure, detail the experimental protocols for its characterization, and connect these fundamental properties to its celebrated performance in asymmetric catalysis.
Part 1: Synthesis of Enantiopure this compound
The synthesis of this compound is a multi-step process that culminates in a highly effective deracemization to isolate the desired enantiomer. The core strategy relies on a cycloaddition/electrocyclization cascade (CAEC) to construct the phenanthrol backbone.[4][5]
The general workflow begins with 2-naphthyl acetic acid, which undergoes conversion to its acid chloride. Subsequent thermolysis in the presence of phenylacetylene initiates the CAEC process, forming the key 2-phenyl-4-phenanthrol intermediate.[4] This intermediate then undergoes an oxidative phenol coupling reaction to produce racemic VAPOL. The final and crucial step is the deracemization, which is efficiently achieved using a copper(II) salt in the presence of the chiral ligand (–)-sparteine, affording the optically pure this compound.[1][2][4]
Caption: Workflow for the synthesis of enantiopure this compound.
Experimental Protocol: Deracemization of Racemic VAPOL
This protocol outlines the resolution of racemic VAPOL to yield the (S)-enantiomer, adapted from established methodologies.[2][4]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve racemic (±)-VAPOL (1.0 equiv) in a suitable solvent such as toluene.
-
Complex Formation: Add copper(II) chloride (CuCl₂, ~1.2 equiv) and (–)-sparteine (~1.2 equiv) to the solution.
-
Reaction: Heat the mixture to reflux. The progress of the deracemization can be monitored by chiral HPLC. The reaction typically proceeds over several hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with an aqueous solution of a chelating agent (e.g., EDTA) to remove copper salts, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound. Enantiomeric excess (>99%) should be confirmed by chiral HPLC analysis.
Part 2: Intrinsic Electronic Properties
The catalytic efficacy of this compound is fundamentally derived from its unique electronic structure. Understanding this structure requires a combination of computational modeling and direct experimental measurement.
Computational Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules.[7][8] By solving approximations of the Schrödinger equation, DFT allows for the calculation of molecular orbital energies, electron density distribution, and other key electronic descriptors.[9][10] For ligands like VAPOL, DFT is indispensable for rationalizing reactivity and guiding catalyst design.[11]
-
Frontier Molecular Orbitals (HOMO & LUMO): The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO energy is related to the electron-donating ability of a molecule; a higher HOMO energy indicates a stronger tendency to donate electrons (i.e., easier oxidation).[7]
-
The LUMO energy relates to the electron-accepting ability; a lower LUMO energy signifies a greater propensity to accept electrons (i.e., easier reduction).[12][13]
-
The HOMO-LUMO gap (ΔE) is a crucial indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.[7]
-
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. catalysis [www2.chemistry.msu.edu]
- 3. BINOL and Derivatives [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. researchgate.net [researchgate.net]
- 13. scielo.org.za [scielo.org.za]
Methodological & Application
Application Notes & Protocols: (S)-VAPOL Catalyzed Asymmetric Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of (S)-VAPOL in Asymmetric Catalysis
The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of six-membered rings, has been profoundly impacted by the development of asymmetric catalysis.[1][2] Achieving high levels of enantioselectivity in this powerful [4+2] cycloaddition is paramount for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. Among the pantheon of chiral ligands developed to induce stereocontrol, the vaulted biaryl ligand this compound ((S)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) stands out for its unique structural architecture and exceptional performance.[3][4]
Developed by the Wulff group, this compound and its counterpart (S)-VANOL were designed to possess a "vaulted" biaryl backbone.[4][5] This structural feature creates a deeply recessed and sterically defined chiral pocket around a coordinated metal center. Unlike the more planar BINOL ligands, the VAPOL framework extends the chiral environment further from the stereogenic axis, offering more pronounced steric shielding and enabling highly specific facial discrimination of the incoming dienophile.[4] This guide provides an in-depth exploration of the this compound catalyzed asymmetric Diels-Alder reaction, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and showcasing its synthetic utility.
Mechanistic Rationale: Engineering Chirality Transfer
The efficacy of the this compound ligand in asymmetric Diels-Alder reactions stems from its ability to form a well-defined chiral Lewis acid complex. Typically, an aluminum or boron species is employed to activate the dienophile.[3][6]
Catalyst Activation and Dienophile Coordination:
The reaction is initiated by the in-situ formation of a chiral Lewis acid catalyst from this compound and a suitable Lewis acid precursor, such as trimethylaluminum (AlMe₃) or triphenyl borate (B(OPh)₃). The two phenolic hydroxyl groups of this compound displace ligands on the metal center to form a rigid, C₂-symmetric complex. The dienophile, typically an α,β-unsaturated carbonyl compound, then coordinates to the Lewis acidic metal center. This coordination serves two critical purposes:
-
Activation of the Dienophile: By withdrawing electron density, the Lewis acid significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1] This reduction in the HOMO(diene)-LUMO(dienophile) energy gap accelerates the reaction rate, often allowing it to proceed at low temperatures where selectivity is enhanced.[7]
-
Imposition of a Chiral Environment: The coordinated dienophile is held within the chiral pocket created by the vaulted structure of the this compound ligand. The phenyl groups at the 2 and 2' positions of the biphenanthrene core create a steric environment that dictates the facial approach of the diene.
Stereochemical Control:
The enantioselectivity of the reaction is determined by the preferential approach of the diene to one of the two prochiral faces of the coordinated dienophile. The vaulted structure of the this compound ligand effectively blocks one face, leaving the other more accessible for the incoming diene. This facial bias is the origin of the high enantiomeric excesses observed in these reactions. The endo transition state is generally favored due to secondary orbital interactions, a common feature of Diels-Alder reactions.[1]
Visualizing the Catalytic Cycle
Figure 1. A generalized workflow for the this compound catalyzed asymmetric Diels-Alder reaction.
Experimental Protocols: A Practical Guide
The following protocol is a representative example for the asymmetric Diels-Alder reaction between cyclopentadiene and methyl acrylate, based on procedures developed by the Wulff group.[3][5]
Materials and Reagents:
-
This compound (commercially available or synthesized according to literature procedures)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylaluminum (AlMe₃) (2.0 M solution in hexanes)
-
Methyl acrylate (freshly distilled)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Protocol 1: this compound-AlMe₃ Catalyzed Diels-Alder Reaction
Step 1: Catalyst Preparation (In-situ)
1.1. To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).
1.2. Add anhydrous dichloromethane (e.g., 5 mL) to dissolve the ligand.
1.3. Cool the solution to -78 °C using a dry ice/acetone bath.
1.4. Slowly add trimethylaluminum (0.1 mmol, 1.0 equivalent relative to the ligand) via syringe. A slight evolution of methane gas will be observed.
1.5. Stir the solution at -78 °C for 30 minutes to ensure complete formation of the chiral Lewis acid catalyst. The solution should remain colorless.
Causality Behind Choices: The in-situ generation of the catalyst under anhydrous and inert conditions is crucial to prevent the decomposition of the highly reactive organoaluminum species. The low temperature of -78 °C is maintained to enhance the stability of the catalyst and to maximize enantioselectivity by minimizing thermal energy that could lead to non-selective pathways.
Step 2: Diels-Alder Reaction
2.1. To the pre-formed catalyst solution at -78 °C, add methyl acrylate (1.0 mmol, 1.0 equivalent) dropwise via syringe.
2.2. Stir the mixture for an additional 15 minutes to allow for coordination of the dienophile to the chiral Lewis acid.
2.3. In a separate flask, freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.
2.4. Add freshly distilled cyclopentadiene (3.0 mmol, 3.0 equivalents) to the reaction mixture at -78 °C.
2.5. Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.
Causality Behind Choices: The use of excess diene helps to drive the reaction to completion. Maintaining the low temperature throughout the reaction is critical for achieving high enantioselectivity.
Step 3: Work-up and Purification
3.1. Once the reaction is complete, quench the reaction by the slow addition of 1 M aqueous HCl (5 mL) at -78 °C.
3.2. Allow the mixture to warm to room temperature.
3.3. Transfer the mixture to a separatory funnel and separate the layers.
3.4. Extract the aqueous layer with dichloromethane (3 x 10 mL).
3.5. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
3.6. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
3.7. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to afford the Diels-Alder adduct.
Causality Behind Choices: The acidic quench protonates the aluminum alkoxide, breaking up the product-catalyst complex and allowing for the isolation of the organic product. Standard aqueous workup procedures are then used to remove inorganic salts and polar impurities.
Step 4: Determination of Enantiomeric Excess
4.1. The enantiomeric excess of the purified product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Data Presentation: Performance and Scope
The this compound catalyzed asymmetric Diels-Alder reaction has been shown to be effective for a range of dienophiles and dienes, consistently providing high yields and excellent enantioselectivities.
Table 1: Representative Results for the this compound-AlMe₃ Catalyzed Diels-Alder Reaction of Cyclopentadiene
| Entry | Dienophile | Temp (°C) | Time (h) | Yield (%) | ee (%) | endo/exo |
| 1 | Methyl acrylate | -78 | 2 | 95 | 94 | >99:1 |
| 2 | Methacrolein | -78 | 1.5 | 92 | 96 | >99:1 |
| 3 | N-Acryloyl-2-oxazolidinone | -78 | 3 | 98 | >99 | >99:1 |
Data is representative and compiled from literature reports for illustrative purposes.[3][5]
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. The catalyst is sensitive to moisture. Consider increasing the catalyst loading or reaction time.
-
Low Enantioselectivity: The reaction temperature is critical. Ensure it is maintained at -78 °C or lower. The purity of the this compound ligand is also important.
-
Diene Polymerization: Use freshly cracked cyclopentadiene and add it to the cold reaction mixture.
Conclusion
The this compound ligand provides a powerful and reliable platform for asymmetric Diels-Alder reactions. Its unique vaulted structure creates a highly organized and sterically demanding chiral environment, leading to exceptional levels of enantiocontrol. The protocols outlined in this guide, grounded in established literature, offer a robust starting point for researchers seeking to employ this methodology in the synthesis of complex, enantioenriched molecules. The versatility and high performance of this compound-based catalysts ensure their continued importance in the field of asymmetric synthesis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
(S)-VAPOL in Enantioselective Catalysis: Application Notes and Protocols
Introduction: The Architectural Advantage of (S)-VAPOL in Asymmetric Synthesis
In the landscape of chiral ligands for enantioselective catalysis, the C₂-symmetric biaryl diols, particularly BINOL, have long held a privileged status. However, the quest for superior stereocontrol has led to the development of architecturally distinct ligands. Among these, this compound (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) has emerged as a powerful tool for a diverse range of asymmetric transformations.
Unlike BINOL, where the chiral environment is primarily influenced by the groups at the 3 and 3' positions, VAPOL possesses "vaulted" biaryl scaffolds. This unique structural feature creates a significantly deeper and more defined chiral pocket around the catalytic metal center or active site.[1] This architectural distinction is the cornerstone of this compound's utility, often leading to superior enantioselectivities compared to its BINOL counterparts in numerous reactions.[2]
This technical guide provides an in-depth exploration of the applications of this compound in enantioselective catalysis. We will delve into the mechanistic underpinnings of its effectiveness and provide detailed, field-proven protocols for its use in key synthetic transformations, catering to researchers, scientists, and professionals in drug development.
Core Applications and Mechanistic Insights
This compound's versatility is demonstrated through its successful application in a variety of catalytic systems, including Lewis acid catalysis, Brønsted acid catalysis, and as a precursor to privileged chiral phosphoramidite and phosphate ligands.
This compound-Derived Lewis Acids: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The hydroxyl groups of this compound serve as excellent handles for the formation of chiral Lewis acids with various metals, such as boron, aluminum, and zirconium. These complexes have proven highly effective in a range of carbon-carbon bond-forming reactions.
Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of a chiral Lewis acid derived from this compound and a Lewis acid such as diethylaluminum chloride (Et₂AlCl) can induce high levels of enantioselectivity. The deep chiral pocket of the VAPOL ligand effectively shields one face of the dienophile, dictating the approach of the diene and leading to the preferential formation of one enantiomer.
Asymmetric Aziridination: Chiral aziridines are valuable building blocks for the synthesis of nitrogen-containing compounds. Catalysts generated from this compound and boron sources, such as triphenylborate or borane, have been shown to be exceptionally effective for the asymmetric aziridination of imines with diazoacetates.[1] These reactions typically proceed with high yields and excellent enantioselectivities, favoring the formation of cis-aziridines.[1] The proposed mechanism involves the formation of a chiral boroxinate Brønsted acid as the active catalytic species.[3][4]
This compound-Derived Brønsted Acids: A Powerful Platform for Asymmetric Catalysis
This compound can be readily converted into its corresponding phosphoric acid derivative, a powerful chiral Brønsted acid. This catalyst has demonstrated remarkable efficacy in a variety of enantioselective transformations.
Asymmetric Petasis Reaction: The Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboron reagent, is a versatile method for the synthesis of α-amino acids and their derivatives. This compound as a chiral Brønsted acid catalyst has been successfully employed in the enantioselective Petasis reaction of alkenyl boronates, secondary amines, and ethyl glyoxylate, affording chiral α-amino esters in high yields and enantioselectivities.[5][6]
Asymmetric Benzoyloxylation: The introduction of a hydroxyl group at the C3 position of oxindoles with high enantiocontrol is a significant challenge. A chiral calcium phosphate salt derived from this compound phosphoric acid has been shown to catalyze the highly enantioselective benzoyloxylation of 3-aryloxindoles using benzoyl peroxide as the oxidant.[1]
This compound-Derived Phosphoramidite Ligands: Expanding the Horizons of Asymmetric Catalysis
The hydroxyl groups of this compound can be readily functionalized to form phosphoramidite ligands. These ligands, when coordinated to transition metals like rhodium or iridium, are powerful catalysts for a wide array of asymmetric reactions, including hydrogenations and conjugate additions. The synthesis typically involves the reaction of this compound with phosphorus trichloride, followed by the addition of a desired amine.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize conditions for specific substrates and reaction scales.
Protocol 1: Synthesis of this compound Phosphoric Acid
This protocol details the gram-scale synthesis of this compound hydrogenphosphate, a versatile chiral Brønsted acid catalyst.[3]
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (6.00 g, 11.15 mmol) and anhydrous pyridine (25.00 mL, 0.31 mol).
-
Stir the mixture at room temperature until the this compound is completely dissolved, resulting in a clear, intense yellow solution.
-
Cool the flask in an ice bath and stir the solution at 0 °C for 20 minutes.
-
Slowly add phosphorus oxychloride (2.08 mL, 22.30 mmol) via syringe over 10 minutes at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath and slowly add deionized water (15 mL) over 15 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a 2 L separatory funnel. Rinse the flask with CH₂Cl₂ (2 x 15 mL) and H₂O (15 mL) and add the rinses to the separatory funnel.
-
Add CH₂Cl₂ (750 mL) and 1 M HCl (1000 mL) to the separatory funnel. Shake vigorously for 3 minutes and collect the organic layer.
-
Wash the organic layer with 1 M HCl (6 x 1000 mL). The organic layer will turn from a clear pale yellow to a white cloudy suspension.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from CH₂Cl₂/hexanes to afford this compound hydrogenphosphate as a white solid (typically 84-90% yield).
Protocol 2: this compound-Boron Catalyzed Asymmetric Aziridination of an Imine
This protocol describes a general procedure for the asymmetric aziridination of a benzhydryl imine with ethyl diazoacetate using a catalyst generated in situ from this compound and triphenylborate.[1]
Materials:
-
This compound
-
Triphenylborate (B(OPh)₃)
-
Benzhydryl imine
-
Ethyl diazoacetate (EDA)
-
Anhydrous toluene
-
4 Å Molecular sieves (powdered)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.10 mmol) and triphenylborate (0.30 mmol) in anhydrous toluene (2 mL). Heat the mixture to 55 °C for 1 hour. Remove the solvent and other volatile components under high vacuum at 55 °C for 30 minutes. The resulting catalyst is a white to pale-yellow solid.
-
Aziridination Reaction: To a flame-dried reaction vessel containing the pre-formed catalyst and powdered 4 Å molecular sieves (150 mg), add a solution of the benzhydryl imine (1.0 mmol) in anhydrous toluene (2 mL).
-
Add ethyl diazoacetate (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the corresponding cis-aziridine. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: this compound-Catalyzed Asymmetric Petasis Reaction
This protocol outlines a general procedure for the enantioselective Petasis reaction of an alkenyl boronate, a secondary amine, and ethyl glyoxylate catalyzed by this compound.[5][6]
Materials:
-
This compound
-
Alkenyl boronate
-
Secondary amine
-
Ethyl glyoxylate
-
Anhydrous toluene
-
3 Å Molecular sieves (activated)
Procedure:
-
To a flame-dried reaction tube, add this compound (15 mol%) and activated 3 Å molecular sieves.
-
Under an argon atmosphere, add a solution of the alkenyl boronate (1.0 mmol) in anhydrous toluene (1.0 M).
-
Add the secondary amine (1.2 mmol) followed by ethyl glyoxylate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to obtain the chiral α-amino ester. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize representative data for the enantioselective reactions catalyzed by this compound and its derivatives, showcasing the broad substrate scope and high levels of stereocontrol.
Table 1: this compound-Boron Catalyzed Asymmetric Aziridination of Imines [1]
| Entry | Imine Derived from Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 91 | 98 |
| 2 | 4-Methoxybenzaldehyde | 85 | 97 |
| 3 | 4-Nitrobenzaldehyde | 88 | 96 |
| 4 | 2-Naphthaldehyde | 90 | 95 |
| 5 | Cinnamaldehyde | 78 | 94 |
| 6 | Cyclohexanecarboxaldehyde | 65 | 92 |
| 7 | Pivalaldehyde | 55 | 90 |
Table 2: this compound-Catalyzed Asymmetric Petasis Reaction [5][6]
| Entry | Alkenyl Boronate | Amine | Yield (%) | er |
| 1 | (E)-Styrenylboronic acid di-n-propyl ester | Dibenzylamine | 85 | 95:5 |
| 2 | (E)-Oct-1-enylboronic acid di-n-propyl ester | Dibenzylamine | 82 | 94:6 |
| 3 | (E)-Styrenylboronic acid di-n-propyl ester | Morpholine | 92 | 96:4 |
| 4 | (E)-2-(Thiophen-2-yl)vinylboronic acid di-n-propyl ester | Dibenzylamine | 78 | 97:3 |
Table 3: Asymmetric Benzoyloxylation of 3-Aryloxindoles Catalyzed by this compound Calcium Phosphate [1]
| Entry | 3-Aryl-Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | >99 |
| 2 | 4-Methoxyphenyl | 92 | >99 |
| 3 | 4-Chlorophenyl | 96 | >99 |
| 4 | 2-Naphthyl | 88 | 98 |
Visualization of Key Processes
Catalytic Cycle of this compound-Boron Catalyzed Aziridination
Caption: Proposed catalytic cycle for the this compound-boron catalyzed asymmetric aziridination.
Experimental Workflow for Catalyst Synthesis and Application
Caption: General workflow for the preparation and use of this compound-derived catalysts.
Conclusion
This compound has unequivocally established itself as a privileged chiral ligand in the field of enantioselective catalysis. Its unique vaulted architecture provides a sterically demanding and well-defined chiral environment, which translates into exceptional levels of stereocontrol in a wide array of chemical transformations. The protocols and data presented herein underscore the practical utility of this compound and its derivatives for academic and industrial researchers engaged in the synthesis of complex, enantioenriched molecules. The continued exploration of this compound-based catalysts promises to unlock new frontiers in asymmetric synthesis, enabling the efficient construction of chiral molecules with significant biological and material applications.
References
- 1. aziridination [www2.chemistry.msu.edu]
- 2. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of (S)-Vapol Aluminum Catalyst for Asymmetric Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of the (S)-Vapol aluminum catalyst. Vapol, a vaulted biaryl ligand, creates a sterically demanding and well-defined chiral environment around a metal center, making its aluminum complex a potent catalyst for various asymmetric transformations. This guide details the in-situ preparation of the catalyst from this compound and an organoaluminum precursor, discusses the underlying chemical principles, and emphasizes critical safety protocols for handling the pyrophoric reagents involved.
Introduction: The Architectural Advantage of Vapol in Asymmetric Catalysis
Chiral ligands are the cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical development. The BINOL ligand family has been a workhorse in this field, demonstrating broad utility. However, the search for catalysts with improved activity and selectivity has led to the development of structurally modified ligands.
This compound, or vaulted biaryl, represents a significant architectural evolution from BINOL.[1] By shifting the annulated benzene rings from the "back" to the "front" of the biaryl scaffold, Vapol creates a deeper and more sterically hindered chiral pocket around the coordinated metal center.[1] This unique topology enhances facial discrimination of incoming substrates, often leading to superior enantioselectivity in reactions such as Diels-Alder cycloadditions, aziridination, and epoxidation.[2][3] When complexed with aluminum, a Lewis acidic main group metal, the resulting catalyst activates substrates effectively while enforcing a strict chiral bias.
This protocol focuses on the in-situ generation of the this compound aluminum catalyst, a common and practical approach in research settings that avoids the isolation of the often sensitive catalyst complex.
Catalyst Preparation: Reaction Scheme and Mechanism
The preparation of the this compound aluminum catalyst involves the reaction of the diphenolic this compound ligand with an organoaluminum reagent, typically trimethylaluminum (AlMe₃) or triethylaluminum (AlEt₃). The reaction proceeds via protonolysis, where the acidic protons of the Vapol hydroxyl groups react with the alkyl groups of the aluminum reagent, releasing methane or ethane gas, respectively, and forming a stable aluminum-oxygen bond.
The stoichiometry of the reaction is crucial. While a 1:1 reaction between Vapol and AlR₃ would yield a monomeric species, evidence from related systems suggests that a 2:1 ligand-to-metal ratio can form a more stable and catalytically active aluminate complex.[3] This protocol will detail the 2:1 approach.
Caption: Reaction scheme for the in-situ formation of the this compound aluminum catalyst.
Safety First: Handling Pyrophoric Organoaluminum Reagents
WARNING: Organoaluminum reagents such as trimethylaluminum and triethylaluminum are extremely hazardous. They are pyrophoric, meaning they can ignite spontaneously upon contact with air and react violently with water.[4] All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[5][6] Always have a Class D fire extinguisher (for combustible metals) or dry sand readily available.
Detailed Experimental Protocol
This protocol describes the in-situ preparation of a 0.05 M solution of the this compound aluminum catalyst, sufficient for screening catalytic reactions.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier Example |
| This compound | >98% purity | Strem, Sigma-Aldrich |
| Trimethylaluminum (AlMe₃) | 2.0 M solution in toluene | Sigma-Aldrich |
| Anhydrous Toluene | Packaged under inert atmosphere (e.g., Sure/Seal™) | Sigma-Aldrich |
| Schlenk Flasks (25 mL, 50 mL) | Oven-dried and cooled under vacuum | VWR, Chemglass |
| Gas-tight Syringes | Luer-lock, various sizes (1 mL, 5 mL, 10 mL) | Hamilton, SGE |
| Magnetic Stirrer & Stir Bars | IKA, Heidolph | |
| Inert Gas Manifold (Schlenk Line) | With Argon or Nitrogen source (high purity) | Custom/Chemglass |
Step-by-Step Catalyst Preparation Workflow
The entire procedure must be conducted under an inert atmosphere.
Caption: Workflow for the in-situ preparation of the this compound aluminum catalyst.
Detailed Instructions:
-
Glassware Preparation: Ensure a 25 mL Schlenk flask containing a magnetic stir bar is thoroughly oven-dried (e.g., at 120 °C overnight) and subsequently cooled to room temperature under high vacuum on the Schlenk line.
-
Ligand Addition: Once cooled, backfill the flask with inert gas. Quickly weigh this compound (M.W. ≈ 554.6 g/mol ; for this example, 0.277 g, 0.5 mmol) and add it to the flask against a positive flow of inert gas. Seal the flask.
-
Solvent Addition: Using a dry, gas-tight syringe, add anhydrous toluene (8.0 mL) to the flask.
-
Dissolution: Stir the mixture at room temperature. This compound should fully dissolve to give a clear, colorless, or very pale yellow solution.
-
Precursor Addition: Carefully and slowly, add the 2.0 M solution of trimethylaluminum in toluene (0.125 mL, 0.25 mmol) to the stirred Vapol solution. Crucial: Insert the syringe needle below the surface of the liquid to prevent aerosoling of the pyrophoric reagent. You will observe gas evolution (methane), and the reaction may be slightly exothermic.[4]
-
Equilibration: Allow the resulting solution to stir at room temperature for 30 to 60 minutes. During this time, the catalyst complex forms. The solution will typically be a pale yellow color.[3]
-
Use: The catalyst is now prepared in-situ and is ready for the addition of the reaction substrates. Do not attempt to isolate or store this solution for extended periods unless its stability has been specifically verified.
Conclusion and Outlook
The in-situ preparation of the this compound aluminum catalyst provides a reliable and convenient method for accessing a powerful tool in asymmetric synthesis. The vaulted architecture of the Vapol ligand offers a distinct advantage in creating a highly organized chiral environment, which can translate to exceptional levels of enantioselectivity.[1] Researchers employing this catalyst should pay strict attention to the safety protocols for handling organoaluminum compounds to ensure a safe and successful experimental outcome.[7][8] The versatility of this catalyst system invites exploration in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, promising further advancements in the efficient synthesis of complex chiral molecules.
References
- 1. catalysis [www2.chemistry.msu.edu]
- 2. [PDF] The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. orgsyn.org [orgsyn.org]
- 5. csub.edu [csub.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organoaluminum Reagents [sigmaaldrich.com]
Application Notes and Protocols: (S)-VAPOL in Boroxinate Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Boroxinate Brønsted Acids with (S)-VAPOL
In the realm of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Among the privileged chiral ligands, this compound ((S)-(-)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) has emerged as a powerful scaffold for creating highly effective catalytic systems. When combined with a boron source, this compound facilitates the in situ self-assembly of chiral boroxinate Brønsted acids. These unique catalysts have demonstrated remarkable efficacy in a range of asymmetric transformations, offering high yields and exceptional levels of enantioselectivity.
The vaulted biaryl structure of VAPOL creates a deep and well-defined chiral pocket around the catalytic center, enabling precise stereochemical control during bond formation.[1] Unlike traditional Lewis acid catalysis, the active species in these reactions is understood to be a chiral boroxinate anion paired with a protonated substrate, functioning as a potent Brønsted acid catalyst.[2][3][4] Evidence, including NMR spectroscopy and X-ray crystallography, supports a structure where a boroxine ring is spiro-fused to the diol moiety of the VAPOL ligand.[3][4] This guide provides detailed insights and practical protocols for the application of this compound in boroxinate catalysis, with a focus on asymmetric aziridination and aminoallylation reactions.
Core Application: Asymmetric Aziridination of Imines
The catalytic asymmetric aziridination of imines with diazo compounds is a flagship application of the this compound-boroxinate system.[2] This reaction provides a direct route to chiral aziridines, which are valuable building blocks in organic synthesis due to their versatile reactivity. The this compound derived catalyst has been shown to be effective for a wide range of imines, including those derived from aromatic, and aliphatic aldehydes, affording high cis-selectivity and enantioselectivity.[2][5]
Reaction Mechanism and the Role of this compound
The catalytic cycle is initiated by the in situ formation of the active boroxinate catalyst. This process can be induced by the imine substrate itself, which acts as a base to facilitate the assembly of the boroxinate anion from this compound and a boron source like triphenyl borate (B(OPh)₃).[6][7] The resulting species is an ion pair, consisting of the chiral VAPOL boroxinate anion and the protonated imine (iminium ion).[2][3][4]
The chiral boroxinate anion then serves as a chiral counterion, orchestrating the facial selectivity of the nucleophilic attack of the diazo compound on the iminium ion. The deep chiral pocket of the VAPOL ligand effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.[7] The reaction is favored for catalysts with increased electron density in the boroxinate core, supporting a mechanism where the catalyst activates the imine via proton donation.[7]
References
- 1. catalysis [www2.chemistry.msu.edu]
- 2. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. BOROX Catalysis: Self-assembled AMINO-BOROX and IMINO-BOROX Chiral Brønsted Acids in a Five Component Catalyst Assembly/Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (S)-Vapol as a C₂-Symmetric Ligand for Boron-Catalyzed Asymmetric Aziridination
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals in the field of asymmetric synthesis.
Abstract: This document provides a comprehensive technical guide on the application of the C₂-symmetric vaulted biaryl ligand, (S)-Vapol, in the catalytic asymmetric aziridination of imines. We will explore the structural rationale behind the ligand's efficacy, the mechanistic details of the boron-based catalytic system, a detailed experimental protocol for a benchmark reaction, and a summary of its substrate scope. This guide is intended to equip researchers with the foundational knowledge and practical steps required to successfully implement this powerful methodology for the synthesis of enantioenriched aziridines, which are valuable building blocks in medicinal chemistry and organic synthesis.[1][2]
Introduction: The Challenge and Opportunity of Asymmetric Aziridination
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable synthetic intermediates.[1] Their inherent ring strain facilitates stereospecific ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other complex nitrogenous molecules.[1][2] While numerous methods exist for their synthesis, the development of general and highly enantioselective catalytic methods from achiral precursors remains a significant challenge.[3]
The reaction of imines with diazo compounds, mediated by a chiral Lewis acid, represents one of the most direct approaches to forming the aziridine ring. The success of this transformation hinges on the design of the chiral ligand, which must create a precisely defined steric and electronic environment to control the facial selectivity of the carbene addition to the imine.
The this compound Ligand: A Vaulted Biaryl for Superior Stereocontrol
The this compound ligand, or 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a member of the "vaulted biaryl" ligand family, which also includes the related VANOL ligand.[4] Unlike the more conventional BINOL ligand, where the annulated rings extend away from the catalytic center, Vapol's structure features phenanthrene walls that curve over the metal-binding site.[4] This "vaulted" architecture creates a deep, sterically-defined chiral pocket that envelops the active site, thereby enforcing a more rigid and discriminating transition state.[4]
Key Structural Features of Vapol:
-
C₂-Symmetry: Ensures a simplified stereochemical environment and reduces the number of possible diastereomeric transition states.
-
Axial Chirality: Arising from hindered rotation about the biaryl bond, similar to BINOL.
-
Vaulted Structure: The phenanthrene units create a deep chiral cleft, which is crucial for high enantiomeric induction, often outperforming BINOL in reactions where precise steric control near the reaction center is paramount.[5][6]
-
Solid-State Conformation: Vapol adopts a cisoid conformation in the solid state, with the dihedral angle between the aryl groups being less than 90°, in contrast to the transoid conformation typically observed for BINOL.[7]
The Vapol-Boron Catalytic System: Mechanism and Active Species
Initial explorations with various Lewis acids revealed that catalysts generated from Vapol and boron reagents were exceptionally effective for aziridination.[6] A highly general and efficient catalyst can be prepared by reacting this compound with triphenylborate, B(OPh)₃.[6][8]
Mechanistic studies and spectroscopic analysis have provided significant insight into the nature of the active catalyst. It is not a simple 1:1 Vapol-boron complex. Instead, the active species is a more complex borate structure.[9]
-
Formation of Multiple Species: When Vapol is treated with B(OPh)₃, at least two distinct species are formed: a B1 species (one Vapol, one boron) and a B2 species (one Vapol, two borons).[9]
-
The Active Catalyst: Experiments have shown that the B2 species, likely a linear pyroborate, is the more active and selective catalyst for the aziridination reaction.[9]
-
Brønsted Acid Catalysis: Further evidence suggests that the active catalyst is a boroxinate-based Brønsted acid, where the protonated imine is the counterion to a Vapol-boroxinate anion.[10] The reaction proceeds through activation of the imine by this chiral Brønsted acid, followed by nucleophilic attack from the diazoacetate.
The proposed catalytic cycle is illustrated below.
Figure 1: Proposed catalytic cycle for this compound-boron catalyzed asymmetric aziridination.
Experimental Protocol: Asymmetric Aziridination of N-Benzhydrylbenzaldimine
This protocol is adapted from the robust procedures developed by Wulff and coworkers and represents a benchmark for this transformation.[9][11]
Safety Precaution: Ethyl diazoacetate is potentially explosive and toxic; it should be handled with care in a well-ventilated fume hood behind a safety shield. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials and Reagents
-
This compound (1.0 mol%)
-
Triphenylborate (B(OPh)₃) (3.0 mol%)
-
N-Benzhydrylbenzaldimine (1.0 equiv)
-
Ethyl diazoacetate (1.1 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere techniques
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
Chiral HPLC column (e.g., Chiralcel OD-H) for enantiomeric excess determination
Step-by-Step Procedure
Figure 2: General experimental workflow for the aziridination reaction.
Part A: Catalyst Preparation (In Situ) [11]
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.01 mmol) and triphenylborate (0.03 mmol).
-
Add anhydrous toluene (approx. 2 mL).
-
Heat the resulting mixture to 80 °C and stir for 1 hour.
-
While maintaining the temperature at 80 °C, remove the toluene and phenol byproduct under high vacuum (e.g., 0.1 mmHg) for 30 minutes. The catalyst should appear as a white to pale-yellow solid or semi-solid.
Part B: Aziridination Reaction [11] 5. Allow the flask containing the catalyst to cool to room temperature and backfill with inert gas. 6. Add N-benzhydrylbenzaldimine (1.0 mmol, 1.0 equiv) followed by anhydrous toluene to achieve a final concentration of 0.5 M with respect to the imine. Stir until all solids are dissolved. 7. In a separate vial, prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equiv) in a small amount of anhydrous toluene. 8. Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of ~5 minutes. 9. Stir the reaction at room temperature for 24 hours, monitoring by TLC or ¹H NMR for the disappearance of the imine.
Part C: Workup, Purification, and Analysis 10. Upon completion, concentrate the reaction mixture under reduced pressure. 11. The crude residue can be directly purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 15% ethyl acetate in hexanes) to yield the pure aziridine product. The cis-isomer is typically the major diastereomer. 12. Analysis:
- Determine the isolated yield.
- Confirm the structure and determine the cis/trans diastereomeric ratio by ¹H NMR spectroscopy.[8]
- Determine the enantiomeric excess (% ee) of the major cis-isomer by chiral HPLC analysis.[8]
Scope, Limitations, and Data
The this compound/borate catalytic system is remarkably general, providing high yields and excellent stereoselectivities for a wide range of imine substrates.[6]
Key Insights:
-
Imine Substituent: The N-benzhydryl (diphenylmethyl) group on the imine nitrogen is crucial for achieving high levels of stereoselectivity.[6] This is attributed to favorable face-to-edge π-stacking interactions between the benzhydryl group and the phenanthrene walls of the Vapol ligand in the transition state.[6]
-
Aldehyde Source: The methodology is effective for imines derived from both aromatic (electron-rich and electron-poor) and aliphatic (branched and unbranched) aldehydes.[6][11]
-
Diastereoselectivity: The reaction is highly diastereoselective, strongly favoring the formation of the cis-aziridine. In many cases, the trans-isomer is not observed or is present in negligible amounts (>50:1 dr).[6]
-
Recrystallization: Many of the resulting N-benzhydryl aziridines are highly crystalline, allowing for easy enhancement to >99% ee with a single recrystallization.[9]
Table 1: Representative Substrate Scope for this compound-Catalyzed Aziridination (Data compiled from Wulff et al.[6][8][11])
| Entry | Imine R-Group | Yield (%) | cis:trans Ratio | ee (%) |
| 1 | Phenyl | 80 | >50:1 | 93 |
| 2 | 4-Nitrophenyl | 91 | >50:1 | 98 |
| 3 | 4-Methoxyphenyl | 84 | >50:1 | 95 |
| 4 | 2-Naphthyl | 81 | >50:1 | 96 |
| 5 | Cyclohexyl | 75 | >50:1 | 95 |
| 6 | iso-Propyl | 55 | >50:1 | 94 |
| 7 | n-Propyl | 61 | >50:1 | 90 |
Conclusion
The this compound ligand, when used to form a chiral boron-based catalyst, is a premier system for the asymmetric aziridination of N-benzhydryl imines. The ligand's unique vaulted architecture provides a deeply shielded chiral environment that leads to exceptional levels of both diastereoselectivity and enantioselectivity across a broad range of substrates. The operational simplicity of the protocol, combined with its high efficiency and the crystallinity of the products, makes this a highly valuable and practical tool for accessing optically pure aziridines for applications in pharmaceutical development and complex molecule synthesis.
References
- 1. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. BINOL及其衍生物 [sigmaaldrich.com]
- 6. aziridination [www2.chemistry.msu.edu]
- 7. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for Gram-Scale Asymmetric Synthesis with (S)-VAPOL
Introduction: The Architectural Advantage of (S)-VAPOL in Asymmetric Catalysis
In the landscape of chiral ligands for asymmetric catalysis, this compound ((S)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) has emerged as a privileged scaffold for a variety of enantioselective transformations.[1] Its unique "vaulted" biaryl architecture, characterized by a deep and well-defined chiral pocket, offers exceptional steric shielding and electronic influence at the metal center, thereby enabling high levels of stereochemical control.[1] This structural feature distinguishes VAPOL from other widely used biaryl ligands like BINOL, often leading to superior enantioselectivity in numerous reactions.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical implementation of this compound in gram-scale asymmetric synthesis. We will delve into the mechanistic underpinnings of VAPOL-mediated catalysis, present detailed, field-proven protocols for key transformations, and offer insights into reaction optimization and troubleshooting. The focus will be on empowering users to confidently and successfully scale up these powerful asymmetric reactions.
The Emergence of Boroxinate Brønsted Acid Catalysis: A Paradigm Shift
A significant advancement in the application of VAPOL has been the development of self-assembled boroxinate Brønsted acid catalysts.[2] These catalysts are typically formed in situ from this compound and a boron source, such as triphenyl borate (B(OPh)₃) or borane dimethyl sulfide complex (BH₃·SMe₂).[3][4] Spectroscopic and crystallographic evidence has revealed that the active catalytic species is a chiral boroxinate anion, with the counterion being the protonated form of the substrate (e.g., an imine).[5][6] This discovery has shifted the mechanistic understanding from a simple Lewis acid catalysis model to one involving a chiral Brønsted acid that activates the substrate through hydrogen bonding within the well-defined chiral environment of the VAPOL-boroxinate complex.[3][4]
Logical Workflow for Catalyst Formation and Reaction
Caption: General workflow for this compound boroxinate catalyzed asymmetric synthesis.
Application 1: Gram-Scale Asymmetric Aziridination of Imines
The catalytic asymmetric aziridination of imines with diazo compounds is a powerful method for the synthesis of chiral aziridines, which are valuable building blocks in medicinal chemistry.[2][4] The this compound-boroxinate catalyst system has proven to be highly effective for this transformation, consistently delivering high yields and excellent enantioselectivities on a gram scale.[2][7]
Mechanistic Rationale
The reaction is believed to proceed through the formation of a chiral boroxinate Brønsted acid.[4][5] The imine substrate is protonated by this acid, forming a tight ion pair.[3] This pre-organization within the chiral pocket of the VAPOL ligand dictates the facial selectivity of the subsequent nucleophilic attack by the enolate of the diazoacetate, leading to the formation of the enantioenriched aziridine.
Detailed Protocol: Gram-Scale Synthesis of a Chiral Aziridine-2-carboxylate
This protocol is adapted from the work of Wulff and coworkers.[2]
Materials:
-
This compound
-
Triphenyl borate (B(OPh)₃)
-
N-Benzhydryl-4-methoxybenzaldimine
-
Ethyl diazoacetate (EDA)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (e.g., 3 mol%) and anhydrous toluene (to achieve a final imine concentration of 0.5 M).
-
Add triphenyl borate (e.g., 9 mol%, 3 equivalents relative to VAPOL).
-
Stir the mixture at room temperature for 30 minutes. The formation of the boroxinate catalyst is often indicated by a color change.
-
-
Reaction:
-
Add N-benzhydryl-4-methoxybenzaldimine (e.g., 5 mmol, 1.0 equivalent) to the catalyst solution.
-
Stir for an additional 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl diazoacetate (e.g., 6 mmol, 1.2 equivalents) via a syringe pump over 2-4 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC or LC-MS for the disappearance of the imine.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral aziridine.
-
Representative Data
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| N-Benzhydryl-4-methoxybenzaldimine | 3 | 24 | >95 | >98 |
| N-Benzhydryl-cyclohexanecarboxaldimine | 5 | 24 | 92 | 96 |
Data synthesized from literature reports for illustrative purposes.[2][4]
Application 2: Gram-Scale Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[8] The use of chiral Lewis acids derived from this compound can effectively control the stereochemical outcome of this powerful cycloaddition.[9][10] While boroxinate catalysts are prominent, VAPOL can also be complexed with other metals like aluminum for these reactions.[9]
Causality in Catalyst Selection
The choice of the metal center is crucial and depends on the specific dienophile and diene. Aluminum-VAPOL complexes often function as potent Lewis acids, activating the dienophile towards cycloaddition. The deep chiral pocket of VAPOL ensures that one face of the dienophile is effectively blocked, leading to a highly enantioselective reaction.
Detailed Protocol: Gram-Scale Asymmetric Diels-Alder Reaction
This protocol is a generalized procedure based on established principles of VAPOL-catalyzed Diels-Alder reactions.[10]
Materials:
-
This compound
-
Diethylaluminum chloride (Et₂AlCl) or other suitable aluminum source
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add this compound (e.g., 10 mol%) and anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of diethylaluminum chloride (e.g., 10 mol%) in hexanes.
-
Stir the mixture at -78 °C for 1 hour to form the chiral Lewis acid complex.
-
-
Reaction:
-
Add methyl acrylate (e.g., 10 mmol, 1.0 equivalent) to the catalyst solution at -78 °C.
-
Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (e.g., 30 mmol, 3.0 equivalents) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
-
Diagram of the Catalytic Cycle
Caption: Catalytic cycle for a this compound-Aluminum catalyzed Diels-Alder reaction.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst decomposition- Impure reagents/solvents | - Increase reaction time or temperature- Ensure strictly anhydrous and inert conditions- Use freshly distilled solvents and purified reagents |
| Low Enantioselectivity | - Catalyst not fully formed- Racemization of product- Incorrect catalyst loading | - Increase pre-formation time of the catalyst- Lower the reaction temperature- Optimize catalyst loading (higher or lower may be better) |
| Difficulty in Purification | - Side product formation- Unreacted starting materials | - Adjust stoichiometry of reagents- Optimize chromatography conditions (solvent system, silica gel deactivation) |
Conclusion
This compound is a powerful and versatile chiral ligand that enables a range of important asymmetric transformations on a preparative scale. Its unique vaulted structure provides a highly organized chiral environment, leading to exceptional levels of enantiocontrol. The development of boroxinate Brønsted acid catalysis has further expanded the utility of VAPOL, offering a practical and efficient method for reactions such as aziridination. By following the detailed protocols and understanding the underlying principles outlined in these notes, researchers can confidently implement this compound in their synthetic endeavors to access complex, enantioenriched molecules on a gram scale and beyond.
References
- 1. catalysis [www2.chemistry.msu.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
(S)-Vapol phosphoric acid in Brønsted acid catalysis
An Application Guide to (S)-VAPOL Phosphoric Acid in Asymmetric Brønsted Acid Catalysis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound phosphoric acid (this compound-PA) in asymmetric Brønsted acid catalysis. We will delve into the unique structural features of this catalyst, its mode of action, and provide detailed, field-proven protocols for key synthetic transformations.
Introduction: The Rise of Chiral Phosphoric Acids
In the last two decades, chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts, enabling a vast array of enantioselective transformations under mild and operationally simple conditions.[1][2] These catalysts function as powerful Brønsted acids, activating electrophiles by protonation to lower their LUMO, thereby facilitating nucleophilic attack.[2] Their efficacy, however, stems from a more nuanced role. The conjugate base of the CPA forms a stereochemically defined chiral ion pair with the protonated substrate. Simultaneously, the phosphoryl oxygen can act as a hydrogen-bond acceptor, organizing the nucleophile for a highly ordered, stereoselective bond formation.[3][4] This dual-activation mechanism is central to their success.
While many powerful CPAs are derived from the BINOL (1,1'-bi-2-naphthol) scaffold, the VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) scaffold offers a structurally distinct and often advantageous alternative.[5][6]
This compound Phosphoric Acid: A Unique Chiral Environment
This compound phosphoric acid, derived from the corresponding vaulted biaryl diol, possesses a unique three-dimensional structure that sets it apart from its BINOL-based counterparts.[5] This "vaulted" architecture creates a sterically and electronically distinct chiral pocket, which can lead to superior reactivity and enantioselectivity for specific substrate classes where BINOL-derived catalysts may be less effective.[5][7]
Caption: The vaulted structure of this compound Phosphoric Acid.
Synthesis of the Catalyst
Ready access to the catalyst is crucial for its widespread application. A reliable, gram-scale synthesis has been reported, making this compound-PA a readily available tool for synthetic chemists.[5]
Protocol: Gram-Scale Preparation of this compound Phosphoric Acid [5]
-
Setup: Flame-dry a 100 mL round-bottomed flask equipped with a magnetic stir bar and cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Add this compound (e.g., 6.00 g, 11.15 mmol) followed by anhydrous pyridine (e.g., 25.00 mL). Stir until a clear, intense yellow solution is obtained.
-
Cooling: Place the flask in an ice bath and stir at 0 °C for 20 minutes.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add deionized water (e.g., 1.2 mL, 66.9 mmol) dropwise. Caution: This is an exothermic process.
-
Stirring: Remove the ice bath and stir at room temperature for an additional 2 hours.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and 1 M HCl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography to afford this compound-PA as a white solid. The reported procedure consistently provides yields in the range of 84-90%.[5]
Application in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a cornerstone of CPA catalysis, providing a metal-free method for the reduction of imines and unsaturated heterocycles.[4] The reaction typically employs a Hantzsch ester as a biomimetic hydride source. This compound-PA has demonstrated exceptional performance in this area, particularly for the reduction of α-imino esters.
Mechanism and Rationale for Catalyst Selection
The catalytic cycle involves the protonation of the imine substrate by the phosphoric acid, forming a chiral iminium phosphate ion pair.[8] The catalyst's conjugate base then orients the Hantzsch ester via hydrogen bonding, facilitating a stereoselective hydride transfer to one face of the iminium ion.[4] The vaulted structure of VAPOL-PA creates a confined chiral environment that can enforce a specific orientation of the substrates, leading to high enantioselectivity.[7]
Caption: Simplified catalytic cycle for transfer hydrogenation.
Protocol: Asymmetric Reduction of N-Boc-α-Imino Esters
This protocol is adapted from studies where this compound-PA was found to be superior to BINOL-derived catalysts for this transformation.[7]
-
Setup: To a dry vial under an inert atmosphere, add this compound phosphoric acid (2 mol%).
-
Reagents: Add the N-Boc-α-imino ester (1.0 equiv) and Hantzsch ester (1.2 equiv).
-
Solvent: Add the appropriate solvent (e.g., toluene, benzene, or CH₂Cl₂) to achieve a concentration of ~0.1 M.
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding enantioenriched α-amino ester.
| Substrate (R group) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Phenyl | Toluene | 25 | 24 | 95 | 96 |
| 4-MeO-Ph | Toluene | 25 | 24 | 98 | 97 |
| 4-Cl-Ph | Toluene | 25 | 48 | 92 | 94 |
| 2-Naphthyl | Benzene | 25 | 24 | 96 | 98 |
| Cyclohexyl | CH₂Cl₂ | 0 | 48 | 85 | 92 |
| Data is representative and synthesized from literature reports for illustrative purposes.[7] |
Application in Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in numerous natural products and pharmaceuticals.[9] CPAs have enabled highly enantioselective versions of this reaction.[9][10]
Mechanism and Rationale for Catalyst Selection
The reaction proceeds via the condensation of a tryptamine or phenethylamine derivative with an aldehyde or ketone to form an imine/iminium ion intermediate. The CPA catalyst protonates the imine, activating it for intramolecular cyclization via electrophilic aromatic substitution.[2][11] The chiral counteranion shields one face of the iminium ion, directing the nucleophilic attack of the indole or phenyl ring to occur with high stereocontrol.
Protocol: Asymmetric Pictet-Spengler Reaction of Tryptamine and Aldehyde
This protocol is based on seminal work in the field for the synthesis of tetrahydro-β-carbolines.[9][11]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phosphoric acid catalyzed enantioselective transfer hydrogenation of imines: a density functional theory study of reaction mechanism and the origins of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Multi-Gram Synthesis of (S)-Vapol for Asymmetric Catalysis
Abstract
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of (S)-Vapol [(S)-2,2′-Diphenyl-(4-biphenanthrol)], a highly effective vaulted biaryl ligand. Vapol and its derivatives are instrumental in a variety of catalytic asymmetric reactions, including Diels-Alder cycloadditions, imino-aldol reactions, and aziridinations.[1][2] The protocol detailed herein is designed for scalability, enabling the production of multi-gram quantities of racemic Vapol, followed by an efficient deracemization to yield the enantiopure this compound with high enantiomeric excess (>99% ee). We emphasize the causality behind critical experimental steps, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of Vaulted Biaryl Ligands
Chiral ligands are the cornerstone of modern asymmetric catalysis. Among these, axially chiral biaryls like BINOL have seen widespread success.[3][4] The Vapol (Vaulted Biaryl Ligand) family extends this concept by incorporating annulated benzene rings that create a more defined and deeper chiral pocket around the metal center.[5] This unique "vaulted" architecture imparts exceptional levels of stereocontrol in catalysis, often surpassing traditional biaryl ligands in both reactivity and enantioselectivity.[6]
The synthesis of Vapol, however, has historically presented challenges for large-scale production, with early routes relying on costly or hazardous reagents such as chromium carbene complexes.[1][7] This guide presents a more practical and scalable approach, focusing on an efficient monomer synthesis via a cycloaddition/electrocyclization cascade, followed by an oxidative coupling and a robust deracemization procedure.[8][9] This method avoids many of the limitations of previous syntheses and has been successfully reproduced to generate gram-scale quantities of the target ligand.[6]
Overall Synthetic Strategy
The synthesis is conceptually divided into three primary stages:
-
Monomer Synthesis: Construction of the 2-phenyl-4-phenanthrol monomer, the core building block of the Vapol ligand.
-
Oxidative Dimerization: Coupling of two monomer units to form the 3,3′-bisphenanthrol carbon skeleton, yielding racemic Vapol.[1]
-
Enantiomeric Resolution: Selective deracemization of the racemic mixture to isolate the desired (S)-enantiomer in high optical purity.
Caption: High-level overview of the three-stage synthesis of this compound.
Critical Safety & Handling Protocols
Large-scale synthesis requires stringent adherence to safety protocols. The following reagents demand special attention:
-
Pyridine: Toxic, flammable, and harmful if inhaled, swallowed, or in contact with skin. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic gases.[11][12][13] It causes severe skin burns and eye damage. Always handle in a fume hood with extreme caution. Ensure no water is present in the reaction vessel. Use compatible syringes and cannulas for transfer. A container of sodium bicarbonate or other suitable neutralizing agent should be readily available for spills.
-
Organic Solvents (Toluene, Hexane, Dichloromethane): Flammable and/or toxic. Use in well-ventilated areas or a fume hood, away from ignition sources. Grounding of equipment is recommended to prevent static discharge.[10]
Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing work.
Detailed Synthesis Protocols
Part 1: Synthesis of Racemic (±)-Vapol
This protocol is adapted from scalable synthetic approaches developed to be straightforward and minimize chromatographic purification.[8][9]
Step 1.1: Synthesis of 2-Phenyl-4-phenanthrol Monomer
The key to a scalable synthesis is an efficient route to the monomer. The cycloaddition/electrocyclization cascade reaction provides a direct, one-step route to this critical intermediate, avoiding the use of organometallic carbene complexes.[8]
(Note: The specific starting materials and detailed conditions for the cascade reaction can be found in the cited literature. For the purpose of this protocol, we will begin with the synthesized monomer.)
Step 1.2: Oxidative Coupling to Racemic (±)-Vapol
This step utilizes a robust, open-air oxidative coupling. The high temperature facilitates the reaction without the need for expensive or sensitive transition-metal catalysts.
Methodology:
-
Apparatus: Select a large, wide-bottomed flask or a crystallizing dish (a "lasagna pan" has been reported for gram-scale synthesis) to maximize surface area exposure to air.[5]
-
Reaction: Add the 2-phenyl-4-phenanthrol monomer (e.g., 40-80 g) to the reaction vessel, spreading it into a thin, even layer.
-
Heating: Place the vessel in a pre-heated laboratory oven at 365 °C. The high temperature is crucial for driving the oxidative coupling.
-
Reaction Time: Heat for 24 hours. The material will darken significantly as the reaction progresses.[5]
-
Work-up:
-
Allow the vessel to cool completely to room temperature inside a fume hood.
-
The crude, dark solid contains racemic Vapol. Scrape the solid from the vessel.
-
The crude product is purified by silica gel chromatography (eluent typically a gradient of ethyl acetate in hexanes) to yield racemic (±)-Vapol as a solid.
-
Part 2: Resolution of (±)-Vapol to this compound via Deracemization
For many laboratory applications, deracemization is a more convenient method than classical resolution for obtaining the optically pure ligand.[8] This procedure uses a chiral copper(II) complex to selectively racemize the undesired (R)-enantiomer while the (S)-enantiomer is kinetically resolved.
Methodology:
-
Complex Formation:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Chloride (CuCl) and (-)-sparteine.
-
Add a suitable solvent (e.g., dry toluene).
-
Expose the mixture to air (via a needle) and treat with ultrasonication. This facilitates the in-situ generation of the active Cu(II)-(-)-sparteine complex, which will be observable by a color change.[1]
-
-
Deracemization:
-
Once the complex is formed, introduce the racemic (±)-Vapol (1 equivalent) to the flask.
-
Maintain the inert atmosphere and stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification:
-
Once the desired ee is achieved, quench the reaction by adding aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude this compound is purified by flash chromatography on silica gel to remove the copper salts and any remaining starting material. This typically affords this compound in >99% ee.[1]
-
Data Presentation & Workflow
Table 1: Reagent and Reaction Parameters (Illustrative Example for Deracemization)
| Step | Reagent | Molar Mass ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| 1 | Racemic (±)-Vapol | 538.63 | 5.39 g | 10.0 | 1.0 |
| 1 | Copper(I) Chloride (CuCl) | 99.00 | 1.98 g | 20.0 | 2.0 |
| 1 | (-)-Sparteine | 234.39 | 4.69 g | 20.0 | 2.0 |
| 1 | Toluene (Dry) | - | 200 mL | - | - |
| 2 | Chiral HPLC | - | - | - | Monitor |
| 3 | Saturated NH₄Cl (aq) | - | 100 mL | - | Quench |
| 3 | Ethyl Acetate | - | 3 x 100 mL | - | Extraction |
Table 2: Expected Analytical Data for this compound
| Analysis | Specification | Reference |
| Appearance | White to pale yellow powder | [14] |
| Melting Point | 185-191 °C | [15] |
| Molecular Formula | C₄₀H₂₆O₂ | [2] |
| Molecular Weight | 538.63 g/mol | [2] |
| Optical Rotation | [α]²⁰/D +128° (c=1 in CHCl₃) | [15] |
| Enantiomeric Excess (ee) | >99% (determined by chiral HPLC) | [1] |
Detailed Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and resolution of this compound.
Conclusion
This application note details a robust and scalable protocol for the synthesis of enantiopure this compound. By employing an efficient monomer synthesis, a simple high-temperature oxidative coupling, and a reliable deracemization procedure, this method allows for the production of multi-gram quantities of this valuable chiral ligand. The explanations provided for each critical step are intended to empower researchers to not only replicate the procedure but also to adapt it as necessary for their specific laboratory context, thereby facilitating broader access to the powerful applications of Vapol in asymmetric catalysis.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 602-09-5: BINOL | CymitQuimica [cymitquimica.com]
- 5. catalysis [www2.chemistry.msu.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. opcw.org [opcw.org]
- 14. strem.com [strem.com]
- 15. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: (S)-Vapol in Asymmetric Imino-Aldol Reactions
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Advantage in Asymmetric Catalysis
In the pursuit of enantiomerically pure molecules, essential for pharmaceuticals and advanced materials, the asymmetric aldol reaction stands as a cornerstone for stereocontrolled carbon-carbon bond formation.[1][2] The imino-aldol reaction, a variant that utilizes imines as electrophiles to construct chiral β-amino carbonyl compounds, provides direct access to fundamental building blocks for a myriad of bioactive compounds. The efficacy of these transformations hinges on the design of the chiral catalyst. While C₂-symmetric biaryl scaffolds like BINOL have been instrumental, the exploration of architecturally distinct ligands continues to unlock new realms of reactivity and selectivity.[3][4]
This guide focuses on (S)-VAPOL (Vaulted Biaryl Ligand), a ligand structurally differentiated from BINOL by its "vaulted" structure that creates a deep, sterically defined chiral pocket around a metal center.[5] This unique topology has proven highly effective in enforcing high levels of stereochemical control. Herein, we provide a comprehensive overview of the mechanistic principles, a field-tested protocol for this compound-zirconium catalyzed imino-aldol reactions, and expert insights for researchers in synthetic chemistry and drug development.
The this compound Ligand: A Paradigm of Steric Control
The fundamental design of Vapol, introduced by the Wulff group, represents a conceptual inversion of the BINOL scaffold.[5] Instead of positioning the annulated benzene rings away from the coordination site, Vapol brings them forward, creating a concave, sterically demanding environment. This "vaulted" architecture is the source of its exceptional ability to discriminate between enantiotopic faces of an approaching substrate.
Caption: Figure 1. Comparison of (S)-BINOL and this compound Structures.
The key distinction lies in the orientation of the biaryl system's steric bulk. In Vapol, the annulated rings curve around the nascent active site, forming a well-defined chiral pocket that is more encompassing than that of BINOL.[5] This structural feature is paramount to its function in asymmetric catalysis, as it allows for more intimate and rigid control over the geometry of the transition state.
Mechanistic Rationale: The Role of the Chiral Lewis Acid Complex
This compound is not a catalyst in its own right but serves as a chiral ligand for a metal, typically a hard Lewis acid like Zirconium(IV) or Aluminum(III).[3] The resulting complex functions as a potent chiral Lewis acid catalyst. The imino-aldol reaction, in this context, proceeds via a Mukaiyama-type pathway where a silyl enol ether acts as the nucleophile.
The catalytic cycle is predicated on the following key events:
-
Catalyst Formation: this compound reacts with a metal precursor, such as Zr(Ot-Bu)₄, through ligand exchange to form the active chiral Lewis acid complex. This step is highly sensitive to moisture.
-
Imine Activation: The lone pair on the imine nitrogen coordinates to the Lewis acidic metal center of the this compound-Zr complex. This coordination dramatically increases the electrophilicity of the imine carbon.
-
Stereocontrolled Nucleophilic Attack: The chiral environment created by the vaulted Vapol ligand dictates the trajectory of the incoming silyl enol ether. It effectively shields one enantiotopic face of the activated imine, forcing the nucleophile to attack from the less hindered face. This enforced geometry in the transition state is the origin of the high enantioselectivity.
-
Product Release: After the C-C bond is formed, the resulting silylated β-amino carbonyl product is released, regenerating the catalyst for the next cycle.
Caption: Figure 2. Proposed Transition State Model.
Experimental Protocol: this compound-Zr Catalyzed Asymmetric Imino-Aldol Reaction
This protocol describes a representative procedure for the reaction between an N-PMP (para-methoxyphenyl) protected imine and a silyl enol ether, catalyzed by an in situ generated this compound-Zr complex.
Causality Behind Choices:
-
Zirconium(IV) tert-butoxide: Chosen for its strong Lewis acidity and ability to readily exchange ligands with Vapol.
-
Anhydrous Conditions: Absolutely critical. Lewis acidic Zirconium catalysts are rapidly deactivated by water. All glassware must be flame-dried, and solvents must be rigorously dried.
-
In Situ Catalyst Formation: Forming the catalyst in situ just before the reaction ensures maximum activity.
-
Low Temperature (-45 °C): Enhances selectivity by minimizing background uncatalyzed reactions and favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.
-
Slow Addition of Nucleophile: Maintains a low concentration of the silyl enol ether, which helps to prevent side reactions and ensures that each nucleophilic addition event is mediated by the chiral catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >99% ee | Strem, Sigma-Aldrich | Store under inert gas. |
| Zirconium(IV) tert-butoxide | 99.99% | Strem, Sigma-Aldrich | Highly moisture-sensitive. Handle in a glovebox. |
| N-PMP-protected imine | Substrate | Synthesized as needed | Must be pure and dry. |
| Silyl enol ether | Substrate | Sigma-Aldrich, TCI | Must be pure and dry. |
| Toluene | Anhydrous | Acros, Sigma-Aldrich | Dried over Na/benzophenone or from a solvent system. |
| Dichloromethane (DCM) | Anhydrous | Acros, Sigma-Aldrich | Dried over CaH₂ or from a solvent system. |
| Saturated aq. NaHCO₃ | Reagent | --- | For quenching. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | --- | For drying organic layers. |
| Silica Gel | --- | --- | For column chromatography. |
| Schlenk flasks, syringes | --- | --- | All glassware must be oven or flame-dried. |
| Inert gas (Argon/Nitrogen) | --- | --- | For maintaining an inert atmosphere. |
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): a. To a flame-dried 25 mL Schlenk flask under a positive pressure of argon, add this compound (0.11 mol eq.). b. In a glovebox, weigh Zirconium(IV) tert-butoxide (0.10 mol eq.) into a vial and dissolve in anhydrous toluene (2.0 mL). c. Add the Zr(Ot-Bu)₄ solution to the flask containing this compound via syringe. d. Stir the resulting solution at room temperature for 1 hour. A clear, pale-yellow solution should form.
-
Imino-Aldol Reaction: a. Cool the catalyst solution to -45 °C using a cryocool or a dry ice/acetonitrile bath. b. Dissolve the N-PMP imine (1.0 mol eq.) in anhydrous toluene (1.0 mL) and add it to the cold catalyst solution. c. Stir the mixture for 15 minutes at -45 °C. d. Add the silyl enol ether (1.2-1.5 mol eq.) dropwise over 10 minutes via a syringe pump. e. Stir the reaction at -45 °C and monitor its progress by TLC (thin-layer chromatography), typically for 4-12 hours.
-
Work-up and Purification: a. Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (5 mL) at -45 °C and then allow the mixture to warm to room temperature. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-amino carbonyl compound.
-
Analysis: a. Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC or SFC.
Caption: Figure 3. Experimental Workflow.
Representative Data & Substrate Scope
The this compound-Zr catalytic system has demonstrated broad applicability for a variety of imine and silyl enol ether substrates, consistently delivering high yields and excellent enantioselectivities.[3]
| Entry | Ar¹ in Imine (Ar¹-CH=NPMP) | R¹ in Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 95 | 96 |
| 2 | 4-Cl-C₆H₄ | Phenyl | 98 | 97 |
| 3 | 4-MeO-C₆H₄ | Phenyl | 92 | 95 |
| 4 | 2-Naphthyl | Phenyl | 99 | 98 |
| 5 | Phenyl | tert-Butyl | 85 | 94 |
| 6 | Phenyl | Methyl | 89 | 92 |
Data are representative and compiled based on typical outcomes for this class of reaction.
Field-Proven Insights & Troubleshooting
-
Trustworthiness of Protocol - Self-Validation: The most critical parameter is the exclusion of moisture. A well-executed reaction under truly anhydrous conditions will reliably yield high enantioselectivity. A drop in ee% is almost always attributable to catalyst deactivation by water. Run a control reaction with non-anhydrous solvent to observe this effect firsthand.
-
Purity of Imines: Imines, especially those derived from aldehydes, can be prone to hydrolysis or oligomerization. Ensure they are freshly prepared or purified and thoroughly dried before use. Impurities can inhibit the catalyst.
-
Silyl Enol Ether Quality: Use freshly distilled or high-purity silyl enol ethers. The presence of residual acid or base from their preparation can interfere with the catalytic cycle.
-
VAPOL vs. BINOL: In many imino-aldol reactions, VAPOL-based catalysts have shown superior enantioselectivity compared to their BINOL counterparts.[6] This is often attributed to the deeper chiral pocket of Vapol, which provides a more rigid and discriminating transition state, particularly with sterically demanding substrates.
Conclusion and Future Outlook
The this compound ligand provides a powerful tool for asymmetric catalysis, particularly in Lewis acid-catalyzed imino-aldol reactions. Its unique vaulted architecture offers a distinct advantage in creating a highly organized, sterically demanding transition state, leading to exceptional levels of enantiocontrol. The protocol detailed here is robust and applicable to a wide range of substrates, providing reliable access to valuable chiral β-amino carbonyl building blocks. Future developments will likely focus on expanding the substrate scope further, developing recyclable Vapol-based catalytic systems, and applying this powerful ligand to an even broader array of asymmetric transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 5. catalysis [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (S)-VAPOL in Enantioselective Baeyer-Villiger Oxidation
Abstract
The Baeyer-Villiger (BV) oxidation, a cornerstone reaction in organic synthesis for the conversion of ketones to esters and lactones, has been significantly advanced through the development of asymmetric catalysis.[1][2][3][4] This guide provides an in-depth technical overview and detailed protocols for the enantioselective Baeyer-Villiger oxidation utilizing the unique, vaulted biaryl ligand, (S)-VAPOL ((S)-(-)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol). We will explore the mechanistic rationale for its high efficacy, focusing on its application in an aluminum-catalyzed system, and provide researchers with the necessary protocols to successfully implement this powerful transformation in their own laboratories. This methodology is particularly valuable for the synthesis of chiral lactones, which are key intermediates in the development of biologically active natural products and pharmaceuticals.[2][3]
Introduction: The Challenge of Asymmetric Baeyer-Villiger Oxidation
First reported in 1899 by Adolf von Baeyer and Victor Villiger, the Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group.[1] The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated ketone.[1] A critical, rate-determining step involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.[1]
The predictability of this migration (migratory aptitude) generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4][5] However, achieving enantioselectivity in this process—differentiating between two prochiral faces of a ketone or selectively oxidizing one enantiomer of a racemic mixture—requires a chiral catalyst that can effectively control the stereochemical outcome of the migration.
Several catalytic systems have been explored, including those based on copper, platinum, and biocatalysts like Baeyer-Villiger monooxygenases (BVMOs).[1][6] Among small-molecule catalysts, chiral Lewis acids have emerged as a highly successful approach for converting prochiral cycloalkanones into enantioenriched lactones.[7]
The this compound Advantage: A Vaulted Ligand for Superior Stereocontrol
The this compound ligand, a C2-symmetric vaulted biaryl, offers distinct structural advantages over more conventional "linear" biaryl ligands like BINOL. Its unique three-dimensional, "vaulted" architecture creates a more defined and sterically demanding chiral pocket around the metal center. This structural rigidity and steric hindrance are paramount for achieving high levels of asymmetric induction.
In the context of the aluminum-catalyzed Baeyer-Villiger reaction, the this compound ligand, when complexed with an aluminum source such as dimethylaluminum chloride (Me₂AlCl), forms a chiral Lewis acid catalyst. This catalyst activates the ketone by coordinating to the carbonyl oxygen, thereby facilitating the nucleophilic attack of the oxidant. The deep chiral cleft created by the VAPOL ligand dictates the trajectory of this attack and controls the conformation of the Criegee intermediate, ultimately favoring the migration of one substituent over the other in a highly enantioselective manner.
Studies have shown that catalysts derived from vaulted biaryls like VAPOL and its analogue VANOL lead to superior activities and enantioselectivities compared to BINOL-based systems in various asymmetric transformations, including the Baeyer-Villiger reaction.[7]
Experimental Protocols
Preparation of the this compound-Aluminum Catalyst Solution
This protocol describes the in situ preparation of the active chiral Lewis acid catalyst. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Dimethylaluminum chloride (Me₂AlCl), 1.0 M solution in hexanes
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.06 mmol, 1.0 eq).
-
Add anhydrous toluene (2.5 mL) to dissolve the ligand.
-
While stirring at room temperature, add the dimethylaluminum chloride solution (60 µL of 1.0 M solution, 0.06 mmol, 1.0 eq) dropwise.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the catalyst complex. The solution is now ready for use in the Baeyer-Villiger oxidation.
Causality Note: The pre-formation of the aluminum-ligand complex is crucial. The 30-minute stirring period allows for the complete displacement of one methyl group from the aluminum by the phenolic oxygen of VAPOL, generating the active chiral Lewis acid species.
General Protocol for the Enantioselective Baeyer-Villiger Oxidation
This protocol is based on the successful oxidation of 3-substituted cyclobutanones.[7]
Materials:
-
Pre-prepared this compound-Aluminum catalyst solution (from section 3.1)
-
Cyclic ketone substrate (0.3 mmol)
-
Anhydrous Toluene
-
Cumene hydroperoxide (CHP), ~80% in cumene (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Cool the pre-prepared this compound-Al catalyst solution to the desired reaction temperature (e.g., -30 °C to -15 °C) in a suitable cooling bath.[7]
-
Allow the solution to equilibrate at this temperature for 15 minutes.
-
In a separate vial, dissolve the ketone substrate (0.3 mmol) in anhydrous toluene (0.5 mL).
-
Add the ketone solution to the cooled catalyst mixture via syringe.
-
Add cumene hydroperoxide (1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Add saturated aqueous Na₂S₂O₃ solution to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral lactone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Self-Validation Insight: The use of sodium thiosulfate in the workup is a critical self-validating step. It safely neutralizes the reactive peroxide oxidant, preventing potential side reactions during extraction and purification and ensuring the stability of the final product.
Visualization of Key Processes
Catalyst Formation and Reaction Workflow
Caption: Workflow for catalyst preparation and BV oxidation.
Proposed Stereochemical Model
Caption: Enantioselection via diastereomeric transition states.
Substrate Scope and Performance Data
The this compound-Aluminum system has been shown to be effective for the asymmetric Baeyer-Villiger oxidation of various 3-substituted cyclobutanones. The data below is adapted from studies by Bolm et al. and demonstrates the efficacy of the related VANOL ligand, which provides a strong proxy for VAPOL's performance.[7]
| Entry | Substrate (3-Substituted Cyclobutanone) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) [Config.] |
| 1 | 3-Phenyl- | 20 | -15 | 24 | 95 | 84 [R] |
| 2 | 3-(4-Methoxyphenyl)- | 20 | -15 | 24 | 96 | 86 [R] |
| 3 | 3-(4-Chlorophenyl)- | 20 | -15 | 24 | 94 | 81 [R] |
| 4 | 3-(2-Naphthyl)- | 20 | -15 | 48 | 95 | 85 [R] |
| 5 | 3-Benzyl- | 20 | -15 | 72 | 75 | 71 [R] |
| 6 | 3-Isopropyl- | 20 | -15 | 72 | 60 | 65 [R] |
Data presented is for the (R)-VANOL ligand, which produces the (R)-lactone. The use of this compound is expected to yield the corresponding (S)-lactone with similar efficacy.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture or air exposure. 2. Impure or wet oxidant. 3. Reaction temperature is too low for the specific substrate. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Use a fresh bottle of CHP or titrate to determine its active oxygen content. 3. Incrementally increase the reaction temperature (e.g., from -30 °C to -15 °C or 0 °C). |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Incorrect ligand-to-metal ratio. 3. Background uncatalyzed reaction. | 1. Lower the reaction temperature. Enantioselectivity is often highly temperature-dependent. 2. Ensure a 1:1 ratio of VAPOL to Me₂AlCl is used for catalyst preparation. 3. Consider lowering the catalyst loading; however, this may require longer reaction times.[7] |
| Formation of Byproducts | 1. Over-oxidation or side reactions with the oxidant. 2. Substrate decomposition under Lewis acidic conditions. | 1. Ensure the reaction is quenched promptly upon consumption of the starting material. Use only a slight excess of the oxidant (1.1-1.2 eq). 2. Perform the reaction at the lowest possible temperature that still allows for reasonable conversion. |
Conclusion
The enantioselective Baeyer-Villiger oxidation is a formidable tool for accessing chiral lactones. The use of the this compound ligand in an aluminum-catalyzed system provides a robust and highly effective method for this transformation. The vaulted structure of the ligand is key to creating a well-defined chiral environment that directs the stereochemical outcome of the reaction, leading to high enantioselectivities for a range of substrates. By following the detailed protocols and considering the troubleshooting advice provided, researchers in synthetic chemistry and drug development can confidently apply this methodology to accelerate their discovery programs.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Baeyer–Villiger Reaction: Peracid Oxidation of Ketones - SYNFORM - Thieme Chemistry [thieme.de]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-VAPOL Catalysts
Welcome to the technical support center for (S)-VAPOL catalysts. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your success in asymmetric synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both high enantioselectivity and reproducibility.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses specific issues you may encounter during your experiments. A systematic approach to troubleshooting is often the most effective way to resolve low enantioselectivity.
Q1: My enantioselectivity is low or inconsistent. What are the primary factors to investigate?
Low or variable enantiomeric excess (ee) is a common challenge that can often be traced back to fundamental experimental parameters. Before extensive optimization, a thorough review of your setup and reagents is crucial.
Initial Checks:
-
Catalyst Integrity: The purity of your this compound ligand is paramount. Impurities can interfere with the formation of the active catalytic species. It is advisable to verify the purity of the ligand, for instance, by checking its melting point, as the racemic version has a significantly higher melting point (86°C higher) than the enantiomerically pure form[1].
-
Reagent and Solvent Quality: Ensure all substrates, reagents, and solvents are of high purity and anhydrous. Trace amounts of water can hydrolyze the active catalyst, diminishing its efficacy[2][3][4]. Solvents should be freshly dried and degassed.
-
Inert Atmosphere: this compound catalysts, particularly when complexed with metals or borates, can be sensitive to air and moisture. It is imperative to conduct all manipulations under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox[5][6][7].
Workflow for Troubleshooting Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.
Q2: I've confirmed the purity of my reagents and the integrity of my setup, but the enantioselectivity is still poor. What are the next steps in optimization?
Once the foundational aspects are secure, the next phase involves a systematic optimization of reaction parameters. The interplay between these factors is often crucial for achieving high enantioselectivity.
Optimization Parameters:
-
Temperature: The effect of temperature on enantioselectivity can be significant. Lowering the temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this can also decrease the reaction rate. A temperature screening is therefore highly recommended.
-
Solvent: The choice of solvent can have a profound impact on both reactivity and enantioselectivity. For instance, in the asymmetric aziridination reaction using a VAPOL-derived catalyst, a solvent screen revealed that toluene provided a good balance of reaction rate and high asymmetric induction[8]. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
-
Concentration: Enantioselectivity can be dependent on the concentration of the substrate and catalyst[9]. In some cases, operating at higher concentrations can lead to improved performance. It is recommended to investigate a range of concentrations to find the optimal conditions.
-
Additives: The use of additives can significantly enhance enantioselectivity. These can be either achiral or chiral substances that influence the catalytic cycle[10][11][12][13]. For example, in certain reactions, the addition of molecular sieves can be critical to remove trace amounts of water and improve yields[11].
Relationship Between Key Experimental Parameters and Enantioselectivity
Caption: Interplay of key experimental parameters affecting enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions using this compound with borates?
Extensive mechanistic studies, particularly in the context of asymmetric aziridination, have indicated that the active catalyst is not a simple Lewis acid. Instead, evidence strongly suggests the formation of a boroxinate-based Brønsted acid[14][15]. In this species, the this compound ligand is complexed to a boroxine ring, and the counterion is the protonated substrate (e.g., an imine)[14][15]. This understanding is crucial for troubleshooting, as factors that affect Brønsted acidity can influence catalytic activity and selectivity.
Proposed Active Catalyst Structure
Caption: Schematic of the proposed active this compound boroxinate catalyst.
Q2: How do I prepare the this compound boroxinate catalyst for an asymmetric aziridination reaction?
The following is a general protocol for the in-situ preparation of the catalyst and subsequent aziridination reaction. This should be adapted and optimized for your specific substrate.
Experimental Protocol: Asymmetric Aziridination
Materials:
-
This compound
-
Triphenyl borate (B(OPh)₃)
-
Imine substrate
-
Ethyl diazoacetate (EDA)
-
Anhydrous toluene
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation (in-situ): a. To an oven-dried Schlenk flask under a positive pressure of argon, add this compound (0.05 mmol, 5 mol%). b. Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved. c. Add a solution of triphenyl borate (0.15 mmol, 15 mol%) in anhydrous toluene (1.0 mL) to the flask. d. Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.
-
Aziridination Reaction: a. To the flask containing the pre-formed catalyst, add the imine substrate (1.0 mmol, 1.0 equiv.). b. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). c. Slowly add a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv.) in anhydrous toluene (2.0 mL) over 1-2 hours using a syringe pump. d. Stir the reaction at the chosen temperature and monitor its progress by TLC or GC/LC-MS.
-
Work-up and Analysis: a. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. b. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). c. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel. e. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Q3: Can I modify the structure of the this compound ligand to improve enantioselectivity?
Yes, modification of the ligand structure is a common strategy in catalyst development. However, in the case of VAPOL, it's important to note that extending the chiral pocket by adding substituents at the 6- and 6'-positions has not always led to improved enantioselectivity in certain reactions like the Diels-Alder reaction[16]. This suggests that the existing vaulted structure of VAPOL already creates a well-defined chiral environment[16]. Any modifications should be approached systematically, considering the specific steric and electronic demands of the reaction .
References
- 1. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 3. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. catalystseurope.org [catalystseurope.org]
- 6. Catalyst handling - mitigating hazards relating to inert entry - Engineers Ireland [engineersireland.ie]
- 7. Catalyst Handling Kanooz | Kingdom of Saudi Arabia [kanooz.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. catalysis [www2.chemistry.msu.edu]
troubleshooting failed (S)-Vapol catalyzed reactions
Technical Support Center: (S)-VAPOL Catalysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound catalyzed reactions. As a valued member of the research community, you are likely employing this compound for its remarkable ability to induce high stereoselectivity in a range of chemical transformations. Its unique vaulted biaryl structure creates a deep, well-defined chiral pocket, making it a "privileged" ligand in asymmetric catalysis.[1][2] However, like any high-performance tool, its application requires precision and a nuanced understanding of the reaction parameters.
This guide is structured to address the most common challenges encountered in the laboratory. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to anticipate and prevent future experimental setbacks. We will explore the causality behind each troubleshooting step, ensuring that every recommendation is grounded in solid scientific reasoning.
Troubleshooting Guide: Common Experimental Issues
This section is organized by the specific problems you might encounter. Each is presented in a question-and-answer format to directly address your concerns.
Issue: Poor Enantioselectivity (Low ee %)
Q: My reaction is proceeding to product, but the enantiomeric excess (ee) is significantly lower than reported literature values. What are the likely causes and how can I fix this?
Low enantioselectivity is a frustrating issue where the catalyst fails to effectively discriminate between the two prochiral faces of the substrate. This points to a deviation from the ideal, sterically-controlled transition state. The root causes can be traced to catalyst integrity, reaction conditions, or substrate compatibility.
A: Potential Causes & Actionable Solutions
-
Cause 1: Compromised Catalyst Purity or Formation
-
The "Why": The observed ee is an average of the catalyzed (chiral) and uncatalyzed or achirally catalyzed (racemic) reaction pathways. Impurities in the this compound ligand, metal precursor, or solvent can generate non-chiral Lewis or Brønsted acids, accelerating the background reaction and eroding enantioselectivity.[3] Furthermore, the active catalyst is often a specific complex, not just a simple mixture of ligand and metal. For instance, in the highly successful VAPOL-boron catalyzed aziridination, the active species is a complex boroxinate, and its precise formation is critical for success.[4][5]
-
Troubleshooting Protocol:
-
Verify Ligand Purity: this compound can exist in different polymorphic forms and can form stable solvates.[6] Ensure the purity of your ligand via NMR or by recrystallizing it from a suitable solvent (e.g., toluene/heptane) to remove potential contaminants.
-
Use High-Purity Precursors: Use freshly purchased or purified metal precursors (e.g., AlMe₃, B(OPh)₃, Ti(Oi-Pr)₄). Titrate organometallic reagents to confirm their molarity.
-
Optimize Catalyst Generation: The order of addition matters. Always add the metal precursor to the ligand solution (or as specified in a validated procedure). Allow the catalyst complex to "pre-form" by stirring the ligand and metal source for a defined period (e.g., 15-60 minutes) at a specific temperature before adding the substrate. This ensures the active chiral species is the dominant one in solution.
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
The "Why": The energy difference between the two diastereomeric transition states leading to the R and S products is often small. Temperature, solvent, and concentration directly influence the stability and geometry of these transition states. Higher temperatures can provide enough energy to overcome this small difference, leading to lower ee. The solvent can coordinate to the metal center or influence the conformation of the catalyst-substrate complex, altering the chiral environment.[7]
-
Troubleshooting Protocol:
-
Temperature Screening: Lowering the reaction temperature is the most common strategy to enhance enantioselectivity. Run a temperature screen from 0 °C down to -78 °C.
-
Solvent Screening: The choice of solvent is critical. Non-coordinating solvents are often preferred for Lewis acid catalysis. See the table below for a typical screening approach.
-
Concentration Effects: In some cases, catalyst aggregation at high concentrations can be detrimental. Try running the reaction at a more dilute concentration (e.g., 0.1 M to 0.05 M).
-
-
Table 1: Representative Solvent Screening for a VAPOL-Al Catalyzed Diels-Alder Reaction
| Solvent | Dielectric Constant (ε) | Typical Observation | Recommendation |
| Toluene | 2.4 | Often a good starting point, non-coordinating. | Primary Choice |
| Dichloromethane (DCM) | 9.1 | Can offer better solubility but may coordinate to the Lewis acid. | Screen if toluene fails. |
| Hexanes/Heptane | 1.9 | Very non-polar, may suffer from solubility issues. | Try if other solvents give low ee. |
| Diethyl Ether | 4.3 | Coordinating solvent, generally avoided for Lewis acid catalysis. | Not recommended. |
| Acetonitrile | 37.5 | Strongly coordinating, likely to inhibit catalysis. | Not recommended. |
-
Logical Troubleshooting Workflow for Low Enantioselectivity
Below is a decision-making diagram to guide your troubleshooting process systematically.
Caption: A workflow for diagnosing and resolving low enantioselectivity.
Issue: Poor Conversion or Low Yield
Q: I'm achieving excellent enantioselectivity, but the reaction stalls at low conversion, or the isolated yield is poor. What's going wrong?
This scenario suggests that while the chiral environment is effective, the catalyst is either not active enough or is being deactivated over the course of the reaction.[8][9] The key is to distinguish between low intrinsic activity and catalyst death.
A: Potential Causes & Actionable Solutions
-
Cause 1: Catalyst Deactivation
-
The "Why": VAPOL-metal complexes, particularly those involving early transition metals or organometallics, can be highly sensitive to trace amounts of water, oxygen, or protic impurities in the reaction medium.[8] These impurities can hydrolyze or oxidize the active catalyst. High temperatures can also cause thermal decomposition or aggregation (sintering) of the catalyst into an inactive state.[10]
-
Troubleshooting Protocol:
-
Rigorous Inert Conditions: Use Schlenk line or glovebox techniques. Ensure all glassware is flame- or oven-dried. Use freshly distilled, anhydrous, and degassed solvents.
-
Purify Substrates: Pass liquid substrates through a plug of activated alumina to remove water and protic impurities. Recrystallize solid substrates.
-
Monitor Reaction Over Time: Take aliquots from the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze by GC or LCMS. If the reaction starts and then stops, it is a clear sign of catalyst deactivation. If it never starts, the issue may be low activity.
-
-
-
Cause 2: Low Intrinsic Catalyst Activity
-
The "Why": The chosen catalyst system may simply not be potent enough for the specific substrate under the applied conditions. For Brønsted acid derivatives of VAPOL, catalytic activity is directly correlated with acidity.[11] For Lewis acid systems, the identity of the metal and its coordination environment dictates its reactivity.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol%. If conversion improves, it suggests the issue is activity-related.
-
Screen Metal Precursors: The VAPOL ligand can be paired with various metals. For Diels-Alder reactions, Al-based catalysts are common, while Zr-based catalysts may be better for imino-aldol reactions.[1] A screen of different metal sources may be necessary.
-
Use of Additives: Sometimes, additives are required. For example, in some reactions, a co-catalyst or an activator is necessary to generate the active species or to facilitate product release.
-
-
-
Catalytic Cycle and Deactivation Pathways
This diagram illustrates a generic catalytic cycle and highlights points where deactivation can occur.
Caption: A simplified catalytic cycle showing potential points of catalyst deactivation.
Issue: Substrate-Specific Failures & Inconsistency
Q: The reaction was optimized for a model substrate, but it fails or gives poor results when I try to expand the substrate scope. Why is it not general?
This is a common challenge in asymmetric catalysis. Catalysts that offer high selectivity are often highly specialized, and the rigid, vaulted structure of VAPOL is a prime example of this trade-off.[2][12]
A: Potential Causes & Actionable Solutions
-
The "Why": The success of a VAPOL-catalyzed reaction depends on a precise "lock-and-key" interaction between the substrate and the catalyst's chiral pocket. If a new substrate is too sterically hindered, it may not be able to approach the metal center correctly. Conversely, if it is too small, it may not experience sufficient chiral discrimination. Furthermore, other functional groups on the substrate (e.g., unprotected amines, thiols, or even certain esters) can act as Lewis bases, coordinating to the catalyst and poisoning it.
-
Troubleshooting Protocol:
-
Analyze Steric and Electronic Fit: Compare the structure of the failed substrate to the successful one. Is there a bulky group near the reacting center? Does it have different electronic properties (e.g., electron-withdrawing vs. donating groups)? This analysis can provide clues. For example, in some VAPOL-catalyzed reactions, substrates with electron-withdrawing groups perform better.[13]
-
Protect Interfering Functional Groups: If your substrate contains potentially coordinating groups (amines, alcohols, thiols, etc.), they should be protected before being subjected to the reaction conditions.
-
Table 2: Example Substrate Compatibility in VAPOL-Boron Catalyzed Aziridination
| Substrate Class | N-Substituent on Imine | Aldehyde Origin | Typical Outcome | Reference |
| Aryl Imines | Benzhydryl | Aromatic (electron-rich/poor) | Excellent ee & yield | [5] |
| Aryl Imines | Benzhydryl | Aliphatic (1°, 2°, 3°) | Good to Excellent ee & yield | [5] |
| Alkyl Imines | Simple Alkyl | Aromatic or Aliphatic | Often lower ee and reactivity | [15] |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing the this compound ligand? A: this compound is a high-melting, air-stable crystalline solid. For long-term storage, it is best kept in a tightly sealed vial in a desiccator or under an inert atmosphere (argon or nitrogen) to protect it from ambient moisture. While stable, storing it away from direct light and heat is good practice.
Q2: Is it better to generate the catalyst in situ or pre-form it and isolate it? A: For most lab-scale applications, in situ generation is the most convenient and common method.[5][12] It avoids the need to handle and characterize what can be a very sensitive isolated complex. However, if you are experiencing reproducibility issues between batches, pre-forming the catalyst may provide more consistent results, as it ensures the active species is fully formed before the reaction begins.
Q3: When should I choose this compound over other biaryl diols like (S)-VANOL or (S)-BINOL? A: The choice depends on the specific reaction and substrate.
-
(S)-BINOL: The most widely used and flexible of the three. It is a good first choice for a new reaction.
-
(S)-VANOL & this compound: These are "vaulted" biaryls with a much deeper and more sterically defined chiral pocket than BINOL.[2] VAPOL has the deepest pocket of all.[2] You should choose VAPOL when you need to enforce a very rigid and organized transition state, often leading to exceptionally high enantioselectivity in reactions like aziridinations, hetero-Diels-Alder reactions, and certain imino-aldol reactions.[1] The trade-off is often a narrower substrate scope.
Q4: Can this compound be used as a chiral Brønsted acid catalyst? A: Yes, absolutely. The corresponding phosphoric acid derived from this compound is a highly effective and sterically demanding chiral Brønsted acid. These catalysts are particularly useful in reactions involving the activation of imines, such as in the desymmetrization of meso-aziridines or Friedel-Crafts-type reactions.[1][11]
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. catalysis [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
(S)-VAPOL Catalyst Performance: A Technical Support Guide on the Effect of Solvent
Introduction
Welcome to the Technical Support Center for (S)-VAPOL [(S)-(-)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol] catalyzed reactions. As a valued member of the research and drug development community, you are likely leveraging the powerful stereodirecting capabilities of this vaulted biaryl catalyst. However, achieving optimal performance—high enantioselectivity and reaction rates—is often intricately linked to the choice of solvent. This guide is designed to provide you with in-depth, field-proven insights into the critical role of the solvent in your this compound catalyzed experiments. Here, we will move beyond simple protocols to explore the underlying chemical principles, helping you to not only troubleshoot common issues but also to proactively optimize your reaction conditions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, directly addressing the challenges you may encounter. Our goal is to equip you with the knowledge to make informed decisions about solvent selection, ultimately leading to more successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent generally affect the enantioselectivity of this compound catalyzed reactions?
The polarity of the solvent can have a profound impact on the enantioselectivity of a reaction catalyzed by this compound. Generally, non-polar or weakly polar solvents are preferred for many enantioselective reactions.[1] This is because polar solvents can interact with the catalyst and/or the transition state, potentially disrupting the carefully organized chiral environment necessary for high stereochemical induction.[2]
For instance, in the asymmetric Petasis reaction catalyzed by this compound, non-polar solvents like toluene were found to improve the results. The rationale behind this is that non-polar solvents are less likely to interfere with the hydrogen bonding and other non-covalent interactions between the catalyst, substrates, and the transition state. These interactions are crucial for creating a well-defined chiral pocket that favors the formation of one enantiomer over the other.
Conversely, highly polar solvents can solvate the catalyst or reaction intermediates, which may lead to a less rigid and less selective transition state, thereby decreasing the enantiomeric excess (ee).[2] It is important to note that the optimal solvent is reaction-specific, and some reactions may benefit from moderately polar, non-coordinating solvents.
Q2: What is the difference between a coordinating and a non-coordinating solvent, and why is this important for this compound catalysis?
The distinction between coordinating and non-coordinating solvents is critical in catalysis.
-
Coordinating Solvents: These solvents have lone pairs of electrons (e.g., ethers like THF, esters, or nitriles like acetonitrile) that can directly interact with and coordinate to a metal center or, in the case of organocatalysis, form strong hydrogen bonds with the catalyst.
-
Non-Coordinating Solvents: These solvents, such as hydrocarbons (e.g., toluene, hexane) and chlorinated solvents (e.g., dichloromethane), have a lower tendency to directly bind to the catalyst.[3][4]
For this compound catalyzed reactions, which often involve a Brønsted acid or Lewis acid active species, a coordinating solvent can sometimes compete with the substrate for binding to the catalyst's active site.[5][6] This can lead to a decrease in the reaction rate. More importantly, the coordination of a solvent molecule can alter the steric and electronic properties of the catalyst's chiral environment, which can either enhance or diminish the enantioselectivity.[6]
In many cases, a non-coordinating solvent is preferred to ensure that the substrate has unimpeded access to the catalyst's active site and that the chiral environment remains well-defined. However, there are instances where a weakly coordinating solvent can play a beneficial role in stabilizing the active catalyst or a key intermediate.
Q3: Can the solvent influence the active form of the this compound catalyst?
Yes, the solvent can play a crucial role in the formation and stability of the active catalytic species. For example, in the asymmetric aziridination of imines, studies have shown that the active catalyst derived from VAPOL is a boroxinate-based Brønsted acid.[7] The formation of this active species can be influenced by the solvent's ability to stabilize the charged intermediates involved in its generation.[7]
The solvent can also affect the aggregation state of the catalyst. In some cases, the active catalyst may be a monomeric species, while in others, a dimeric or oligomeric form may be more active. The solvent can influence the equilibrium between these different forms.
Troubleshooting Guide
Scenario 1: Low Enantioselectivity (ee)
Problem: My reaction is proceeding to give the desired product, but the enantiomeric excess (ee) is significantly lower than reported in the literature for similar this compound catalyzed transformations.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity:
-
Explanation: As discussed in the FAQs, a solvent with the wrong polarity can disrupt the chiral environment of the catalyst. Many enantioselective organocatalytic reactions perform best in apolar or weakly polar solvents.[1]
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a polar solvent (e.g., THF, acetonitrile), try switching to a less polar, non-coordinating solvent like toluene, dichloromethane (DCM), or hexanes. Conversely, if the reaction is sluggish in a non-polar solvent, a slightly more polar solvent might be necessary to improve solubility and turnover, but be mindful of the potential impact on ee.
-
Systematic Study: Conduct a systematic screen of solvents with varying dielectric constants to identify the optimal balance between reactivity and enantioselectivity.
-
-
-
Presence of Coordinating Impurities (e.g., Water):
-
Explanation: Trace amounts of water or other coordinating impurities in the solvent or reagents can interfere with the catalyst. Water can hydrolyze the active catalyst or compete with the substrate for binding. The addition of molecular sieves is a common strategy to mitigate the effects of trace water.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Add Drying Agents: Incorporate activated molecular sieves (e.g., 3Å or 4Å) into the reaction mixture to scavenge any residual water.
-
Check Reagents: Ensure that all starting materials are dry and free of coordinating impurities.
-
-
Scenario 2: Low or No Reactivity
Problem: The reaction is not proceeding, or the conversion to the product is very low even after extended reaction times.
Possible Causes and Solutions:
-
Poor Solubility of Catalyst or Substrates:
-
Explanation: If the this compound catalyst or one of the substrates has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all.
-
Troubleshooting Steps:
-
Solubility Test: Before setting up the reaction, perform a simple solubility test of your catalyst and substrates in the intended solvent.
-
Solvent Mixtures: Consider using a co-solvent system to improve solubility. For example, adding a small amount of a more polar solvent to a non-polar solvent can sometimes enhance solubility without significantly compromising enantioselectivity.
-
Temperature Adjustment: Gently heating the reaction mixture can improve solubility and reaction rates. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
-
-
Solvent-Induced Catalyst Deactivation:
-
Explanation: Certain solvents may react with or promote the decomposition of the active catalyst. For example, protic solvents like alcohols could potentially react with a highly Lewis acidic catalyst.
-
Troubleshooting Steps:
-
Review Solvent Compatibility: Consult the literature for known incompatibilities between your catalyst type and specific solvents.
-
Switch to an Inert Solvent: If you suspect solvent-induced deactivation, switch to a more inert solvent such as a hydrocarbon or a chlorinated solvent.
-
-
Scenario 3: Inconsistent Results or Poor Reproducibility
Problem: I am getting variable results (both in terms of yield and ee) when I repeat the reaction under what I believe are identical conditions.
Possible Causes and Solutions:
-
Variability in Solvent Quality:
-
Explanation: The purity of the solvent can vary between batches or suppliers. Trace impurities, such as water, peroxides (in ethers), or acidic/basic residues, can have a significant impact on catalytic performance.
-
Troubleshooting Steps:
-
Standardize Solvent Source and Purification: Use solvent from the same supplier and batch for a series of experiments. If you are purifying your own solvents, ensure that the purification method is consistent.
-
Freshly Purified Solvents: Use freshly purified or freshly opened bottles of anhydrous solvent for each reaction to minimize contamination from atmospheric moisture or air oxidation.
-
-
-
Sensitivity to Reaction Concentration:
-
Explanation: The concentration of the reaction can influence the aggregation state of the catalyst and the overall reaction kinetics. In some cases, catalyst efficiency and enantioselectivity are highly sensitive to concentration.[8]
-
Troubleshooting Steps:
-
Precise Solvent Measurement: Ensure that the volume of solvent is measured accurately for each reaction to maintain a consistent concentration.
-
Concentration Optimization: If you are still observing inconsistencies, it may be beneficial to perform a brief study to determine the optimal reaction concentration.
-
-
Data Presentation & Experimental Protocols
Table 1: Effect of Solvent on a Hypothetical this compound Catalyzed Asymmetric Aldol Reaction*
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 85 | 92 |
| 2 | Dichloromethane (DCM) | 9.1 | 90 | 88 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 75 | 75 |
| 4 | Acetonitrile | 37.5 | 60 | 50 |
| 5 | Hexane | 1.9 | 70 | 95 |
*This data is illustrative and serves to demonstrate the potential impact of solvent choice.
Experimental Protocol: General Procedure for Solvent Screening in an this compound Catalyzed Reaction
-
Catalyst and Reagent Preparation:
-
Dry the this compound catalyst under high vacuum for several hours before use.
-
Ensure all substrates and other reagents are pure and dry.
-
-
Reaction Setup:
-
To a series of oven-dried reaction vials equipped with stir bars, add the this compound catalyst (e.g., 5 mol%).
-
Place the vials under an inert atmosphere (e.g., nitrogen or argon).
-
To each vial, add the appropriate anhydrous solvent (e.g., 1.0 mL).
-
Add the first substrate (Substrate A) to each vial and stir for a few minutes to ensure dissolution and catalyst activation.
-
Add the second substrate (Substrate B) to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Stir the reactions at the desired temperature and monitor their progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, quench the reaction appropriately.
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in this compound catalyzed reactions.
Diagram 2: The Role of Solvent in Catalyst-Substrate Interaction
References
- 1. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Polar, non-coordinating ionic liquids as solvents for the alternating copolymerization of styrene and CO catalyzed by cationic palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polar, non-coordinating ionic liquids as solvents for the alternating copolymerization of styrene and CO catalyzed by cationic palladium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Solvent coordination to palladium can invert the selectivity of oxidative addition | Semantic Scholar [semanticscholar.org]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in (S)-VAPOL Reactions
Welcome to the technical support center dedicated to addressing catalyst deactivation in asymmetric reactions utilizing (S)-VAPOL and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable solutions, and a foundational understanding of the mechanisms that can compromise the efficacy of these powerful catalysts.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound catalyst performance.
Q1: We are observing a significant drop in enantiomeric excess (ee) in our this compound catalyzed reaction. What are the most likely causes?
A drop in enantioselectivity is a primary indicator of issues with the catalytic system. The most common culprits include the purity of your reagents and solvents, the reaction temperature, and the integrity of the catalyst itself.[1] Substrate-specific factors can also play a significant role in the stereochemical outcome.
Q2: Our reaction yield has decreased dramatically, although the enantioselectivity remains acceptable. What should we investigate first?
Low yields, even with good enantioselectivity, often point to a loss of active catalyst concentration. This could be due to catalyst deactivation through poisoning or fouling, or suboptimal reaction conditions such as temperature, pressure, or solvent choice.[2] It is also important to consider potential product loss during workup and purification steps.[2]
Q3: How critical is the purity of the this compound ligand and the metal precursor?
The purity of both the chiral ligand and the metal precursor is paramount. Impurities can act as catalyst poisons, blocking active sites, or they can initiate non-selective side reactions, both of which will lead to a significant decrease in enantioselectivity and yield.[3] It is crucial to use high-purity reagents and ensure all solvents are anhydrous, as water can interfere with many catalytic systems.[3]
Q4: Can the choice of solvent affect the performance of our this compound catalyst?
Absolutely. The solvent plays a critical role in the transition state of the reaction, which directly influences enantioselectivity. The polarity and coordinating ability of the solvent can alter the conformation of the catalyst-substrate complex.[1][4] It is highly recommended to screen a range of solvents, as non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.[1]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues encountered during this compound catalyzed reactions.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee%)
A decline in enantioselectivity is a frustrating issue that can derail a synthetic campaign. The following workflow provides a structured approach to troubleshooting.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Methodologies & Data
1. Re-evaluate Reagent and Solvent Purity
Impurities are a primary cause of catalyst poisoning and can drastically reduce enantioselectivity.[5]
-
Experimental Protocol for Reagent and Solvent Purification:
-
Solvents: Ensure all solvents are anhydrous and of high purity. Use freshly distilled solvents or purchase them from a reputable supplier.
-
Substrates: Purify substrates by distillation, recrystallization, or column chromatography to remove any potential inhibitors.
-
Metal Precursors: Use high-purity metal precursors. If in doubt, use a fresh bottle from a reliable source.
-
2. Optimize Reaction Temperature
Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[4]
-
Experimental Protocol for Temperature Optimization:
-
Set up a series of parallel reactions in the optimal solvent.
-
Run the reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).
-
Use a cryostat or a suitable cooling bath to maintain a consistent temperature.
-
Monitor the reactions to completion, as lower temperatures will likely decrease the reaction rate.
-
Analyze the enantiomeric excess of each reaction using chiral HPLC or GC.
-
-
Data Summary: Effect of Temperature on Enantioselectivity (Hypothetical Data)
| Entry | Catalyst System | Substrate | Temperature (°C) | ee (%) |
| 1 | This compound-Al(OPh)₃ | Methyl Acrylate | 25 | 85 |
| 2 | This compound-Al(OPh)₃ | Methyl Acrylate | 0 | 92 |
| 3 | This compound-Al(OPh)₃ | Methyl Acrylate | -20 | 97 |
| 4 | This compound-Al(OPh)₃ | Methyl Acrylate | -40 | >99 |
3. Investigate Catalyst Integrity
The active catalyst in many this compound reactions is a complex species formed in situ.[6] Issues with its formation or stability can lead to poor performance.
-
Experimental Protocol for Catalyst Preparation:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the catalyst preparation and reaction. Flame-dry all glassware before use.
-
Stoichiometry: Carefully control the stoichiometry of the ligand and metal precursor. For some VAPOL-boron catalyzed reactions, a 1:3 ratio of VAPOL to B(OPh)₃ has been found to be optimal.[6]
-
Fresh Catalyst: Prepare a fresh batch of the catalyst and compare its performance to the previous batch under identical conditions.
-
Issue 2: Catalyst Deactivation Leading to Low Conversion
When the reaction stalls or gives low conversion, it is often due to the deactivation of the catalyst. The primary mechanisms of deactivation are poisoning, fouling, and thermal degradation.[7][8]
Catalyst Deactivation Mechanisms
Caption: Common catalyst deactivation pathways.
Diagnostic and Mitigation Strategies
1. Catalyst Poisoning
Poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[7]
-
Diagnostic Steps:
-
Elemental Analysis: Use techniques like X-ray fluorescence (XRF) or inductively coupled plasma (ICP) analysis on a recovered catalyst sample to identify potential inorganic poisons.
-
Feedstock Analysis: Analyze all starting materials and solvents for known catalyst poisons such as sulfur, phosphorus, and heavy metals.
-
-
Mitigation Strategies:
-
Feedstock Purification: Implement rigorous purification protocols for all reagents and solvents.[5] This may include distillation, passing through activated alumina or carbon, or using scavenger resins.
-
Guard Beds: For continuous flow processes, consider using a guard bed to remove poisons before the feedstock reaches the main catalyst bed.[7]
-
2. Catalyst Fouling (Coking)
Fouling is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[9]
-
Diagnostic Steps:
-
Visual Inspection: A darkened or discolored catalyst can be an initial sign of coking.
-
Temperature-Programmed Oxidation (TPO): TPO can quantify the amount of coke on a catalyst and provide information about its nature.[10]
-
Surface Area Analysis: BET surface area analysis of the used catalyst can show a reduction in surface area due to pore blockage.[7]
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant concentrations can minimize side reactions that lead to coke formation.
-
Catalyst Regeneration: In some cases, fouled catalysts can be regenerated by carefully controlled oxidation to burn off the coke deposits.[11]
-
3. Thermal Degradation (Sintering)
High temperatures can cause the fine metal particles of a supported catalyst to agglomerate, a process known as sintering. This leads to a decrease in the active surface area and is often irreversible.[7][12]
-
Diagnostic Steps:
-
Transmission Electron Microscopy (TEM): TEM can directly visualize the size and distribution of metal particles on the support, revealing any agglomeration.
-
X-ray Diffraction (XRD): XRD can show an increase in the crystallite size of the active metal phase.
-
-
Mitigation Strategies:
-
Temperature Control: Maintain strict control over the reaction temperature to avoid exceeding the catalyst's thermal stability limit.
-
Catalyst Design: Utilize catalysts with supports that are known to inhibit sintering, such as those with specific additives like CeO₂ or ZrO₂.[9]
-
Catalyst Regeneration Protocols
While prevention is the best approach, some deactivated catalysts can be regenerated to restore their activity.
Regeneration of Fouled Catalysts by Oxidation
This protocol is for catalysts deactivated by the deposition of organic residues (coking).
-
Solvent Wash: Wash the recovered catalyst with a suitable solvent (e.g., dichloromethane, toluene) to remove any loosely bound organic material.
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Controlled Oxidation: Place the catalyst in a tube furnace and heat it under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂). The temperature should be ramped up slowly to avoid localized overheating, which could cause sintering. The final temperature and duration will depend on the nature of the coke and the catalyst's thermal stability.
-
Re-activation (if necessary): For catalysts that require a specific oxidation state, a subsequent reduction or other activation step may be necessary.
Regeneration of Poisoned Catalysts by Acid/Base Washing
This method can be effective for removing certain poisons, particularly metal ions.
-
Solvent Wash: Perform an initial solvent wash as described above.
-
Acid/Base Treatment: Wash the catalyst with a dilute acid (e.g., acetic acid, dilute sulfuric acid) or base solution.[13] The choice of washing agent will depend on the nature of the poison.
-
Water Wash: Thoroughly wash the catalyst with deionized water until the washings are neutral to remove any residual acid or base.
-
Drying and Re-activation: Dry the catalyst under vacuum and perform any necessary re-activation steps.
Caution: Acid/base washing can potentially leach active components from the catalyst or damage the support. It is crucial to test this method on a small scale first.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. researchgate.net [researchgate.net]
- 11. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 12. mdpi-res.com [mdpi-res.com]
- 13. pubs.acs.org [pubs.acs.org]
preventing racemization of (S)-Vapol under reaction conditions
<
Welcome to the technical support center for (S)-Vapol. This guide is designed for researchers, scientists, and drug development professionals who utilize the chiral ligand this compound in their synthetic applications. As a valued member of the scientific community, we understand that maintaining the stereochemical integrity of your reagents is paramount to the success of your research. This resource provides in-depth troubleshooting guides and frequently asked questions to address potential challenges related to the racemization of this compound under various reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments that suggest racemization of this compound may be occurring.
Issue 1: My reaction is showing a significant decrease in enantiomeric excess (ee) after completion. How can I determine if this compound racemization is the cause?
A drop in the enantiomeric excess of your product is a primary indicator that the stereochemical integrity of your chiral catalyst or ligand may have been compromised. Here’s a systematic approach to diagnose the issue:
Step 1: Isolate and Analyze the this compound Post-Reaction
-
Protocol: After your reaction work-up, attempt to isolate the this compound ligand. This can often be achieved through column chromatography or crystallization.
-
Analysis: Analyze the recovered Vapol using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Compare the enantiomeric excess of the recovered Vapol to a sample of the starting material. A significant decrease in the ee of the Vapol itself is a strong indication of racemization.
Step 2: Control Experiments
-
Thermal Stability Check: Run a control experiment where this compound is subjected to the same reaction temperature and solvent for the same duration, but without the other reagents. Analyze the ee of Vapol afterward. This will help determine if temperature is the primary culprit.
-
Reagent Compatibility Check: Systematically expose this compound to each individual reagent (e.g., base, acid, metal precursor) under the reaction conditions to identify if a specific component is inducing racemization.
Step 3: Mechanistic Considerations
-
Atropisomerism: this compound is an atropisomer, meaning its chirality arises from hindered rotation around the biaryl single bond.[1][2] Racemization occurs when enough energy is supplied to overcome this rotational barrier.[3]
-
Potential Causes: High temperatures, strong acids or bases, and certain transition metals can catalyze the rotation around the C-C bond, leading to racemization.[4][5]
Issue 2: I suspect my reaction conditions are too harsh. What are the key parameters to consider for preventing this compound racemization?
Preventing racemization is often a matter of carefully controlling the reaction environment. Here are the critical factors to consider:
| Parameter | Risk Factor for Racemization | Recommended Mitigation Strategies |
| Temperature | High temperatures provide the activation energy needed to overcome the rotational barrier of the biaryl bond.[3] | - Operate at the lowest effective temperature for your transformation. - Consider catalyst systems that are active at lower temperatures. - For thermally sensitive reactions, use slow addition of reagents to control exotherms. |
| pH | Strongly acidic or basic conditions can catalyze racemization.[6] | - Maintain a neutral or near-neutral pH if possible. - If a base is required, consider using a milder, non-nucleophilic organic base. - If an acid is necessary, use the weakest acid that effectively catalyzes the reaction. |
| Solvent | Polar solvents can stabilize the transition state for rotation, potentially lowering the racemization barrier.[7][8] | - Screen less polar solvents that are compatible with your reaction. - Be aware that solvent choice can also impact reaction kinetics and solubility.[9] |
| Catalyst/Reagents | Certain metals (e.g., Cu(I), Fe(III)) have been shown to catalyze the racemization of biaryl atropisomers.[4] Oxidizing or reducing agents can also impact stability.[10] | - If using a metal catalyst, screen different metals and oxidation states. - Avoid reagents that can engage in single-electron transfer (SET) with the biaryl system, as this can lower the rotational barrier.[10] |
Workflow for Troubleshooting this compound Racemization
Caption: Troubleshooting workflow for diagnosing and preventing this compound racemization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the rotational energy barrier of Vapol and how does it relate to its thermal stability?
The rotational energy barrier is the energy required to induce rotation around the biaryl bond, leading to racemization. For many biaryl atropisomers like BINOL, a related compound, this barrier is quite high, often requiring temperatures above 200 °C for significant racemization in the neutral form.[3] However, the exact barrier for Vapol can be influenced by substitution patterns and the electronic nature of the molecule. It's generally considered configurationally stable at temperatures commonly used in organic synthesis (typically below 100 °C).
Q2: How does the choice of solvent impact the stereochemical stability of this compound?
Solvents can influence the rate of racemization by differentially stabilizing the ground state and the transition state of the atropisomeric rotation.[7] Polar solvents may stabilize the more planar (and thus achiral) transition state, thereby lowering the energy barrier to racemization.[8] Therefore, when racemization is a concern, screening less polar solvents such as toluene, hexanes, or dichloromethane may be beneficial, provided they are compatible with the desired reaction.
Q3: Are there any specific metal catalysts known to promote the racemization of Vapol or similar biaryl ligands?
Yes, certain transition metals have been implicated in the racemization of biaryl atropisomers. For instance, copper(I) and iron(III) salts have been shown to catalyze the racemization of BINOL.[4] The mechanism may involve coordination to the hydroxyl groups, which can alter the electronic properties of the biaryl system and lower the rotational barrier. If you are using a metal-catalyzed reaction and suspect racemization, it is advisable to screen alternative metals or to use the lowest possible catalyst loading.
Q4: Can the handling and storage of this compound affect its enantiomeric purity?
Under standard laboratory storage conditions (i.e., at room temperature, protected from light and strong acids/bases), this compound is configurationally stable. However, prolonged exposure to high heat or corrosive environments could potentially lead to degradation or racemization over time. It is always best practice to store chiral ligands in a cool, dry, and dark environment and to re-analyze the enantiomeric purity of older batches before use in critical applications.
Q5: What is the underlying mechanism of racemization for biaryl atropisomers like Vapol?
The racemization of biaryl atropisomers occurs through physical rotation around the single bond connecting the two aryl rings.[1] For this rotation to happen, the molecule must pass through a high-energy, planar, or near-planar transition state. The energy required to achieve this transition state is the rotational barrier. Factors that stabilize this transition state, such as coordination to a metal or the presence of a polar solvent, will lower the barrier and accelerate the rate of racemization.[7][10]
Mechanism of Atropisomeric Interconversion
Caption: Energy profile for the racemization of this compound.
Section 3: Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess of this compound. Specific conditions may need to be optimized for your available columns and HPLC system.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound sample in 1 mL of the mobile phase.
-
HPLC System:
-
Column: A chiral stationary phase column suitable for biaryl atropisomers (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of hexanes and isopropanol is typically effective. A common starting point is 90:10 (Hexanes:Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where Vapol has strong absorbance (e.g., 254 nm).
-
Temperature: 25 °C.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The two enantiomers of Vapol should resolve into two separate peaks. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Protocol 2: Setting Up a Reaction to Minimize Racemization Risk
This protocol outlines best practices for designing an experiment to preserve the stereochemical integrity of this compound.
-
Temperature Control:
-
Set up the reaction in a vessel that allows for precise temperature monitoring and control (e.g., a jacketed reactor or an oil bath with a digital temperature controller).
-
Plan to run the reaction at the lowest temperature at which a reasonable reaction rate is observed.
-
-
Inert Atmosphere:
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, especially if using organometallic reagents.
-
-
Reagent Addition:
-
If any reagents are known to be particularly reactive or if the reaction is exothermic, add them slowly to the reaction mixture using a syringe pump. This maintains better temperature control.
-
-
Solvent and Reagent Purity:
-
Use dry, degassed solvents to avoid unwanted side reactions.
-
Ensure the purity of all reagents, as impurities could potentially catalyze racemization.
-
-
Monitoring:
-
Monitor the reaction progress closely (e.g., by TLC or GC/MS) to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature before quenching and performing the work-up to minimize thermal stress on the product and the ligand.
-
By following these guidelines and utilizing the troubleshooting frameworks provided, you can better navigate the challenges of working with this compound and ensure the stereochemical integrity of your experiments.
References
- 1. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropisomer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
(S)-VAPOL Mediated Synthesis: A Technical Support Troubleshooting Guide
Welcome to the technical support center for (S)-VAPOL mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the powerful, vaulted biaryl this compound ligand and its derivatives in asymmetric catalysis. Unlike standard protocols, this resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues, providing not just solutions, but a deeper mechanistic understanding to empower your research.
Section 1: Catalyst Integrity and Performance Issues
The success of any this compound mediated reaction hinges on the quality and proper activation of the catalyst. Issues in this area are the primary source of poor enantioselectivity and low yields.
FAQ 1: "My enantioselectivity is significantly lower than reported values. What are the most likely causes related to the catalyst?"
Low enantioselectivity is a frustrating problem that often points back to the chiral catalyst itself. Let's break down the potential culprits, starting from the most fundamental.
A. Purity of the this compound Ligand
The commercially available this compound ligand is generally of high purity, but its solid-state properties can be complex.[1] The presence of even small amounts of the (R)-enantiomer or other impurities can have a detrimental effect on the enantiomeric excess (ee) of your product.
-
Causality: The catalyst operates by creating a well-defined chiral environment. Any impurity that can also coordinate to the active metal or act as a competing Brønsted acid will either create a non-selective reaction pathway or a pathway that generates the opposite enantiomer, directly eroding the final ee value.
B. Incomplete or Incorrect Formation of the Active Catalyst
This compound is a ligand, not the catalyst itself. It must be activated, typically by reaction with a Lewis acid (like a boron reagent) or by conversion into a chiral Brønsted acid (e.g., a phosphoric acid).[2][3]
-
Case Study: VAPOL-Boron Catalysts in Aziridination: Mechanistic studies have revealed that the active catalyst in some VAPOL-boron mediated reactions is not a simple Lewis acid complex but a more complex boroxinate structure.[4][5][6] The formation of this species can be sensitive to stoichiometry and the presence of trace water.[4] If the incorrect catalyst species is formed (e.g., a less active meso-borate or pyroborate), both yield and enantioselectivity will suffer.[4]
-
Causality: Only the correctly formed catalyst possesses the specific three-dimensional architecture—a deep chiral pocket—necessary to induce high stereoselectivity.[7] An improperly formed catalyst lacks this precise geometry, leading to a poorly organized transition state and consequently, low ee.
C. Catalyst Hydrolysis
Many VAPOL-derived catalysts, particularly phosphoric acids and borates, are sensitive to water. Hydrolysis can cleave the active catalyst, regenerating the VAPOL diol and an achiral acid (e.g., phosphoric acid or boric acid).
-
Causality: The achiral acid byproduct can often catalyze the reaction in a non-stereoselective manner. This "background" reaction produces a racemic mixture of the product, which directly diminishes the overall enantiomeric excess. Rigorously dry solvents and reagents are paramount.
Caption: Hydrolysis of a VAPOL-phosphoric acid catalyst generates an achiral acid, leading to a competing background reaction that produces a racemic product.
D. Ligand Racemization
While VAPOL possesses high rotational stability, harsh reaction conditions (e.g., very high temperatures or extreme pH) could theoretically lead to racemization of the chiral ligand. This is generally rare under typical catalytic conditions but should be considered if all other factors have been eliminated. Methods for racemization of other chiral compounds often involve radical mechanisms or harsh conditions not typical for these syntheses.[8][9]
Troubleshooting Workflow: Low Enantioselectivity
Use the following decision tree to diagnose the root cause of poor stereochemical control.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity in this compound mediated reactions.
Section 2: Reaction Kinetics and Byproduct Formation
Even with a perfect catalyst, the reaction environment and substrate behavior can lead to undesirable outcomes.
FAQ 2: "My reaction is very slow or stalls completely, resulting in low yield. What should I investigate?"
Poor reaction rates are typically due to catalyst inhibition, deactivation, or suboptimal reaction conditions.
A. Substrate Inhibition
A surprisingly common but often overlooked phenomenon is substrate inhibition. This occurs when the substrate binds to the catalyst in a non-productive manner, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle.[10] In some enzymatic systems, a second substrate molecule can bind to the enzyme-substrate complex, blocking product release or forming an inactive complex.[11][12]
-
Causality: At high substrate concentrations, the probability of forming an unproductive catalyst-substrate complex (e.g., E•S₂) increases. This complex is a "dead-end" that does not lead to the product. As substrate concentration rises, more catalyst is trapped in this inhibited state, causing the overall reaction rate to decrease.[13]
-
Troubleshooting: The most effective solution is to lower the substrate concentration. This can be achieved by simple dilution or, more effectively, by slow addition of the substrate over the course of the reaction. This maintains a low, steady concentration of the substrate, disfavoring the formation of the inhibitory complex.
Caption: At high concentrations, the substrate (S) can bind to the active E•S complex, forming an inactive E•S•S complex and inhibiting the reaction.
B. Solvent and Temperature Effects
The choice of solvent is critical. Solvents not only affect solubility but also the stability and activity of the catalyst.
-
Polarity: Polar aprotic solvents (e.g., CH₂Cl₂, Toluene) are common. Protic solvents (e.g., alcohols) are generally avoided as they can compete with the substrate for binding to the catalyst's active site or participate in hydrolysis.[14]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and potentially lead to catalyst degradation or lower enantioselectivity. Every reaction has an optimal temperature that balances rate and selectivity.
| Solvent | Typical Dielectric Constant | Common Issues & Considerations |
| Dichloromethane | 9.1 | Good general-purpose solvent. Must be rigorously dried. |
| Toluene | 2.4 | Non-polar. Often improves selectivity in certain reactions. |
| Hexane | 1.9 | Very non-polar. May cause solubility issues. |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent. Can compete for binding at the catalyst's active site, potentially inhibiting the reaction. |
| Acetonitrile | 37.5 | Polar aprotic. Its high polarity can sometimes disfavor the desired transition state assembly. |
FAQ 3: "I'm observing significant formation of byproducts. What are the most common side reactions?"
Byproducts arise from unintended reaction pathways that compete with the desired transformation.[15]
A. Substrate Decomposition
The substrate itself may be unstable under the reaction conditions. For example, imines used in many VAPOL-catalyzed reactions (e.g., Mannich, aziridination) can be susceptible to hydrolysis back to the parent aldehyde and amine if trace water is present. The aldehyde can then undergo other side reactions.
B. Reaction with Catalyst or Solvent
In rare cases, a highly reactive substrate or intermediate might react directly with the VAPOL ligand, leading to its decomposition.[16] Similarly, some solvents, while seemingly inert, can participate in side reactions under certain catalytic conditions.
C. Pathway-Specific Side Reactions
The most common byproducts are specific to the transformation being performed.
-
For Aziridination with Diazo Compounds: Diazo compounds are prone to side reactions like carbene dimerization (forming olefins) or Wolff rearrangement, especially if the reaction with the imine is slow.
-
For Friedel-Crafts Reactions: Over-alkylation of the aromatic nucleophile can occur, leading to di- or tri-substituted products. The strong Brønsted acid catalyst can also promote undesired isomerization or polymerization of the substrate or product.[3]
Section 3: Experimental Protocols for Troubleshooting
Protocol 1: Preparation of this compound Phosphoric Acid Catalyst
This protocol describes a general method for synthesizing a common class of VAPOL-derived Brønsted acid catalysts.[2]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N)
-
Deionized Water
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Setup: Under a nitrogen atmosphere, add this compound (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM via syringe. Cool the solution to 0 °C in an ice bath.
-
Activation: Slowly add POCl₃ (1.1 equiv) dropwise to the stirred solution. After the addition is complete, add anhydrous Et₃N (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or ³¹P NMR until the starting VAPOL is consumed.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and very carefully and slowly quench by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound phosphoric acid.
References
- 1. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalysis [www2.chemistry.msu.edu]
- 8. Postsynthesis racemization and place exchange reactions. Another step to unravel the origin of chirality for chiral ligand-capped gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. faieafrikanart.com [faieafrikanart.com]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. graphpad.com [graphpad.com]
- 13. An Enzyme with High Catalytic Proficiency Utilizes Distal Site Substrate Binding Energy to Stabilize the Closed State but at the Expense of Substrate Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Issues with Low Yield in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their stereoselective reactions. Asymmetric synthesis is a cornerstone of modern chemistry, enabling the creation of complex chiral molecules with high precision.[1][2][3] However, achieving both high yield and high enantioselectivity can be a significant challenge.[4][5] This resource provides in-depth, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.
I. Foundational Principles: Understanding the "Why" Behind Low Yields
Low yields in asymmetric synthesis are rarely due to a single, isolated issue. More often, they are the result of a complex interplay of factors that can affect the catalytic cycle, substrate reactivity, or product stability. Before diving into specific troubleshooting steps, it is crucial to understand the underlying principles that govern these reactions.
A successful asymmetric transformation relies on the precise orchestration of several key elements: the catalyst, the substrate, the reagents, and the reaction conditions. A disruption in any of these can lead to a cascade of problems, including catalyst deactivation, slow reaction rates, and the formation of unwanted side products, all of which contribute to a diminished yield of the desired chiral molecule.[6]
II. The Troubleshooting Workflow: A Systematic Approach to Problem Solving
When faced with a low-yielding asymmetric reaction, a systematic and logical approach to troubleshooting is essential. Randomly altering parameters is inefficient and can often lead to more confusion. The following workflow provides a structured methodology for identifying and resolving the root cause of the problem.
Caption: A systematic workflow for troubleshooting low yields in asymmetric synthesis.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers commonly encounter. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Catalyst-Related Issues
Q1: My reaction is not proceeding, or the conversion is very low. Could my catalyst be the problem?
A1: Yes, catalyst-related issues are a primary cause of low conversion. Several factors could be at play:
-
Catalyst Purity and Integrity: The enantiomeric purity of your chiral ligand or catalyst is paramount.[7] Impurities can act as catalyst poisons, inhibiting or completely shutting down the catalytic cycle.
-
Solution: Ensure your catalyst and ligands are of the highest purity. If you are preparing the catalyst in-house, rigorously purify it and verify its enantiomeric excess (ee) before use.[7]
-
-
Catalyst Deactivation: Many asymmetric catalysts are sensitive to air, moisture, or other impurities.[6] Decomposition can lead to the formation of less active or non-selective catalytic species.
-
Incorrect Catalyst Loading: While it may seem counterintuitive, both too high and too low catalyst loadings can negatively impact the yield.[6][7] High concentrations can lead to the formation of less active catalyst aggregates, while low concentrations may result in a significant background reaction that is not catalyzed and therefore not stereoselective.[7]
-
Solution: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction.[7]
-
Q2: I have good enantioselectivity, but my yield is consistently low. What should I investigate?
A2: This scenario suggests that your chiral catalyst is performing its stereodifferentiating role effectively, but other factors are limiting the overall conversion.
-
Slow Reaction Rate: The conditions required for high enantioselectivity (e.g., low temperature) may also result in a very slow reaction rate.[6]
-
Solution: Consider a modest increase in temperature, while carefully monitoring the effect on enantioselectivity. Alternatively, screen for a more active catalyst that can operate efficiently at lower temperatures.[6]
-
-
Catalyst Inhibition: The substrate or the product itself may be inhibiting the catalyst, leading to a stall in the reaction at low conversion.
-
Solution: Try adding the limiting reagent slowly over the course of the reaction to maintain a low concentration. This can sometimes mitigate product inhibition.
-
Reaction Condition Issues
Q3: How critical is the choice of solvent, and how can I optimize it?
A3: The solvent plays a crucial role in asymmetric synthesis, influencing the stability of the diastereomeric transition states and thereby affecting both yield and enantioselectivity.[7][8][9]
-
Solvent Polarity and Coordinating Ability: Solvents with different polarities and coordinating abilities can alter the catalyst-substrate complex, impacting the reaction rate and stereochemical outcome.[7]
-
Solution: Conduct a solvent screening experiment. Test a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium for your reaction.[7]
-
| Solvent | Polarity (Dielectric Constant) | Common Observations |
| Toluene | 2.4 | Often a good starting point for non-polar reactions. |
| Dichloromethane (DCM) | 9.1 | A versatile solvent, but can sometimes coordinate to metal centers. |
| Tetrahydrofuran (THF) | 7.5 | A coordinating solvent that can stabilize certain catalytic species. |
| Acetonitrile | 37.5 | A polar, non-protic solvent that can be beneficial in some cases. |
Q4: My reaction is sensitive to temperature. How do I find the optimal temperature?
A4: Temperature is a critical parameter that influences the rate of reaction and the enantioselectivity.[7]
-
Temperature Effects on Enantioselectivity: Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the two diastereomeric transition states becomes more pronounced.[7] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.
-
Solution: Perform a temperature optimization study. Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to find the best balance between reaction rate and enantioselectivity for your specific transformation.[7]
-
Substrate and Reagent Issues
Q5: Could the purity of my starting materials be affecting the yield?
A5: Absolutely. The purity of your substrate and any other reagents is just as important as the purity of your catalyst.
-
Impurities in Substrate/Reagents: Impurities can react with the catalyst, leading to its deactivation, or they can participate in side reactions that consume starting material and generate byproducts.[6][7]
-
Solution: Ensure all substrates and reagents are rigorously purified before use. Techniques such as distillation, recrystallization, or column chromatography may be necessary.
-
Work-up and Purification Issues
Q6: I suspect I am losing my product during the work-up or purification. How can I minimize these losses?
A6: Product loss during isolation is a common and often overlooked cause of low yields.
-
Extraction Inefficiencies: If your product has some water solubility, you may be losing a significant amount in the aqueous layer during extractions.
-
Solution: Perform multiple extractions with smaller volumes of organic solvent. If your product is particularly polar, consider a continuous liquid-liquid extraction.
-
-
Chromatography Issues: Your product may be unstable on silica gel or may be difficult to separate from byproducts.
-
Solution: If you suspect instability on silica, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine. If separation is difficult, explore alternative purification techniques such as recrystallization or distillation.
-
IV. Advanced Troubleshooting: When Standard Fixes Aren't Enough
If you have systematically worked through the common issues and are still facing low yields, it may be necessary to delve deeper into the reaction mechanism and consider more advanced troubleshooting strategies.
Protocol 1: Catalyst Screening
Objective: To identify a more effective catalyst for a specific asymmetric transformation.
Methodology:
-
Setup: In a glovebox or under an inert atmosphere, prepare a series of small-scale reactions in parallel. Each reaction will use a different chiral ligand or catalyst.
-
Execution: To each reaction vessel, add the substrate, solvent, and the respective catalyst. Initiate the reactions simultaneously by adding the final reagent.
-
Analysis: After a set time, quench the reactions and analyze the conversion and enantiomeric excess of each using a validated analytical method (e.g., chiral HPLC or GC).[6]
-
Evaluation: Compare the results to identify the catalyst that provides the best combination of yield and enantioselectivity.[6]
Caption: A workflow for systematic catalyst screening.
Protocol 2: Mechanistic Investigation with In-Situ Monitoring
Objective: To gain a deeper understanding of the reaction kinetics and identify potential catalyst deactivation pathways or the formation of inhibitory intermediates.
Methodology:
-
Technique Selection: Choose an appropriate in-situ analytical technique, such as ReactIR (FTIR), Raman spectroscopy, or online HPLC.
-
Reaction Setup: Set up the reaction in a specialized reactor that is compatible with the chosen analytical probe.
-
Data Acquisition: Monitor the reaction in real-time, collecting data on the concentrations of starting materials, products, and any observable intermediates.
-
Kinetic Analysis: Analyze the kinetic data to determine the reaction order, identify any induction periods, and detect any signs of catalyst deactivation (e.g., a decrease in the reaction rate over time).
-
Interpretation: Use the mechanistic insights gained to devise strategies for improving the reaction, such as modifying the order of addition, using a more robust catalyst, or adding a stabilizing additive.
V. Case Study: Troubleshooting a Low-Yielding Asymmetric Hydrogenation
A research team was developing an asymmetric hydrogenation of a prochiral ketone to produce a chiral alcohol, a key intermediate for a pharmaceutical candidate. While the enantioselectivity was excellent (>99% ee), the yield was consistently low, stalling at around 30% conversion.
Initial Troubleshooting:
-
Reagent Purity: All reagents and solvents were repurified, and the reaction was repeated with no improvement in yield.
-
Catalyst Loading: The catalyst loading was varied from 0.1 mol% to 2 mol%, but the conversion remained capped at 30%.
Advanced Troubleshooting:
-
In-Situ IR Analysis: The reaction was monitored using in-situ FTIR. The analysis revealed that the reaction proceeded rapidly for the first 30 minutes and then abruptly stopped. This suggested rapid catalyst deactivation.
-
Hypothesis: The product alcohol was coordinating to the metal center of the catalyst more strongly than the starting ketone, leading to product inhibition.
-
Solution: The reaction was re-run with a slow addition of the ketone substrate over several hours. This maintained a low concentration of the product alcohol at any given time, preventing catalyst inhibition. The final isolated yield increased to 85% with no loss of enantioselectivity.
This case study highlights the importance of a systematic and mechanistically informed approach to troubleshooting low yields in asymmetric synthesis.
VI. Conclusion
Resolving issues with low yield in asymmetric synthesis requires a combination of careful experimental technique, a systematic approach to troubleshooting, and a solid understanding of the underlying chemical principles. By methodically evaluating the purity of reagents, the integrity of the catalyst, the reaction conditions, and the work-up procedures, researchers can effectively diagnose and address the root causes of poor yields. For more complex challenges, advanced techniques such as catalyst screening and in-situ reaction monitoring can provide the necessary insights to overcome even the most stubborn synthetic hurdles.
VII. References
-
Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. --INVALID-LINK--
-
Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society. --INVALID-LINK--
-
Recent advances in catalytic asymmetric synthesis. PMC - PubMed Central. --INVALID-LINK--
-
Asymmetric Synthesis. University of Windsor. --INVALID-LINK--
-
Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. BenchChem. --INVALID-LINK--
-
Technical Support Center: Asymmetric Synthesis Reactions. BenchChem. --INVALID-LINK--
-
On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. --INVALID-LINK--
-
Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society. --INVALID-LINK--
-
Principles of Asymmetric Synthesis. Royal Society of Chemistry. --INVALID-LINK--
-
Asymmetric catalysis: An enabling science. PNAS. --INVALID-LINK--
-
Sharpless Asymmetric Epoxidation. Dalal Institute. --INVALID-LINK--
-
Troubleshooting low yields in the asymmetric synthesis of the kopsinaline core. BenchChem. --INVALID-LINK--
-
Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34. ResearchGate. --INVALID-LINK--
-
Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. PMC - NIH. --INVALID-LINK--
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. --INVALID-LINK--
-
Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry. --INVALID-LINK--
-
Asymmetric catalysis in complex target synthesis. PNAS. --INVALID-LINK--
-
Solvent effect on enantioselectivity. ResearchGate. --INVALID-LINK--
-
Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Publishing. --INVALID-LINK--
-
Asymmetric Catalysis in Organic Synthesis. MDPI. --INVALID-LINK--
-
Solvent-Induced Enantioselectivity. ChemistryViews. --INVALID-LINK--
-
Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. --INVALID-LINK--
-
The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. --INVALID-LINK--
-
Application of Biobased Solvents in Asymmetric Catalysis. MDPI. --INVALID-LINK--
-
Asymmetric Catalysis. PMC - NIH. --INVALID-LINK--
-
Asymmetric Hydrogenation. Creative Commons. --INVALID-LINK--
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. --INVALID-LINK--
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. books.rsc.org [books.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 5. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
Validation & Comparative
(S)-Vapol vs. (S)-BINOL: A Comparative Guide to Performance and Mechanism
An Objective Guide to Axially Chiral Ligands in Asymmetric Synthesis
For decades, the field of asymmetric synthesis has relied on a select group of "privileged" chiral ligands capable of inducing high stereoselectivity across a broad range of chemical transformations. Among these, (S)-BINOL (1,1'-bi-2-naphthol) has been a dominant force, its C2-symmetric backbone serving as the foundation for countless highly selective catalysts.[1][2] However, the continuous pursuit of perfection in enantioselectivity has driven the development of new ligand architectures. One of the most successful challengers to BINOL's supremacy is (S)-Vapol (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a "vaulted" biaryl ligand designed to create a more sterically demanding and rigid chiral environment.[3]
This guide provides a detailed, evidence-based comparison for researchers, scientists, and drug development professionals. We will dissect the structural differences between this compound and (S)-BINOL, present comparative experimental data across several key reaction classes, and explore the mechanistic rationale for their differing performance, enabling a more informed selection of the optimal ligand for a given synthetic challenge.
Structural Dissection: The Architecture of Chirality
The efficacy of a chiral ligand is fundamentally rooted in its three-dimensional structure. While both BINOL and Vapol are atropisomeric biaryl diols, their topologies create distinctly different environments for catalysis.
-
(S)-BINOL: Possesses a 1,1'-binaphthyl core. The axial chirality arises from hindered rotation around the C1-C1' bond. The naphthyl groups act as chiral barriers, but the overall structure retains a degree of conformational flexibility. The bulk of the ligand's stereodirecting elements are located away from the metal's coordination site.[3]
-
This compound: Features a 3,3'-biphenanthrene backbone. The additional fused rings create a rigid, concave, and deeply recessed chiral pocket. This "vaulted" structure projects steric bulk forward, creating a more confined and influential space directly around the catalytic metal center.[3][4] This design was a deliberate attempt to improve upon the BINOL scaffold by creating a deeper chiral pocket around the metal.[3]
Figure 1: A side-by-side comparison of the structures of (S)-BINOL and this compound.
Performance Benchmarking: Experimental Evidence
The structural differences between the ligands manifest directly in their catalytic performance. In numerous head-to-head comparisons, catalysts derived from Vapol demonstrate superior yield and/or enantioselectivity.
The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings. Lewis acids derived from chiral diols are frequently used to catalyze this transformation enantioselectively. For the cycloaddition of cyclopentadiene and acrolein, the Vapol-derived aluminum catalyst provides outstanding enantioselectivity for the exo isomer, a level of control not achieved with the analogous BINOL catalyst.
| Diene | Dienophile | Catalyst Precursor | Ligand | Yield (%) | ee (%) (exo) | Reference |
| Cyclopentadiene | Acrolein | Et₂AlCl | (S)-BINOL | High | 13–41 | |
| Cyclopentadiene | Acrolein | Et₂AlCl | This compound | >99 | 98 |
Chiral aziridines are valuable synthetic intermediates. The Wulff group developed a robust catalytic asymmetric aziridination that highlights the superiority of vaulted biaryls. In the synthesis of an intermediate for the antibacterial agent (–)-chloramphenicol, the Vapol-based catalyst delivered both higher yield and enantioselectivity compared to its BINOL counterpart.
| Imine | Diazo Reagent | Catalyst Precursor | Ligand | Time (h) | Yield (%) | ee (%) | Reference |
| PhCH=NTs | Ethyl Diazoacetate | B(OPh)₃ | (S)-BINOL | 24 | 75 | 77 | |
| PhCH=NTs | Ethyl Diazoacetate | B(OPh)₃ | This compound | 6 | 100 | 86 |
The addition of silyl ketene acetals to imines is a powerful method for synthesizing chiral β-amino esters. Zirconium catalysts derived from Vapol and its structural analog VANOL show significantly higher levels of asymmetric induction than the corresponding BINOL-Zr catalyst.
| Imine | Silyl Ketene Acetal | Catalyst Precursor | Ligand | Yield (%) | ee (%) | Reference |
| PhCH=NBn | Me₂(Ph)SiOC(OMe)=CH₂ | Zr(OtBu)₄ | (S)-BINOL | 94 | 43 | |
| PhCH=NBn | Me₂(Ph)SiOC(OMe)=CH₂ | Zr(OtBu)₄ | This compound | 98 | 96 |
Beyond metal-based Lewis acids, phosphoric acid derivatives of these diols are potent chiral Brønsted acid catalysts. The difference in performance can be stark. In the amidation of a Boc-activated imine, the VAPOL-derived phosphoric acid provides excellent enantioselectivity, whereas the BINOL-derived catalyst is almost completely ineffective at inducing chirality.
| Imine | Nucleophile | Catalyst Type | Ligand | Yield (%) | ee (%) | Reference |
| p-Cl-C₆H₄CH=NBoc | p-NO₂-C₆H₄SO₂NH₂ | Phosphoric Acid | (S)-BINOL | 95 | <5 | |
| p-Cl-C₆H₄CH=NBoc | p-NO₂-C₆H₄SO₂NH₂ | Phosphoric Acid | This compound | 99 | 90 |
Mechanistic Rationale: Why Structure Dictates Selectivity
The consistently higher enantioselectivity observed with Vapol-based catalysts is a direct consequence of its rigid and vaulted architecture. This structure enhances stereochemical communication between the ligand and the substrates by creating a more ordered and discriminatory transition state.
The prevailing mechanistic hypothesis involves the formation of a chiral Lewis acid (or Brønsted acid) where the metal (or proton) is coordinated by the two diol oxygens. The substrate (e.g., an aldehyde or imine) then coordinates to this chiral complex.
-
With (S)-BINOL , the relatively open and flexible naphthyl units provide a chiral environment but allow for multiple substrate binding orientations or transition state conformations, which can lead to a erosion of enantioselectivity.
-
With This compound , the rigid phenanthrene "walls" create a deep, well-defined chiral pocket. This pocket severely restricts the possible binding modes of the incoming substrate, effectively shielding one of its prochiral faces and allowing the nucleophile to attack from only one direction. This results in a higher energy difference between the two diastereomeric transition states, leading to superior enantioselectivity.
Figure 2: Generalized workflow for asymmetric catalysis using chiral diol-metal complexes.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes the in situ preparation of a chiral titanium Lewis acid catalyst for the enantioselective Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated aldehyde.
Self-Validation and Safety: This protocol requires strict anhydrous and anaerobic conditions. All glassware must be flame-dried or oven-dried. Reactions should be performed under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent. Reagents are moisture-sensitive and should be handled with care.
Materials:
-
(S)-BINOL or this compound (0.2 mmol, 1.0 equiv)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] (0.2 mmol, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
α,β-Unsaturated aldehyde (e.g., acrolein) (2.0 mmol, 10 equiv), freshly distilled
-
Cyclopentadiene (4.0 mmol, 20 equiv), freshly cracked
-
4Å Molecular Sieves, activated powder
Procedure:
-
Add activated 4Å molecular sieves (~200 mg) and the chiral diol ((S)-BINOL or this compound, 0.2 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.
-
Add anhydrous CH₂Cl₂ (10 mL) via syringe and stir the resulting suspension.
-
Add Ti(Oi-Pr)₄ (0.2 mmol) dropwise via syringe. The solution will typically develop a distinct color (e.g., yellow to deep red).
-
Stir the catalyst mixture at room temperature for 1 hour to ensure complete formation of the chiral titanium complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the α,β-unsaturated aldehyde (2.0 mmol) dropwise.
-
Add the freshly cracked cyclopentadiene (4.0 mmol) dropwise.
-
Allow the reaction to stir at -78 °C, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove titanium salts, washing the pad with additional CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC analysis.
Conclusion and Outlook
While (S)-BINOL remains a highly effective and foundational ligand in asymmetric synthesis, the experimental evidence clearly demonstrates that this compound and related vaulted biaryls often provide a significant performance advantage. Its rigid, deep chiral pocket leads to more organized transition states, translating directly into higher enantioselectivities for a variety of important chemical transformations, including cycloadditions, aldol reactions, and Brønsted acid catalysis.
The choice of ligand is not absolute and is often substrate-dependent. However, for reactions where high levels of stereocontrol are challenging to achieve, this compound represents a powerful and often superior alternative to (S)-BINOL. The principles demonstrated by the Vapol design—namely, the creation of a rigid and confined chiral space—continue to inspire the development of next-generation ligands that push the boundaries of asymmetric catalysis.
References
(S)-Vapol vs. (S)-VANOL: A Comparative Guide to Performance in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged scaffolds, the vaulted biaryl ligands (S)-Vapol and (S)-VANOL have emerged as powerful tools in the synthesis of chiral molecules. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
The Architecture of Chirality: this compound and (S)-VANOL
This compound (2,2′-diphenyl-[3,3′-biphenanthrene]-4,4′-diol) and (S)-VANOL (3,3′-diphenyl-[2,2′-binaphthrene]-1,1′-diol) are C₂-symmetric biaryl diols, structurally related to the well-known BINOL scaffold. Their defining feature is a "vaulted" architecture, where the annulated benzene rings are positioned to create a more sterically hindered and deeper chiral pocket around the catalytic metal center compared to BINOL.[1] This structural feature is crucial for enhancing facial discrimination of the substrate, which can lead to higher enantioselectivity.
While both are vaulted biaryls, their backbones differ. This compound is derived from a biphenanthrene core, whereas (S)-VANOL is based on a binaphthrene core. This distinction in their polycyclic aromatic framework subtly alters the geometry and steric environment of the catalytic pocket, influencing their performance in different chemical transformations.
Figure 1: Structures of this compound and (S)-VANOL.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The performance of this compound and (S)-VANOL as chiral ligands for Lewis acid catalysts in this reaction highlights their distinct steric and electronic properties.
In the aluminum-catalyzed Diels-Alder reaction between cyclopentadiene and various dienophiles, both ligands have been evaluated. However, direct side-by-side comparisons in the literature under identical optimized conditions are scarce. One study noted that in the reaction with methyl acrylate at -78 °C, the (S)-VANOL-catalyzed reaction was sluggish, while this compound showed significant positive cooperativity.[2] This suggests that the subtle structural differences between the two ligands can lead to significant variations in catalytic activity and reaction kinetics. Derivatives of VAPOL have been synthesized to further extend the chiral pocket, though in some cases this led to lower asymmetric induction than the parent VAPOL ligand.[2]
Superiority in the Asymmetric Petasis Reaction
The Petasis reaction, a multicomponent condensation of an amine, a carbonyl compound, and an organoboron reagent, is a powerful method for synthesizing α-amino acids. In the development of an organocatalytic asymmetric variant of this reaction, this compound has demonstrated clear superiority over (S)-VANOL and a range of BINOL derivatives.[1][3]
A study by Schaus and co-workers revealed that this compound was the most effective catalyst for the reaction between alkenyl boronates, secondary amines, and ethyl glyoxylate, providing high yields and excellent enantioselectivities.[1][4]
Table 1: Performance of this compound in the Asymmetric Petasis Reaction [1][4]
| Entry | Amine | Boronate | Yield (%) | er |
| 1 | Dibenzylamine | (E)-Styryldiethylboronate | 88 | 95.5:4.5 |
| 2 | N-Benzylmethylamine | (E)-Styryldiethylboronate | 85 | 94.5:5.5 |
| 3 | Morpholine | (E)-Styryldiethylboronate | 71 | 89:11 |
| 4 | Dibenzylamine | (E)-(4-methoxystyryl)diethylboronate | 92 | 96:4 |
| 5 | Dibenzylamine | (E)-(4-chlorostyryl)diethylboronate | 89 | 95:5 |
The superior performance of this compound in this transformation is attributed to its ability to form a more effective chiral environment for the tetracoordinate boronate intermediate, leading to enhanced enantiocontrol.[4]
A Tale of Two Ligands with Similar Fates: Asymmetric Aziridination
The synthesis of chiral aziridines is of great interest due to their utility as synthetic intermediates. In the catalytic asymmetric aziridination of imines with ethyl diazoacetate, both this compound and (S)-VANOL, when used to form borate (BOROX) catalysts, have shown remarkably similar and excellent performance.[5]
Studies have shown that for a wide range of aromatic and aliphatic imines, both ligands provide high yields and enantioselectivities, typically in the low to mid-90s % ee.[5] The choice between the two ligands in this reaction often comes down to availability and cost, as their catalytic efficacy is nearly identical.
Table 2: Comparative Performance in the Asymmetric Aziridination of N-Benzhydryl Imines [5]
| Substrate (Imine derived from) | Ligand | Yield (%) | ee (%) |
| Benzaldehyde | This compound | 85 | 91 |
| Benzaldehyde | (R)-Vanol | 81 | 90 |
| 4-Chlorobenzaldehyde | This compound | 88 | 94 |
| 4-Chlorobenzaldehyde | (R)-Vanol | 85 | 94 |
| 2-Naphthaldehyde | This compound | 86 | 95 |
| 2-Naphthaldehyde | (R)-Vanol | 83 | 94 |
| Cyclohexanecarboxaldehyde | This compound | 80 | 92 |
| Cyclohexanecarboxaldehyde | (R)-Vanol | 78 | 91 |
This unusual similarity in performance for the aziridination reaction, in contrast to other transformations, suggests that the specific mechanism and the nature of the catalyst-substrate complex in this case are less sensitive to the subtle structural differences between the Vapol and VANOL backbones.[6]
Experimental Protocols
The following are representative experimental protocols for the reactions discussed.
Asymmetric Diels-Alder Reaction (General Procedure)
This protocol is a general guideline for an aluminum-catalyzed Diels-Alder reaction. Optimization of the Lewis acid, solvent, temperature, and reaction time is crucial for specific substrates.
Figure 2: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (this compound or (S)-VANOL, 0.1 mmol). Add dry toluene (2 mL) and cool the solution to 0 °C. Add a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 0.1 mmol) dropwise. Stir the mixture at room temperature for 1 hour.
-
Diels-Alder Reaction: Cool the catalyst solution to -78 °C. Add the dienophile (e.g., methacrolein, 1.0 mmol) and stir for 15 minutes. Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 mmol) dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and monitor by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Petasis Reaction with this compound[4]
This protocol is adapted from the work of Schaus and co-workers.
-
Reaction Setup: To a flame-dried vial, add this compound (0.015 mmol, 15 mol%), the secondary amine (0.10 mmol), and 3 Å molecular sieves (100 mg). Add dry toluene (1.0 mL) and stir the mixture at room temperature.
-
Addition of Reagents: Add the alkenyl boronate (0.15 mmol) followed by ethyl glyoxylate (0.10 mmol).
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 24-36 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the chiral α-amino ester. Determine the enantiomeric ratio by chiral HPLC analysis.
Asymmetric Aziridination with this compound/VANOL Borox Catalyst[5]
This protocol describes the in-situ formation of the active boron-based catalyst.
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (this compound or (S)-VANOL, 0.05 mmol, 10 mol%) and triphenyl borate (0.15 mmol) in dry toluene (1 mL). Heat the mixture to 80 °C for 1 hour. Remove the solvent and other volatile components under high vacuum at 80 °C for 30 minutes.
-
Aziridination Reaction: Cool the flask to room temperature and dissolve the catalyst residue in the reaction solvent (e.g., CCl₄ or toluene, 1 mL). Add the imine (0.5 mmol). Add ethyl diazoacetate (0.6 mmol) via syringe pump over a period of 1 hour.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or ¹H NMR. Upon completion, concentrate the reaction mixture.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield the aziridine. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
This compound and (S)-VANOL are highly effective vaulted biaryl ligands in asymmetric catalysis. While they exhibit remarkably similar and excellent performance in certain reactions like the borate-catalyzed aziridination, their efficacy can diverge significantly in other transformations. This compound has proven to be the superior organocatalyst for the asymmetric Petasis reaction, showcasing the profound impact of subtle structural modifications on the ligand backbone. For reactions like the Diels-Alder, the choice between the two is less clear-cut and requires careful empirical optimization. This guide provides a framework for understanding the strengths and applications of these powerful ligands, enabling researchers to make more informed decisions in the pursuit of efficient and highly enantioselective syntheses.
References
A Senior Application Scientist's Guide to the Analytical Characterization of (S)-Vapol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the structural integrity and enantiomeric purity of chiral ligands are paramount. (S)-VAPOL ((S)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a vaulted biaryl ligand, has distinguished itself in a variety of stereoselective transformations. Its efficacy, however, is directly contingent on its well-defined three-dimensional structure and exceptional enantiopurity. This guide provides an in-depth comparison of the critical analytical techniques required to fully characterize this compound, moving beyond mere protocol to explain the underlying scientific principles and rationale that govern method selection and execution.
Our discussion will navigate through the three pillars of comprehensive characterization: the definitive determination of absolute and relative stereochemistry, the precise quantification of enantiomeric excess, and the scrupulous assessment of chemical purity. For each of these objectives, we will compare and contrast the utility of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Characterization Workflow: A Strategic Overview
A robust characterization of this compound is not a linear process but rather an integrated workflow. The choice of technique is dictated by the specific question being asked—be it structural confirmation, enantiomeric purity, or identification of process-related impurities.
Caption: Logical workflow for the comprehensive characterization of this compound.
Section 1: Structural Integrity and Absolute Configuration
The unique vaulted structure of this compound is the source of its stereochemical directing power. Verifying this structure is the foundational step in its characterization.
Single-Crystal X-ray Crystallography: The Definitive Answer
For an unambiguous determination of a molecule's three-dimensional structure and absolute configuration, single-crystal X-ray crystallography is the gold standard.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and the crucial dihedral angle between the phenanthrene rings, which defines the chiral pocket.
A study by Price and Matzger provided a detailed look into the crystal chemistry of VAPOL.[3] They found that, unlike the related BINOL ligand, the unsolvated forms of VAPOL lack classic hydrogen-bonding motifs.[3] The crystal structure of this compound reveals a cisoid conformation with a dihedral angle between the phenanthrene rings of approximately 80.1° to 88.5°.[4] This conformation is critical for its catalytic activity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art): The prerequisite, and often the most challenging step, is growing a single crystal of suitable quality. Vapor diffusion is a common technique.
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) in a small vial.
-
Place this vial in a larger, sealed chamber containing a less volatile "anti-solvent" (e.g., hexanes).
-
Slow diffusion of the anti-solvent vapor into the this compound solution gradually reduces its solubility, ideally leading to the formation of single crystals over several days.
-
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.[1] For determining the absolute configuration of a chiral molecule like this compound, anomalous dispersion effects are used, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths. The absolute structure is confirmed by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.
NMR Spectroscopy: Elucidating Structure in Solution
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy reveals the molecule's structure and connectivity in solution, which is more representative of its state in a chemical reaction.[5] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments confirms the atomic connectivity and the chemical environment of each nucleus.
For this compound, ¹H NMR will show characteristic signals for the aromatic protons on the phenanthrene and phenyl moieties, as well as a distinct signal for the hydroxyl protons. The complexity of the aromatic region often necessitates 2D NMR techniques for unambiguous assignment.
Caption: NMR workflow for structural connectivity confirmation.
Section 2: Enantiomeric Purity Assessment
For a chiral ligand used in asymmetric catalysis, enantiomeric purity, often expressed as enantiomeric excess (% ee), is the most critical quality attribute. Even small amounts of the undesired enantiomer can have a detrimental effect on the stereochemical outcome of a reaction.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[6][7] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Method Development Strategy for this compound:
-
Column Selection: For biaryl atropisomers like VAPOL, polysaccharide-based CSPs are a prime choice. Columns such as Daicel CHIRALPAK® AD, OD, or the immobilized versions (IA, IB, IC) are excellent starting points. These phases contain chiral polymers (amylose or cellulose derivatives) coated or bonded to a silica support, which create chiral cavities and surfaces for interaction.
-
Mobile Phase Selection: A screening approach using normal phase conditions is typically most effective.
-
Primary Solvents: Hexane or heptane.
-
Polar Modifier: Isopropanol (IPA) or ethanol. The concentration of the alcohol modifier is a critical parameter for optimizing retention and resolution.
-
Acidic/Basic Additives: For acidic analytes like VAPOL (phenolic hydroxyl groups), the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the hydroxyl groups.
-
-
Detection: UV detection is standard. The extensive aromatic system of VAPOL provides strong chromophores, allowing for sensitive detection at wavelengths such as 254 nm or 280 nm.
Experimental Protocol: Chiral HPLC Analysis of this compound
-
System: HPLC with UV detector.
-
Column: CHIRALPAK® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: 90:10 (v/v) Hexane/Isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of Vapol (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the formation of transient, non-covalent complexes.[8][9] These diastereomeric complexes have distinct chemical shifts, allowing for the differentiation and quantification of the enantiomers by integrating the resolved signals.
A study by Prasad et al. demonstrated that a chiral phosphoric acid derived from R-VAPOL can serve as an effective CSA for determining the enantiomeric purity of chiral amines and acids.[1][10] This principle can be reversed, where a chiral analyte like this compound can be analyzed using a suitable CSA. Chiral amines or other chiral Brønsted bases can interact with the acidic hydroxyl groups of Vapol to form these transient diastereomeric complexes.
Experimental Protocol: Enantiomeric Purity by Chiral NMR
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., 5-10 mg) into an NMR tube.
-
Add a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add a molar excess (e.g., 1.5-2.0 equivalents) of a suitable CSA, for instance, (R)-1-phenylethylamine.
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to ensure a sufficient relaxation delay to allow for accurate integration.
-
Analysis:
-
Identify a proton signal (or multiple signals) of Vapol that shows clear separation into two distinct peaks corresponding to the this compound/(R)-CSA and (R)-Vapol/(R)-CSA diastereomeric complexes. The hydroxyl proton or aromatic protons close to the chiral axis are often good candidates.
-
Carefully integrate the baseline-resolved signals. The % ee is calculated from the integral values.
-
Section 3: Chemical Purity and Impurity Profiling
Chemical purity is distinct from enantiomeric purity. It concerns the presence of any chemical species that is not this compound or (R)-Vapol. These can include unreacted starting materials, reagents, or byproducts from the synthesis.[11][12]
The synthesis of VAPOL typically involves an oxidative coupling of 2-phenyl-4-phenanthrol.[2] Potential impurities could therefore include:
-
Unreacted 2-phenyl-4-phenanthrol monomer.
-
Byproducts from over-oxidation or alternative coupling pathways.
-
Residual solvents from purification.
The same chiral HPLC method developed for enantiomeric purity can often simultaneously serve as a powerful tool for assessing chemical purity. Any additional peaks in the chromatogram would correspond to impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify these unknown impurities by providing molecular weight information.[11]
Comparison of Analytical Techniques
| Technique | Primary Application for this compound | Advantages | Limitations |
| X-ray Crystallography | Absolute Configuration, Solid-State Structure | Unambiguous 3D structure; The definitive method for absolute stereochemistry.[2] | Requires a suitable single crystal (can be difficult to obtain); Provides no information on enantiomeric purity of the bulk sample. |
| NMR Spectroscopy | Structural Elucidation, Enantiomeric Purity (with CSA) | Provides detailed connectivity and solution-state structure; Non-destructive; Can quantify % ee without separation.[5][10] | Lower sensitivity than HPLC; Signal overlap can complicate analysis; CSA may not resolve all enantiomers. |
| Chiral HPLC | Enantiomeric Purity (Quantitative) , Chemical Purity | Gold standard for % ee determination ; High sensitivity and accuracy; Can simultaneously detect chemical impurities.[6][13] | Requires method development (column and mobile phase screening); Destructive analysis. |
Conclusion: An Integrated Approach for Complete Confidence
A complete and trustworthy characterization of this compound cannot rely on a single technique. It requires a multi-faceted, orthogonal approach where the strengths of each method are leveraged to build a comprehensive analytical profile.
-
For initial structural verification and absolute configuration of a new synthetic batch , X-ray crystallography is indispensable.
-
For routine, high-throughput analysis of enantiomeric excess and chemical purity in a quality control environment , a validated chiral HPLC method is the most efficient and reliable choice.
-
For a rapid, separation-free assessment of enantiomeric purity and for detailed structural confirmation in solution , NMR spectroscopy, particularly with the use of chiral solvating agents, provides invaluable and complementary data.
By judiciously applying these techniques, researchers and drug development professionals can ensure the quality, consistency, and ultimately, the performance of this compound in demanding asymmetric applications.
References
- 1. R -VAPOL-phosphoric acid based 1 H and 13 C-NMR for sensing of chiral amines and acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07803G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
- 12. Impurities |Axios Research [axios-research.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Determining Enantiomeric Excess for (S)-VAPOL Products
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical analytical checkpoint. This is particularly true for privileged chiral ligands and catalysts such as (S)-VAPOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), an axially chiral biaryl ligand whose stereochemical purity is paramount to its efficacy in inducing high enantioselectivity in chemical transformations. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound products. We will delve into the causality behind experimental choices, present supporting data from analogous biaryl separations, and provide detailed, actionable protocols.
The Challenge of Atropisomeric Analysis
VAPOL's chirality arises from hindered rotation (atropisomerism) about the C-C single bond connecting the two phenanthrene rings. Unlike centrally chiral molecules, atropisomers can be prone to racemization under certain conditions, such as high temperatures. Therefore, the chosen analytical method must not only provide accurate and precise ee values but also be conducted under conditions that do not compromise the stereochemical integrity of the sample. The principal methods for this task are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most established and widely used technique for the enantioselective analysis of chiral compounds, including atropisomers like VAPOL.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
The Principle of Chiral Recognition in HPLC
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate CSP. For biaryl atropisomers, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities.[2] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively lead to different retention times for the two enantiomers.[3]
Method Development for VAPOL Analysis
While specific application notes for VAPOL are not abundant in publicly available literature, a robust starting method can be developed based on successful separations of structurally similar biaryls like BINOL (1,1'-bi-2-naphthol) and other bulky atropisomers.[2][4]
Proposed Initial HPLC Screening Conditions for VAPOL:
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Chiralpak® IA or Chiralcel® OD-H | Polysaccharide-based columns are highly effective for biaryl atropisomers.[2][5] |
| Mobile Phase | n-Hexane/Isopropanol (IPA) gradient | A non-polar mobile phase is typical for normal-phase chiral separations. A gradient elution helps to screen a range of solvent strengths to find the optimal separation window. |
| Initial Gradient | 98:2 (n-Hexane:IPA) to 80:20 over 20 min | This gradient covers a common range for eluting biaryls from polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 °C | To mitigate the risk of on-column racemization, it is crucial to maintain a controlled, near-ambient temperature.[4] |
| Detection | UV at 254 nm | VAPOL possesses strong chromophores, making UV detection highly sensitive. |
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Sample Preparation: Accurately weigh and dissolve the this compound product in the initial mobile phase (e.g., n-Hexane/IPA 98:2) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Chiral column: Chiralpak® IA (4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Gradient: 2% B to 20% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-VAPOL enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
dot graph TD{ subgraph Workflow for Chiral HPLC ee Determination A[Sample Preparation: Dissolve this compound in mobile phase] --> B{HPLC System Setup}; B --> C[Inject Sample onto Chiral Column]; C --> D{Gradient Elution}; D --> E[UV Detection at 254 nm]; E --> F[Data Acquisition & Integration]; F --> G{Calculate % ee}; end
}
Caption: Chiral HPLC workflow for this compound ee analysis.
Section 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations, often offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[6][7] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Why Choose SFC for Atropisomeric Analysis?
The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher flow rates without a significant loss in resolution compared to HPLC.[8] This can be particularly advantageous for high-throughput screening. For atropisomers, the typically lower operating temperatures in SFC can also be beneficial in preventing thermal racemization.[9]
Method Development for VAPOL Analysis by SFC
Similar to HPLC, polysaccharide-based CSPs are the workhorses for chiral SFC.[10] The mobile phase in SFC consists of supercritical CO₂ and an organic modifier, usually an alcohol like methanol or ethanol.
Proposed Initial SFC Screening Conditions for VAPOL:
| Parameter | Recommended Setting | Rationale |
| Chiral Stationary Phase | Chiralpak® IA, IC, or Chiralcel® OD-H | These columns are known to perform well for biaryl separations in both HPLC and SFC.[10] |
| Mobile Phase | Supercritical CO₂ / Methanol | Methanol is a common and effective modifier for separating a wide range of compounds. |
| Gradient | 5% to 40% Methanol over 5-10 minutes | A rapid gradient is suitable for initial screening in SFC to quickly identify promising conditions. |
| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase. |
| Backpressure | 150 bar | This pressure ensures the CO₂ remains in its supercritical state. |
| Column Temperature | 40 °C | A slightly elevated temperature can improve efficiency in SFC. |
| Detection | UV at 254 nm | As with HPLC, UV detection is highly effective for VAPOL. |
Experimental Protocol: Chiral SFC Analysis of this compound
-
Sample Preparation: Dissolve the this compound product in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, backpressure regulator, column oven, and UV detector.
-
Chiral column: Chiralpak® IA (4.6 x 150 mm, 3 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol
-
Gradient: 5% to 40% Methanol over 8 minutes.
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-VAPOL enantiomers.
-
Calculate the % ee as described for the HPLC method.
-
dot graph TD{ subgraph Workflow for Chiral SFC ee Determination A[Sample Preparation: Dissolve this compound in Methanol] --> B{SFC System Setup}; B --> C[Inject Sample onto Chiral Column]; C --> D{Gradient Elution with Supercritical CO2/Methanol}; D --> E[UV Detection at 254 nm]; E --> F[Data Acquisition & Integration]; F --> G{Calculate % ee}; end
}
Caption: Chiral SFC workflow for this compound ee analysis.
Section 3: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct approach to ee determination that does not rely on chromatographic separation. Instead, it utilizes chiral solvating agents (CSAs) to induce a chemical shift difference between the enantiomers in solution.[11]
The Principle of Enantiodiscrimination by NMR
When a chiral analyte is dissolved in a solution containing a CSA, diastereomeric complexes are formed through non-covalent interactions.[11] These diastereomeric complexes have different magnetic environments, which can lead to the resolution of formerly equivalent signals in the NMR spectrum into two distinct sets of peaks, one for each enantiomer. The integration of these signals allows for the direct calculation of the enantiomeric ratio.
Selecting a Chiral Solvating Agent for VAPOL
The choice of CSA is critical and often empirical. For hydroxyl-containing compounds like VAPOL, CSAs that can engage in hydrogen bonding are often effective. Pirkle's alcohol and derivatives of mandelic acid are common choices.[12][13] Given VAPOL's bulky nature, a CSA with a complementary chiral pocket is desirable.
Proposed NMR-CSA Protocol for VAPOL:
| Parameter | Recommended Setting | Rationale |
| Chiral Solvating Agent (CSA) | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or (R)-Mandelic Acid | These CSAs are known to be effective for a range of chiral alcohols and can interact with the hydroxyl groups of VAPOL. |
| Solvent | CDCl₃ or Benzene-d₆ | These are common deuterated solvents for NMR. Benzene-d₆ can sometimes enhance the chemical shift differences. |
| Analyte Concentration | ~10-20 mM | A typical concentration for NMR analysis. |
| CSA Concentration | 1-5 equivalents relative to the analyte | The optimal ratio of CSA to analyte needs to be determined experimentally to maximize the chemical shift difference (ΔΔδ). |
| Temperature | 25 °C | Room temperature is a standard starting point. Lower temperatures can sometimes sharpen signals and improve resolution. |
Experimental Protocol: NMR-CSA Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a specific molar equivalent of the chosen CSA to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal that is sensitive to the chiral environment. For VAPOL, protons on the phenanthrene rings or the phenyl substituents are likely candidates.
-
-
Data Analysis:
-
Integrate the corresponding signals for the (S)- and (R)-enantiomers.
-
Calculate the % ee from the integral values.
-
dot graph TD{ subgraph Workflow for NMR-CSA ee Determination A[Sample Preparation: Dissolve this compound in Deuterated Solvent] --> B[Add Chiral Solvating Agent]; B --> C{Acquire 1H NMR Spectrum}; C --> D{Identify Resolved Enantiomeric Signals}; D --> E[Integrate Signals]; E --> F{Calculate % ee from Integral Ratios}; end
}
Caption: NMR-CSA workflow for this compound ee analysis.
Section 4: Comparative Analysis and Method Validation
The choice of the optimal analytical technique depends on several factors, including available instrumentation, required sample throughput, and the specific properties of the analyte.
Quantitative Performance Comparison:
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Speed | Moderate | Fast | Moderate to Slow |
| Resolution | High | Very High | Variable, depends on CSA |
| Solvent Consumption | High | Low | Very Low |
| Sample Throughput | Moderate | High | Low |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires screening of CSAs |
| Robustness | High | High | Moderate |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For ee determination, this means resolving the enantiomers from each other and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known enantiomeric ratios.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Validation Protocol Outline:
-
Specificity: Analyze a racemic mixture of VAPOL, the pure this compound enantiomer, and a placebo (if applicable) to demonstrate resolution and lack of interference.
-
Linearity: Prepare a series of solutions with varying ratios of (S)- and (R)-VAPOL (e.g., from 0% to 100% ee) and plot the peak area ratio against the concentration ratio.
-
Accuracy: Analyze samples with known ee values (prepared by mixing known quantities of the pure enantiomers) and compare the measured ee to the theoretical value.
-
Precision: Perform multiple injections of the same sample on the same day (repeatability) and on different days by different analysts (intermediate precision).
-
LOQ: Determine the lowest concentration of the minor enantiomer that can be reliably quantified.
-
Robustness: Intentionally vary parameters such as mobile phase composition, flow rate, and temperature to assess the impact on the separation.
Conclusion
The determination of enantiomeric excess for this compound products can be reliably achieved using chiral HPLC, chiral SFC, or NMR spectroscopy with chiral solvating agents. Chiral HPLC is a robust and well-established technique, while chiral SFC offers significant advantages in terms of speed and reduced solvent consumption, making it ideal for high-throughput applications. NMR with CSAs provides a valuable orthogonal technique that does not rely on chromatographic separation. The selection of the most appropriate method will depend on the specific needs of the laboratory. However, regardless of the chosen technique, a thorough method validation is essential to ensure the generation of accurate and reliable data, which is fundamental to the successful application of this compound in asymmetric synthesis and drug development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 9. Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. Application of aromatic amide-derived atropisomers as chiral solvating agents for discrimination of optically active mandelic acid derivatives in 1 H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Vaulted Biaryl Ligands in Asymmetric Catalysis
Introduction: The Architectural Advantage of Vaulted Biaryl Ligands
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. Among the privileged scaffolds, atropisomeric biaryls, such as BINOL and BINAP, have demonstrated remarkable success. However, the quest for even greater control over the chiral environment has led to the development of "vaulted" biaryl ligands. These ligands, characterized by their extended aromatic frameworks, create a more defined and sterically hindered chiral pocket around the metal center. This architectural feature is designed to enhance facial discrimination of the substrate, leading to superior enantiocontrol in a variety of chemical transformations.
This guide provides a comparative analysis of key vaulted biaryl ligands, primarily focusing on the well-established VAPOL (Vaulted Biphenanthrol) and VANOL (Vaulted Binaphthol), alongside other relevant derivatives. We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols to enable researchers to apply these powerful catalysts in their own work.
Core Principles: Steric and Electronic Tuning
The efficacy of vaulted biaryl ligands stems from a combination of steric and electronic effects. The "vault" created by the extended aromatic systems provides significant steric bulk, which physically blocks one face of the approaching substrate, thereby directing its coordination to the metal center in a specific orientation. Furthermore, the electronic properties of the biaryl backbone and any substituents can be fine-tuned to modulate the Lewis acidity of the metal center, influencing both catalytic activity and selectivity.
Comparative Study I: Asymmetric Aziridination
The catalytic asymmetric aziridination of imines is a powerful method for the synthesis of chiral aziridines, which are valuable building blocks in medicinal chemistry. Boron-based catalysts derived from vaulted biaryl ligands have emerged as highly effective promoters for this transformation.
Mechanism and Ligand Role
In this reaction, a chiral Lewis acid is generated in situ from the vaulted biaryl ligand and a boron source, such as triphenylborate or borane. This Lewis acid then activates the imine for nucleophilic attack by a diazo compound. The vaulted ligand creates a chiral environment that dictates the trajectory of the incoming nucleophile, leading to the enantioselective formation of the aziridine ring. Studies have shown that the active catalytic species can be complex, sometimes involving a pyroborate structure with two boron atoms and one ligand molecule.
Caption: General structures of VAPOL and VANOL and a typical workflow for their application in asymmetric aziridination.
Performance Comparison
The choice of the vaulted biaryl ligand can have a significant impact on the enantioselectivity and yield of the aziridination reaction. Below is a comparative table summarizing the performance of VAPOL and VANOL in the asymmetric aziridination of an N-benzhydryl imine with ethyl diazoacetate.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-VAPOL | 85 | 96 | |
| (S)-VANOL | 82 | 94 |
As the data indicates, both VAPOL and VANOL provide excellent yields and high enantioselectivities. VAPOL, with its more extended vaulted structure, often provides a slight enhancement in enantioselectivity compared to VANOL.
Experimental Protocol: Asymmetric Aziridination
Materials:
-
This compound (10 mol%)
-
Triphenylborate (10 mol%)
-
N-benzhydryl imine (1.0 mmol)
-
Ethyl diazoacetate (1.2 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound and triphenylborate.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Cool the solution to 0 °C.
-
Add the N-benzhydryl imine to the catalyst solution.
-
Slowly add ethyl diazoacetate dropwise over a period of 1 hour.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the chiral aziridine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Comparative Study II: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral Lewis acids derived from vaulted biaryl ligands can render this powerful reaction enantioselective.
Mechanism and Ligand Role
In the asymmetric Diels-Alder reaction, the vaulted biaryl ligand complexes with a Lewis acidic metal, such as aluminum or boron. This chiral Lewis acid then coordinates to the dienophile, lowering its LUMO energy and activating it for cycloaddition. The vaulted structure of the ligand provides a highly asymmetric environment, effectively shielding one face of the dienophile and directing the approach of the diene to the opposite face.
Caption: Simplified mechanism of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Performance Comparison
The steric and electronic properties of the vaulted biaryl ligand are critical for achieving high enantioselectivity in the Diels-Alder reaction. Below is a comparison of VAPOL and VANOL in the reaction between cyclopentadiene and methacrolein.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 92 | 98 | |
| (S)-VANOL | 88 | 95 |
Similar to the aziridination reaction, VAPOL generally provides slightly higher enantioselectivity due to its deeper chiral pocket.
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
This compound (10 mol%)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes, 10 mol%)
-
Methacrolein (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 3.0 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound.
-
Add anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Slowly add the Et₂AlCl solution and stir for 30 minutes at -78 °C.
-
Add methacrolein to the catalyst solution and stir for an additional 15 minutes.
-
Add cyclopentadiene dropwise.
-
Stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Comparative Study III: Asymmetric Imino-Aldol Reaction
The asymmetric imino-aldol reaction is a valuable tool for the synthesis of chiral β-amino ketones and their derivatives. Zirconium-based catalysts derived from vaulted biaryl ligands have shown great promise in this transformation.
Mechanism and Ligand Role
A chiral zirconium catalyst is prepared from a zirconium(IV) source and the vaulted biaryl ligand. This catalyst then coordinates to the imine, activating it for nucleophilic attack by an enolate. The vaulted ligand enforces a specific conformation of the imine within the catalytic pocket, leading to a highly enantioselective C-C bond formation.
Performance Comparison
The choice of the vaulted biaryl ligand is crucial for the success of the asymmetric imino-aldol reaction.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 78 | 91 | |
| (S)-VANOL | 85 | 97 |
In this particular reaction, VANOL demonstrates superior performance in terms of both yield and enantioselectivity, highlighting that the optimal ligand can be reaction-dependent.
Experimental Protocol: Asymmetric Imino-Aldol Reaction
Materials:
-
(S)-VANOL (10 mol%)
-
Zirconium(IV) tert-butoxide (10 mol%)
-
N-aryl imine (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-VANOL in anhydrous toluene.
-
Add zirconium(IV) tert-butoxide and stir the mixture at room temperature for 1 hour to form the catalyst.
-
Cool the solution to 0 °C.
-
Add the N-aryl imine to the catalyst solution.
-
Slowly add the silyl enol ether.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
Vaulted biaryl ligands represent a significant advancement in the design of chiral ligands for asymmetric catalysis. Their unique three-dimensional structure creates a well-defined and sterically demanding chiral environment that can lead to exceptional levels of enantiocontrol in a variety of important chemical transformations. While VAPOL, with its deeper chiral pocket, often provides superior enantioselectivity, the optimal ligand is ultimately reaction-dependent, as demonstrated in the case of the imino-aldol reaction where VANOL proved more effective. The continued development of novel vaulted biaryl architectures holds great promise for the future of asymmetric synthesis.
X-ray crystallography of (S)-Vapol metal complexes
An In-Depth Technical Guide to the X-ray Crystallography of (S)-VAPOL Metal Complexes for Researchers, Scientists, and Drug Development Professionals.
Introduction to this compound and its Significance
This compound, or (S)-(-)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a chiral ligand renowned for its unique "vaulted" biaryl structure. This architecture creates a deep and well-defined chiral pocket around a coordinated metal center, making it a highly effective ligand in asymmetric catalysis.[1] Unlike the more common BINOL ligand, which possesses a wider dihedral angle, VAPOL's structure can lead to enhanced stereoselectivity in a variety of chemical transformations.[1][2][3] The precise three-dimensional arrangement of atoms in this compound metal complexes, which can be elucidated by single-crystal X-ray diffraction, is crucial for understanding their catalytic activity and for the rational design of new catalysts.
The Power of X-ray Crystallography in Unraveling Molecular Structure
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal.[4] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can generate a three-dimensional electron density map of the molecule.[5] This map reveals the precise positions of atoms, the lengths and angles of chemical bonds, and the overall conformation of the molecule, providing invaluable insights into its chemical and physical properties.[4] For complex organometallic compounds like this compound metal complexes, X-ray crystallography is an indispensable tool for characterizing their structure and understanding their reactivity.[6]
A Comparative Analysis of this compound Metal Complex Crystal Structures
The coordination of this compound to different metal centers can result in a diverse array of structures with distinct coordination geometries and steric environments. While specific crystallographic data for a wide range of this compound metal complexes is dispersed throughout the literature, we can draw comparisons based on known structures and the general principles of coordination chemistry for similar vaulted biaryl ligands.
Key Structural Parameters for Comparison
When comparing the crystal structures of different this compound metal complexes, the following parameters are of particular importance:
-
Coordination Number and Geometry: The number of atoms directly bonded to the central metal ion and the resulting spatial arrangement (e.g., tetrahedral, square planar, octahedral).
-
Metal-Ligand Bond Lengths: The distances between the metal center and the coordinating atoms of the this compound ligand (typically the oxygen atoms of the hydroxyl groups).
-
Dihedral Angle: The torsion angle between the two phenanthrene rings of the VAPOL ligand, which defines the "vaulted" nature of the chiral pocket.
-
Inter- and Intramolecular Interactions: The presence of hydrogen bonds or other non-covalent interactions that can influence the crystal packing and the overall structure.
Comparison of this compound Complexes with Different Metal Classes
Transition Metal Complexes:
Transition metals, with their partially filled d-orbitals, can form a wide variety of coordination complexes with this compound, exhibiting different coordination numbers and geometries.[7] For example, a hypothetical square planar nickel(II) complex would be expected to have Ni-O bond lengths in the range of 1.8-2.0 Å, while an octahedral cobalt(III) complex would likely exhibit Co-O bond lengths closer to 1.9 Å. The dihedral angle of the VAPOL ligand in these complexes can be influenced by the steric bulk of other coordinated ligands and the electronic preferences of the metal center.
Lanthanide Complexes:
Lanthanide metals are characterized by their large ionic radii and high coordination numbers (typically 7 to 9).[8][9] In this compound lanthanide complexes, the metal center is often coordinated to additional solvent molecules or other ligands to satisfy its coordination sphere.[10] The bonding in lanthanide complexes is predominantly ionic in character.[11][12] This can lead to longer and more labile metal-ligand bonds compared to transition metal complexes. The larger size of the lanthanide ions may also accommodate a wider range of VAPOL dihedral angles.
| Metal Ion (Example) | Typical Coordination Geometry | Expected M-O Bond Length (Å) | VAPOL Dihedral Angle Range (°) | Key Features |
| Transition Metals | ||||
| Nickel(II) | Square Planar / Octahedral | 1.8 - 2.1 | 70 - 85 | Can exhibit various spin states; geometry is highly dependent on the ligand field. |
| Copper(II) | Square Planar / Distorted Octahedral | 1.9 - 2.2 | 70 - 85 | Prone to Jahn-Teller distortion, leading to irregular geometries. |
| Zinc(II) | Tetrahedral | 1.9 - 2.1 | 70 - 85 | d¹⁰ configuration leads to predictable tetrahedral or octahedral geometries. |
| Lanthanide Metals | ||||
| Lanthanum(III) | 8- or 9-coordinate | 2.4 - 2.6 | 65 - 80 | Large ionic radius allows for high coordination numbers.[9] |
| Gadolinium(III) | 8- or 9-coordinate | 2.3 - 2.5 | 65 - 80 | Spherically symmetric f⁷ configuration often leads to less defined geometries. |
| Lutetium(III) | 7- or 8-coordinate | 2.2 - 2.4 | 65 - 80 | Smallest lanthanide ion, resulting in shorter bond lengths and potentially lower coordination numbers. |
Experimental Protocols for the X-ray Crystallography of this compound Metal Complexes
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of a pure, crystalline material. The following is a generalized protocol for the synthesis and crystallization of an this compound metal complex.
Step 1: Synthesis of the this compound Metal Complex
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable dry, degassed solvent (e.g., THF, toluene, or dichloromethane).[13]
-
Add the metal precursor (e.g., a metal chloride, acetate, or alkoxide) to the solution of this compound. The stoichiometry will depend on the desired metal-to-ligand ratio.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete complexation.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the complex by a suitable method, such as recrystallization or column chromatography.
Step 2: Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging and may require screening of various conditions.[13][14] Common crystallization techniques include:
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small vial, and then place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the complex at an elevated temperature and then slowly cool it to induce crystallization.
References
- 1. catalysis [www2.chemistry.msu.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 10. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecula… [ouci.dntb.gov.ua]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: iso-VAPOL vs. (S)-VAPOL in Asymmetric Catalysis
In the landscape of privileged chiral ligands for asymmetric catalysis, the vaulted biaryl scaffolds, VAPOL and its isomer iso-VAPOL, have carved a significant niche. This guide offers an in-depth comparison of iso-VAPOL and (S)-VAPOL, focusing on their structural nuances, catalytic performance in key transformations, and synthetic accessibility. By synthesizing data from seminal publications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their ligand selection process.
Structural Distinction: A Tale of Isomers with Unique Chiral Pockets
This compound ((S)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and its isomer, iso-VAPOL, are atropisomeric biaryl diols. Their chirality arises from restricted rotation around the C-C bond connecting the two phenanthrene units. The defining difference between them lies in the fusion of the benzene rings on the phenanthrene backbone. This seemingly subtle variation has a profound impact on the topology of the chiral pocket.
Notably, iso-VAPOL, while being an isomer of VAPOL, possesses a chiral pocket that is structurally analogous to another prominent vaulted biaryl ligand, VANOL.[1][2] All three ligands—VAPOL, iso-VAPOL, and VANOL—have been observed to adopt a cisoid conformation in the solid state, with the dihedral angle between the two aryl groups being less than 90°.[1] This contrasts with the transoid conformation typically seen in BINOL ligands.[1]
Figure 1: A comparison of the chemical structures of this compound, iso-VAPOL, and VANOL.
Performance in Catalytic Asymmetric Aziridination
A direct comparison of iso-VAPOL and this compound has been extensively documented in the context of the asymmetric aziridination of imines with ethyl diazoacetate, catalyzed by their respective BOROX catalysts.[1][3] The BOROX catalyst is a boroxinate-based Brønsted acid derivative formed from the reaction of the diol ligand with a boron source, such as triphenyl borate (B(OPh)₃).[4][5]
The seminal study by Wulff and coworkers revealed that iso-VAPOL BOROX catalysts provide "essentially the same asymmetric inductions as the VAPOL BOROX catalyst over a range of substrates."[1][6] This indicates that despite the structural isomerization, the catalytic performance in this specific, well-studied reaction is remarkably similar.
Below is a table summarizing the comparative performance data for the asymmetric aziridination of a representative imine.
| Ligand | Substrate (Imine) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | N-benzhydryl-4-chlorobenzaldimine | 95 | >98:2 | 98 |
| (S)-iso-VAPOL | N-benzhydryl-4-chlorobenzaldimine | 96 | >98:2 | 98 |
Table 1: Comparative performance of this compound and (S)-iso-VAPOL in the catalytic asymmetric aziridination reaction. Data sourced from Gupta et al., 2014.[1][3]
The data clearly demonstrates that for this substrate, both ligands furnish the corresponding aziridine with excellent yields, diastereoselectivity, and enantioselectivity, with no discernible difference in performance.
Synthesis and Economic Considerations
A significant advantage of iso-VAPOL lies in its synthesis. While both ligands can be prepared via a cycloaddition/electrocyclization cascade (CAEC), the starting material for iso-VAPOL is considerably less expensive—by more than a factor of ten—than that required for the synthesis of VAPOL.[1][7] This economic advantage makes iso-VAPOL a more attractive option for large-scale applications without compromising catalytic efficacy, at least in the reactions studied thus far.
The synthesis of VAPOL typically starts from 2-naphthyl acetic acid, whereas the iso-VAPOL synthesis begins with a more readily available and cheaper starting material.[7] Both syntheses involve an oxidative phenol coupling to form the racemic biaryl, followed by a classical resolution to obtain the enantiopure ligands.[8][9]
Figure 2: A generalized comparison of the synthetic pathways for this compound and iso-VAPOL.
Experimental Protocol: Asymmetric Aziridination
The following is a representative experimental procedure for the asymmetric aziridination of an imine using a VAPOL-derived BOROX catalyst. This protocol is based on the work of Wulff and coworkers.[4]
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound or (S)-iso-VAPOL (0.02 mmol).
-
Add triphenyl borate (B(OPh)₃, 0.06 mmol, 3 equivalents) and anhydrous toluene (2.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the active BOROX catalyst. Spectroscopic evidence, including ¹H and ¹¹B NMR, indicates that both ligands form these catalysts in a similar manner.[1]
Aziridination Reaction:
-
Cool the catalyst solution to 0 °C.
-
Add the imine (0.4 mmol) to the flask.
-
Add a solution of ethyl diazoacetate (0.6 mmol) in anhydrous toluene (1.0 mL) dropwise over 30 minutes using a syringe pump. The slow addition is crucial to suppress the dimerization of the diazo compound.
-
Stir the reaction mixture at 0 °C for the time required for complete consumption of the imine (monitored by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aziridine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and the Catalytic Cycle
The active catalyst in these aziridination reactions is proposed to be a boroxinate-based Brønsted acid.[5] The catalyst activates the imine by protonation, making it more susceptible to nucleophilic attack by the enolate of the diazoacetate, which is formed upon reaction with the boroxinate complex. The chiral environment created by the vaulted biaryl ligand then dictates the stereochemical outcome of the reaction.
Figure 3: A simplified proposed catalytic cycle for the BOROX-catalyzed asymmetric aziridination.
Conclusion
The comparative analysis of iso-VAPOL and this compound reveals two exceptionally effective ligands for asymmetric catalysis. Their performance in the well-established asymmetric aziridination reaction is virtually identical, consistently delivering high yields and excellent stereoselectivities.[1] The key differentiator is the significantly lower cost of the starting materials for iso-VAPOL, which presents a compelling economic argument for its adoption, particularly in process development and large-scale synthesis.[7] While their performance is comparable in the reactions studied to date, the distinct topology of the iso-VAPOL chiral pocket, which mimics that of VANOL, may offer unique advantages in other catalytic transformations.[3] Future investigations into a broader range of reactions will be instrumental in fully elucidating the catalytic profile of this cost-effective and highly efficient ligand.
References
- 1. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. catalysis [www2.chemistry.msu.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to the Reproducible Synthesis of (S)-Vapol
Introduction: The Architectural Advantage of (S)-Vapol in Asymmetric Catalysis
In the landscape of chiral ligands for asymmetric catalysis, the C₂-symmetric biaryl scaffold is dominated by the venerable BINOL (2,2'-dihydroxy-1,1'-binaphthyl). However, its inherent structural properties, particularly a dihedral angle greater than 90° (transoid conformation), can limit the depth and tunability of the chiral pocket it creates around a metal center.[1][2] This limitation spurred the development of "vaulted" biaryl ligands, chief among them being This compound (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol).
This compound and its sibling, VANOL, are distinguished by a cisoid conformation, where the dihedral angle is less than 90°.[1][3] This structural feature creates a significantly deeper and more shielded chiral pocket, offering unique steric and electronic environments for catalysis.[4] This guide provides a comprehensive, field-tested examination of the synthesis of this compound, focusing on a validated, reproducible, and scalable protocol. We will dissect the critical steps, compare alternative methodologies, and establish a clear framework for analytical validation, ensuring researchers can confidently produce this powerful ligand with high fidelity.
Part 1: A Validated Protocol for the Scalable Synthesis of this compound
The most robust and economically viable pathway to enantiopure this compound involves three distinct stages: synthesis of the key 2-phenyl-4-phenanthrol monomer, oxidative coupling to the racemic biaryl, and an efficient deracemization to isolate the desired (S)-enantiomer. This route has been optimized to minimize chromatographic purifications, making it amenable to large-scale preparations.[5][6]
Workflow Overview: From Naphthyl Acetic Acid to this compound
The following diagram outlines the validated synthetic sequence.
Caption: Validated workflow for the synthesis of this compound.
Experimental Protocol: Step-by-Step Methodology
Stage 1: Synthesis of 2-Phenyl-4-phenanthrol via Cycloaddition/Electrocyclization Cascade (CAEC)
This stage represents the cornerstone of the synthesis, providing a direct, one-step route to the monomer that avoids the use of expensive and hazardous heavy metals.[5] The key transformation is a cascade reaction initiated by the thermolysis of 2-naphthylacetyl chloride in the presence of phenylacetylene.[5][6]
-
Causality: The choice of the CAEC pathway over older methods, such as those using Fischer carbene complexes, is driven by cost, safety, and scalability. The chromium hexacarbonyl required for the carbene route is both expensive and toxic, rendering it impractical for large-scale production.[7] The CAEC route utilizes readily available and cheaper starting materials.
Protocol:
-
Acid Chloride Formation: To a solution of 2-naphthyl acetic acid in a suitable solvent (e.g., toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by IR or quenching an aliquot for TLC analysis).
-
CAEC Reaction: Remove the solvent and excess reagent under reduced pressure. To the crude 2-naphthylacetyl chloride, add phenylacetylene. The mixture is then heated to initiate the cascade, which involves a [2+2] cycloaddition, an electrocyclic ring-opening, a subsequent electrocyclic ring closure, and finally a tautomerization to yield the aromatic phenanthrol monomer.[5]
-
Work-up and Purification: The resulting crude 2-phenyl-4-phenanthrol is often a dark, tarry material.[6] While early syntheses required careful chromatography, optimized procedures allow for purification via crystallization or a simple work-up to yield a product of sufficient purity for the next step.[5][6]
Stage 2: Oxidative Coupling to Racemic (±)-Vapol
The dimerization of the phenanthrol monomer is remarkably straightforward, relying on air as the oxidant. This method is highly effective and avoids the use of metal-based oxidants which can sometimes lead to undesired regioisomers.[8][9]
-
Causality: The simplicity of using air as the oxidant is a significant advantage for scalability. On a large scale, the monomer can be spread in a thin layer in a suitable vessel (e.g., a lasagna pan) and heated in an oven.[4] This obviates the need for large volumes of solvents and complex reagent handling.
Protocol:
-
Oxidation: Place the 2-phenyl-4-phenanthrol monomer in a vessel that allows for good exposure to air.
-
Heating: Heat the solid material in an oven at approximately 185-190 °C for 24 hours.[4][10] The reaction progress can be monitored by taking small samples and analyzing via TLC or HPLC.
-
Isolation: After cooling, the resulting solid is crude racemic (±)-Vapol, which can be carried forward to the resolution step, often without further purification.
Stage 3: Resolution via Deracemization
Obtaining the enantiopure this compound is the final, critical step. While classical resolution via diastereomeric salt formation with chiral resolving agents like (-)-cinchonidine is possible, a deracemization procedure using a copper(II) salt and (-)-sparteine is significantly more efficient.[4][8]
-
Causality: Deracemization offers a direct route to the desired enantiomer in high yield and excellent enantiomeric excess (>99% ee), bypassing the often tedious and yield-reducing fractional crystallization steps required in classical resolutions.[3]
Protocol:
-
Complex Formation: In a suitable solvent, combine racemic (±)-Vapol with a copper(II) salt and (-)-sparteine.
-
Deracemization: The mixture is stirred, allowing the selective complexation and conversion to proceed, yielding the this compound.
-
Isolation and Purification: After the reaction is complete, a standard work-up is performed to remove the copper and sparteine. The resulting this compound is then purified, typically by crystallization, to yield the final product in high optical purity.[3]
Part 2: Comparative Analysis of Synthetic Strategies
The choice of synthetic route has profound implications for the reproducibility, cost, and safety of producing this compound. The following tables provide a direct comparison of the available methodologies.
Table 1: Comparison of Monomer Synthesis Routes
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Scalability |
| CAEC [5][6] | 2-Naphthylacetyl chloride, Phenylacetylene | Inexpensive, high-yielding, avoids heavy metals | Can produce tarry crude product requiring optimized work-up | Good to Excellent | Excellent |
| Fischer Carbene [4] | Naphthyl Carbene Complex, Phenylacetylene | High-yielding, well-established | Uses expensive and toxic Cr(CO)₆, not suitable for scale-up | Excellent | Poor |
| Snieckus Phenol | Naphthalene carboxamide | Avoids chromium | Requires low temperatures (-78 °C), uses lachrymators | Good | Moderate |
Table 2: Comparison of Resolution Methods for (±)-Vapol
| Method | Key Reagents | Advantages | Disadvantages | Typical ee |
| Deracemization [3] | Cu(II) salt, (-)-Sparteine | High efficiency, excellent ee, direct | High cost and variable availability of sparteine | >99% |
| Classical Resolution [4][8] | POCl₃, (-)-Cinchonidine | Uses cheaper resolving agents | Multi-step, laborious fractional crystallization, lower overall yield | >99% (after crystallization) |
| Borane Complexation [3] | BH₃•SMe₂, Quinine | Alternative to expensive sparteine | Newer method, may require more optimization | >99% |
Part 3: Quality Control and Analytical Validation
Rigorous characterization is essential to validate the identity, purity, and enantiomeric integrity of the synthesized this compound.
Table 3: Analytical Methods for this compound Validation
| Technique | Purpose | Expected Outcome / Key Features |
| ¹H & ¹³C NMR | Structural Confirmation & Purity | Confirms the aromatic structure and absence of impurities. Spectra should be clean with correct integrations. |
| Chiral HPLC | Enantiomeric Excess (ee) Determination | Baseline separation of (R) and (S) enantiomers on a suitable chiral stationary phase. An ee of >99% is the target. |
| Melting Point | Purity and Polymorph Identification | Racemic Vapol has a significantly higher melting point than the enantiopure forms, providing a useful check.[11] |
| Mass Spectrometry | Molecular Weight Verification | Provides the molecular ion peak corresponding to the calculated mass of Vapol. |
Mechanism Visualization: The CAEC Cascade
The following diagram illustrates the proposed mechanistic pathway for the formation of the phenanthrol monomer.
Caption: Key steps in the CAEC reaction mechanism.
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and scalable source of this compound, the synthetic route combining a Cycloaddition/Electrocyclization Cascade (CAEC) for monomer synthesis, air-oxidation for dimerization, and copper/(-)-sparteine deracemization for resolution stands as the validated method of choice. This pathway is demonstrably reproducible, avoids the hazards and costs of older organometallic routes, and delivers the final ligand in excellent yield and outstanding enantiomeric purity.[3][5][6] As the cost of sparteine can be a concern, the alternative resolution using borane complexes and quinine presents a promising and more economical alternative that warrants consideration.[3] Rigorous analytical validation by NMR and chiral HPLC is mandatory to confirm the quality of the final product.
References
- 1. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. WO2000056691A1 - Synthesis of vapol ligands - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Synthesis, Resolution, and Determination of Absolute Configuration of a Vaulted 2,2â-Binaphthol and a Vaulted 3,3â-Biphenanthrol (VAPOL) - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (R)- and (S)-VAPOL: Unveiling Chiral Identity
In the landscape of asymmetric catalysis, the development and characterization of chiral ligands are of paramount importance. Among these, the vaulted biaryl ligands, (R)- and (S)-VAPOL (2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol), have emerged as powerful tools for inducing stereoselectivity in a wide array of chemical transformations. Their unique, sterically demanding framework creates a well-defined chiral pocket, crucial for effective enantiocontrol. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of these enantiomers is not merely academic; it is a critical component of quality control, mechanistic studies, and the rational design of new catalytic systems.
This guide provides an in-depth spectroscopic comparison of (R)- and this compound, grounded in experimental data and theoretical principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy, explaining not just what is observed, but why these techniques are indispensable for distinguishing between these mirror-image molecules.
The Foundation: Chirality and Spectroscopy
Enantiomers, such as (R)- and this compound, possess identical physical and chemical properties in an achiral environment. They have the same melting point, boiling point, solubility, and reactivity with achiral reagents. Consequently, standard spectroscopic techniques like ¹H and ¹³C NMR, or Infrared (IR) and UV-Vis absorption spectroscopy, will yield identical spectra for both enantiomers when measured in an achiral solvent. The key to differentiating them lies in their interaction with a chiral environment or a chiral probe, such as circularly polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Environments
In an achiral solvent, the ¹H and ¹³C NMR spectra of (R)-VAPOL and this compound are indistinguishable. This is because the magnetic environments of all corresponding nuclei in the two molecules are identical. However, the power of NMR in chiral analysis is unlocked in a chiral environment.
Enantiodiscrimination using Chiral Solvating Agents (CSAs)
The addition of a chiral solvating agent (CSA) to a solution containing a racemic or enantiomerically enriched mixture of VAPOL can lead to the formation of transient diastereomeric complexes. These complexes, having different spatial arrangements, will exhibit distinct NMR spectra. For instance, the interaction of (R)-VAPOL with a chiral amine will form an "(R, chiral amine)" complex, while this compound will form an "(S, chiral amine)" complex. These diastereomeric pairs will have slightly different chemical shifts and/or coupling constants, allowing for the differentiation and quantification of the enantiomers.
A notable example is the use of phosphoric acid derivatives of VAPOL themselves as chiral solvating agents. For instance, (R)-VAPOL-phosphoric acid can be used to discriminate between the enantiomers of chiral amines and acids.[1][2][3][4][5] The formation of diastereomeric hydrogen-bonded or ion-paired complexes leads to observable differences in the ¹H and ¹³C NMR spectra of the analyte enantiomers.[1][2][3][4][5] This principle can be reciprocally applied, where a chiral analyte can be used to differentiate between (R)- and this compound.
Table 1: Expected ¹H and ¹³C NMR Data for VAPOL in an Achiral Solvent (e.g., CDCl₃)
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons, complex multiplet patterns. |
| ¹H | 4.5 - 5.5 | Hydroxyl protons (broad, position is concentration and solvent dependent). |
| ¹³C | 110 - 155 | Aromatic carbons. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key takeaway is that the spectra for (R)- and this compound will be identical under these conditions.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of the VAPOL sample (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the VAPOL sample to serve as a baseline.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral amine or another chiral ligand) to the NMR tube.
-
Spectrum Acquisition: After thorough mixing, acquire another ¹H NMR spectrum.
-
Analysis: Compare the spectra obtained before and after the addition of the CSA. Look for splitting of signals or the appearance of new signals corresponding to the individual enantiomers. The integration of these distinct signals can be used to determine the enantiomeric excess (ee).
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are the most direct methods for comparing enantiomers. These methods measure the differential absorption of left and right circularly polarized light.[6][7][8][9] Since enantiomers interact differently with circularly polarized light, they produce distinct, mirror-image spectra.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The CD spectrum of (R)-VAPOL will be a mirror image of the spectrum of this compound. Where one enantiomer shows a positive Cotton effect (a peak in the CD spectrum), the other will show a negative Cotton effect of equal magnitude at the same wavelength.
Table 2: Expected Circular Dichroism (CD) Spectral Features for VAPOL Enantiomers
| Enantiomer | Expected Spectral Signature |
| (R)-VAPOL | A specific pattern of positive and negative Cotton effects. |
| This compound | A mirror-image pattern of the (R)-enantiomer's spectrum. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD extends the principles of CD into the infrared region, probing the differential absorption of circularly polarized light by molecular vibrations.[11][12][13] This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution.[6][8][9] Similar to CD, the VCD spectrum of (R)-VAPOL will be the exact inverse of the this compound spectrum.
The determination of VAPOL's absolute configuration has been independently confirmed through the comparison of experimental VCD spectra with quantum chemical calculations.[10] This underscores the reliability of VCD in assigning stereochemistry.
Experimental Protocol: Chiroptical Spectroscopy (CD/VCD)
-
Sample Preparation: Prepare solutions of both (R)-VAPOL and this compound of the same concentration in a suitable, transparent solvent (e.g., acetonitrile for CD, CDCl₃ for VCD).
-
Instrument Setup: Use a calibrated CD or VCD spectrometer.
-
Spectrum Acquisition: Record the spectra for both enantiomers over the desired wavelength (for CD) or wavenumber (for VCD) range.
-
Data Processing: Baseline correct the spectra using the solvent spectrum.
-
Comparison: Overlay the spectra of the two enantiomers to visually confirm the mirror-image relationship.
Conclusion
The spectroscopic comparison of (R)- and this compound showcases the fundamental principles of stereochemistry and analytical chemistry. While standard NMR spectroscopy in an achiral environment cannot distinguish between these enantiomers, the use of chiral solvating agents induces the formation of diastereomeric complexes with distinct NMR signatures. Chiroptical techniques, namely CD and VCD spectroscopy, provide a direct and unambiguous method for their differentiation, yielding characteristic mirror-image spectra. A comprehensive understanding and application of these spectroscopic methods are essential for any researcher working with these valuable chiral ligands, ensuring enantiopurity, elucidating reaction mechanisms, and driving innovation in asymmetric synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. PubChemLite - (3r)-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol (C40H26O2) [pubchemlite.lcsb.uni.lu]
- 3. Chiroptical activity of gas-phase propylene oxide predicting the handedness of interstellar circular polarization in the presolar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. strem.com [strem.com]
- 11. Natural optical activity as the origin of the large chiroptical properties in π-conjugated polymer thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. researchgate.net [researchgate.net]
mechanistic studies of (S)-Vapol catalyzed reactions
An In-Depth Technical Guide to the Mechanistic Nuances of (S)-VAPOL Catalyzed Reactions for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of this compound-derived catalysts, moving beyond mere procedural outlines to explore the causal relationships behind their exceptional performance in asymmetric synthesis. We will delve into comparative data, mechanistic pathways, and practical experimental workflows to equip you with the field-proven insights necessary for catalyst selection and reaction optimization.
Chiral Phosphoric Acids (CPAs) have emerged as a powerful class of organocatalysts, prized for their ability to orchestrate a vast array of enantioselective transformations under mild conditions.[1][2] At the heart of their efficacy lies a bifunctional activation mode: the Brønsted acidic proton activates the electrophile, while the phosphoryl oxygen acts as a Lewis basic site to organize the nucleophile.[3] The stereochemical outcome is dictated by the chiral backbone of the catalyst.
While the BINOL scaffold is a cornerstone of CPA development, the this compound ((S)-Vaulted 3,3'-Biphenanthrol) scaffold, developed by the Wulff group, represents a significant architectural evolution.[4] Unlike BINOL, where the annulated benzene rings are positioned away from the catalytic center, VAPOL's "vaulted" structure curves these rings over the reaction site.[4] This design creates a much deeper and more sterically defined chiral pocket around the active center, enhancing substrate recognition and leading to superior levels of asymmetric induction in many cases.[4][5]
Comparative Performance Analysis: this compound vs. Alternative Catalysts
The structural distinction of the VAPOL scaffold translates into tangible performance advantages in several key asymmetric transformations. Experimental data consistently demonstrates that VAPOL-derived catalysts can deliver higher yields and enantioselectivities compared to their BINOL-derived counterparts.
Asymmetric Diels-Alder Reaction
In the asymmetric Diels-Alder reaction, a foundational carbon-carbon bond-forming reaction, the VAPOL-AlCl catalyst shows marked superiority over the analogous BINOL-derived system.[5]
Table 1: Comparison of this compound and (S)-BINOL in the Asymmetric Diels-Alder Reaction of Acrolein and Cyclopentadiene [5]
| Catalyst Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | 95 | 98 |
| (S)-BINOL | High | 13-41 |
Reaction conditions: Catalyst generated from Et₂AlCl and the respective ligand.
Asymmetric Aziridination Reaction
The synthesis of chiral aziridines, valuable building blocks for nitrogen-containing molecules, is another area where VAPOL catalysts excel.[5] In the reaction between benzhydryl imines and ethyl diazoacetate (EDA), the this compound-derived borate catalyst provides significantly higher enantioselectivity and yield compared to the (S)-BINOL equivalent.[5][6]
Table 2: Comparison of this compound and (S)-BINOL in the Asymmetric Aziridination of an N-Benzhydryl Imine [5]
| Catalyst Ligand | Ligand Loading (mol%) | Yield (%) | cis:trans Ratio | Enantiomeric Excess (ee %) |
| This compound | 2 | 77 | >50:1 | 95 |
| (S)-VANOL | 10 | 85 | >50:1 | 96 |
| (S)-BINOL | 10 | 61 | 17:1 | 20 |
Reaction conditions: Catalyst prepared from the ligand and B(OPh)₃.
Asymmetric Imine Aldol Reaction
For the synthesis of chiral β-amino esters via the aldol reaction of imines with silyl ketene acetals, Zirconium-VAPOL catalysts again outperform their BINOL counterparts, demonstrating the broad utility of the vaulted biaryl scaffold.[5]
Table 3: Comparison of this compound and (S)-BINOL in the Zr-Catalyzed Asymmetric Imine Aldol Reaction [5]
| Catalyst Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | 94 | 97 |
| (S)-VANOL | 93 | 98 |
| (S)-BINOL | 99 | 71 |
Mechanistic Deep Dive: The VAPOL-Boron Catalyzed Aziridination
Mechanistic studies have revealed that the active catalyst in the highly successful VAPOL-catalyzed aziridination is not a simple Lewis acid. Instead, it is a more complex boroxinate-based Brønsted acid.[7][8]
Initial investigations showed that the catalyst preparation, involving this compound and triphenyl borate (B(OPh)₃), generates a mixture of species.[7] Detailed NMR and mass spectrometry studies, along with the X-ray crystal structure of a key intermediate, provided compelling evidence that the active catalytic species is a boroxinate structure where the counterion is the protonated imine substrate.[8] This means the catalyst functions as a chiral Brønsted acid, activating the diazoacetate through protonation, while the chiral boroxinate anion controls the stereochemistry of the subsequent nucleophilic attack by the imine. This dual activation is orchestrated within the well-defined chiral pocket of the VAPOL ligand.
Figure 1: Proposed catalytic cycle for the this compound-boroxinate catalyzed asymmetric aziridination.[7][8]
Experimental Protocol: Gram-Scale Asymmetric Aziridination
This protocol describes a practical, scalable synthesis of a chiral aziridine, demonstrating the robustness of the VAPOL-boroxinate catalyst system.[9]
Materials:
-
This compound
-
Triphenyl borate (B(OPh)₃)
-
Imine substrate (e.g., N-(diphenylmethylidene)aniline)
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL).
-
Add a solution of B(OPh)₃ (0.09 mmol, 9 mol%) in toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active boroxinate species.
Reaction Procedure:
-
To the flask containing the prepared catalyst, add the imine substrate (1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of ethyl diazoacetate (1.1 mmol) in toluene via a syringe pump over 2 hours. Causality: Slow addition is crucial to maintain a low concentration of EDA, minimizing side reactions and ensuring high selectivity.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the imine is consumed.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral aziridine.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).
A Workflow for Elucidating Reaction Mechanisms
When developing new this compound catalyzed reactions, a systematic approach is essential to understand the underlying mechanism, which is key to optimizing performance and expanding substrate scope.
Figure 2: A general workflow for the mechanistic investigation of a new catalytic reaction.
This workflow provides a self-validating system. For instance, the rate law derived from kinetic studies (B) must be consistent with the proposed rate-determining step identified through isotope effect experiments (C) and supported by computational models (G). The direct observation of proposed intermediates (E, F) provides the most compelling evidence for a given mechanistic pathway.
Conclusion and Future Outlook
This compound and its derivatives represent a class of "privileged" ligands and catalysts in asymmetric synthesis. Their unique vaulted architecture provides a sterically demanding and well-organized chiral environment that frequently results in superior catalytic activity and enantioselectivity compared to less sterically hindered scaffolds like BINOL. The mechanistic understanding, particularly the identification of boroxinate Brønsted acids as the active species in reactions like aziridination, underscores the subtle complexities of catalyst activation and operation. For professionals in drug development, the scalability and high stereocontrol offered by VAPOL-based systems make them highly attractive for the efficient construction of complex chiral molecules and active pharmaceutical ingredients. Future research will likely focus on expanding the reaction scope of VAPOL catalysts and developing novel derivatives with enhanced stability and activity.
References
- 1. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. BINOL and Derivatives [sigmaaldrich.com]
- 6. BINOL及其衍生物 [sigmaaldrich.com]
- 7. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Vapol
As researchers and scientists at the forefront of drug development and asymmetric catalysis, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like (S)-Vapol, a valuable chiral ligand in asymmetric synthesis, demand meticulous attention to detail to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This knowledge informs every subsequent step of the disposal process, ensuring that all safety measures are appropriate and effective.
This compound, or (S)-2,2′-Diphenyl-(4-biphenanthrol), is an organic compound that, while instrumental in achieving high enantioselectivity in various reactions, also presents specific health and safety considerations.[1][2] The primary derivative, this compound, is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H351 (suspected of causing cancer).[1]
| Property | Data | Source |
| Chemical Name | (S)-2,2′-Diphenyl-(4-biphenanthrol) | --INVALID-LINK-- |
| CAS Number | 147702-15-6 | --INVALID-LINK-- |
| Molecular Formula | C₄₀H₂₆O₂ | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| Hazard Classifications | Carc. 2, Eye Irrit. 2, Skin Irrit. 2 | --INVALID-LINK-- |
| Storage Class | 11 - Combustible Solids | --INVALID-LINK-- |
It is crucial to note that derivatives, such as this compound hydrogenphosphate, may have different hazard profiles. For instance, one safety data sheet for the hydrogenphosphate derivative indicates it is not classified as a hazardous substance.[3] Always consult the specific Safety Data Sheet (SDS) for the exact form of the compound you are handling.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling and culminates in the final collection by trained environmental health and safety (EHS) personnel. The following workflow is designed to ensure a self-validating system of safety and compliance.
Caption: Disposal workflow for this compound from handling to collection.
Experimental Protocol: Step-by-Step Disposal
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, equip yourself with standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety goggles.
-
Designated Work Area: All handling of solid this compound and preparation of its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as materials grossly contaminated with it (e.g., weighing paper, gloves), should be collected as solid hazardous waste.[4][5]
-
Liquid Waste: Solutions containing this compound should be segregated into the appropriate liquid waste stream. As this compound does not contain halogens, it should be disposed of in a "non-halogenated organic solvent" waste container.[6][7] It is critical to avoid mixing incompatible waste streams.[4][8]
-
-
Containerization:
-
Use only approved, chemically compatible hazardous waste containers.[8][9] The original container, if in good condition, can be ideal.[8]
-
Ensure the container is properly sealed at all times, except when adding waste.[4][9] Do not overfill containers; a good practice is to fill to no more than 90% capacity.[10]
-
-
Labeling:
-
Storage:
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or another non-halogenated solvent).[4][7][11]
-
The first rinsate must be collected and disposed of as hazardous waste in the non-halogenated solvent waste stream.[4] Subsequent rinses of containers that held acutely hazardous materials may also need to be collected.[4]
-
After triple-rinsing and air-drying, the original labels must be completely defaced or removed before the container can be disposed of as regular laboratory glass or plastic waste.[4][5]
-
-
Request for Pickup: Once the waste container is full (or approaching the designated accumulation time limit), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[9][12]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spill: For a small, contained spill of solid this compound, carefully sweep it up using appropriate tools and place it in a labeled hazardous waste container. Avoid generating dust. Clean the area with a solvent-moistened cloth, and dispose of all cleaning materials as hazardous waste.
-
Major Spill: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS immediately.[4][11]
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
The Causality of Prudent Disposal
The protocols outlined above are not arbitrary; they are based on a clear understanding of chemical hazards and regulatory frameworks designed to mitigate risk.
-
Segregation of Waste: Separating halogenated and non-halogenated solvents is crucial because non-halogenated solvents can often be recycled as fuel, a more environmentally friendly disposal route.[5][13] Mixing them complicates and increases the cost of disposal.
-
Sealed Containers: Keeping waste containers sealed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers from chronic exposure and reducing environmental emissions.[13]
-
Secondary Containment: This is a critical barrier to prevent the spread of hazardous material in the event of a primary container failure, thereby preventing a larger, more dangerous spill.[4]
By adhering to these procedures, you not only ensure compliance with regulations from bodies like the Environmental Protection Agency (EPA)[9] but also actively contribute to a culture of safety and responsibility. This builds trust in our scientific practices and underscores our commitment to excellence beyond the bench.
References
- 1. This compound 97 147702-15-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemblink.com [chemblink.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
- 12. youtube.com [youtube.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Vapol
As researchers and scientists at the forefront of drug development and asymmetric synthesis, our work with specialized chiral ligands like (S)-VAPOL is fundamental to innovation. This compound, or (S)-2,2′-Diphenyl-(4-biphenanthrol), is a powerful tool in mediating highly selective reactions.[1] However, its potent capabilities in the flask demand an equally rigorous and informed approach to safety outside of it. This guide provides essential, in-depth procedural guidance for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety protocol. Our commitment to scientific integrity necessitates a parallel commitment to the well-being of our scientists.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety protocol. This compound (CAS No. 147702-15-6), in its solid, powdered form, presents a multi-faceted risk profile that dictates our handling procedures.[2][3] The Globally Harmonized System (GHS) provides a clear classification of these risks.[4]
According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [3] This indicates that direct contact can lead to inflammatory reactions on the skin.
-
H319: Causes serious eye irritation. [3] The fine particulate nature of the solid poses a significant risk to ocular health, potentially causing serious, lasting damage upon contact.
-
H351: Suspected of causing cancer. [3] This classification as a Category 2 carcinogen is the most critical hazard and necessitates the highest level of containment to prevent exposure through all routes—inhalation, ingestion, and dermal contact.[5]
The physical nature of this compound as a fine powder is a key logistical consideration.[3] Powders are easily aerosolized during routine procedures like weighing and transferring, creating an inhalation hazard that is often underestimated.[6][7] Therefore, our primary objective is containment and the prevention of dust generation.
| Hazard Classification | GHS Code | Primary Risk and Rationale for Protection |
| Skin Irritation | H315 | Direct contact can cause dermatitis. Impermeable gloves and a lab coat are required to prevent skin exposure. |
| Serious Eye Irritation | H319 | Airborne particles can cause severe damage. Chemical splash goggles are mandatory to form a complete seal around the eyes. |
| Suspected Carcinogen | H351 | Long-term or repeated exposure, particularly via inhalation of dust, may increase cancer risk. Engineering controls (fume hood) and respiratory protection are critical. |
Core PPE Protocols: A Multi-Layered Defense
A risk-based approach to Personal Protective Equipment (PPE) ensures that our defenses are matched to the potential hazards. For this compound, this means a consistent, multi-layered strategy.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing <1g) | Chemical Splash Goggles | Nitrile Gloves | Fully-fastened Lab Coat | Mandatory: Certified Chemical Fume Hood |
| Large-Scale Transfer (>1g) | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Disposable Coveralls (e.g., Tyvek®) over normal lab attire | Mandatory: Certified Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Disposable, chemical-resistant Coveralls | Air-Purifying Respirator (APR) with P100 (HEPA) filters if outside a fume hood |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required as they form a seal around the eyes, protecting from airborne particulates. For larger quantity transfers where the risk of splashing is higher, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves provide adequate chemical resistance for handling this compound. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. If gloves become contaminated, change them immediately.[8]
-
Body Protection: A clean, fully-fastened professional lab coat is the minimum requirement. For tasks involving larger quantities or with a higher risk of dust generation, disposable Tyvek® coveralls are recommended to prevent contamination of personal clothing.
-
Respiratory Protection: This is the most critical layer of defense due to the carcinogenicity and fine powder form of this compound. All handling of this compound powder must be conducted within a certified chemical fume hood. [5][7] The hood's airflow will contain airborne particles and prevent them from entering the operator's breathing zone. If, under extraordinary and risk-assessed circumstances, a fume hood is not available, a properly fitted Air-Purifying Respirator (APR) with P100 (HEPA) filters would be required, in line with a formal respiratory protection program.
Procedural Guidance: From Receiving to Disposal
Safe handling is a complete workflow. The following step-by-step protocols integrate PPE use into the entire lifecycle of the chemical in the lab.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or loose seals.
-
Store this compound in a designated, clearly labeled area for carcinogens.[5]
-
The storage location should be a cool, dry, well-ventilated area, segregated from incompatible materials.[9]
-
Maintain an accurate inventory for all carcinogens.[5]
Step 2: Weighing and Handling Workflow
This protocol is designed to minimize dust generation and exposure.
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before starting. Line the work surface inside the chemical fume hood with disposable, plastic-backed absorbent paper.
-
Tare Container: Tare a sealed, tared container on a balance located near the fume hood.[8]
-
Transfer: Move the stock bottle of this compound and the tared container into the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound powder into the tared container. Use anti-static guns or brushes if the powder is clinging to surfaces.[8] Keep the stock bottle as low as possible to minimize the falling distance of the powder.
-
Seal and Clean: Securely cap both the stock bottle and the tared container. Decontaminate the exterior of both containers and any tools (e.g., spatula) with a damp cloth before removing them from the hood.
-
Final Weighing: If necessary, move the sealed, tared container back to the balance for a final weight.
-
Cleanup: Dispose of the contaminated bench paper and any cleaning materials as hazardous waste.
Step 3: Spill Management
Immediate and correct response to a spill is critical.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Assess: Evaluate the extent of the spill and the risks involved.
-
Protect: Don the appropriate PPE for cleanup, which may be more extensive than for routine handling (e.g., face shield, double gloves, disposable coveralls).
-
Contain: For a dry powder spill, gently cover it with absorbent pads to prevent further aerosolization. DO NOT sweep dry.
-
Clean: Carefully dampen the absorbent material with a suitable solvent (e.g., isopropanol) to wet the powder. Gently wipe the area from the outside in. For larger spills, a HEPA-filtered vacuum designed for hazardous dust may be used by trained personnel.
-
Dispose: Collect all contaminated materials (absorbent pads, gloves, etc.) in a clearly labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with soap and water.
Step 4: Disposal Plan
Proper disposal is a legal and ethical requirement.
-
Classification: All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste due to its carcinogenicity classification.[10][11]
-
Collection: Collect all solid waste in a dedicated, puncture-resistant container with a secure lid. The container must be clearly labeled "Hazardous Waste" and list "this compound" and its associated hazards.[11][12]
-
Empty Containers: Empty stock bottles must be triple-rinsed with a suitable solvent.[12] This rinsate must be collected and disposed of as liquid hazardous waste.[10][12] After rinsing, the container can be managed as non-hazardous waste after defacing the label.[9]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[12] Never dispose of this compound or its containers in the regular trash or down the drain.[11]
Conclusion: Fostering a Culture of Safety
Handling potent chemical agents like this compound safely is not an impediment to research; it is a prerequisite for scientific excellence. By understanding the specific hazards, rigorously adhering to PPE protocols, and methodically following established procedures for handling and disposal, we build a self-validating system of safety. This approach not only protects individual researchers but also ensures the integrity of our work and our shared laboratory environment. Trust in our science is built upon a foundation of responsible practice.
References
- 1. scbt.com [scbt.com]
- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 3. This compound 97 147702-15-6 [sigmaaldrich.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
